3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine
Description
Properties
IUPAC Name |
3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-9-6-4-5-7-12(9)8-16-11(3)13(14)10(2)15-16/h4-7H,8,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOFETMIRODWFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(C(=N2)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341592 | |
| Record name | 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
514801-09-3 | |
| Record name | 1H-Pyrazol-4-amine, 3,5-dimethyl-1-[(2-methylphenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=514801-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and characterization methods for the novel compound 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine. The information presented herein is curated from established chemical principles and analogous reactions found in the scientific literature, offering a foundational resource for researchers interested in the synthesis and study of substituted pyrazole derivatives.
Introduction
Substituted pyrazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The specific arrangement of substituents on the pyrazole core can lead to a wide range of biological effects, making them attractive scaffolds for drug discovery. This guide focuses on a multi-step synthesis and subsequent characterization of this compound, a compound with potential applications in various therapeutic areas.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached through a four-step sequence, commencing with the preparation of a key precursor, 2-methylbenzylhydrazine. This is followed by the construction of the pyrazole ring, subsequent functionalization at the C4 position, and a final reduction to yield the target amine.
physicochemical properties of 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrazoles are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities. This technical guide focuses on the core physicochemical properties of 4-Amino-3,5-dimethyl-1H-pyrazole, a key intermediate in the synthesis of various biologically active molecules. Understanding these fundamental properties is crucial for its application in drug design, synthesis optimization, and formulation development. Pyrazole derivatives have shown a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, analgesic, and anticancer activities.[1][2][3]
Physicochemical Data
The fundamental physicochemical properties of 4-Amino-3,5-dimethyl-1H-pyrazole are summarized in the table below. These parameters are essential for predicting the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 5272-86-6 | Vendor Information |
| Molecular Formula | C₅H₉N₃ | Vendor Information |
| Molecular Weight | 111.15 g/mol | Vendor Information |
| Melting Point | 209 °C | [4] |
| Appearance | Solid | Vendor Information |
Experimental Protocols
Synthesis of 4-Amino-3,5-dimethyl-1H-pyrazole
A common and effective method for the synthesis of 4-amino-3,5-dimethylpyrazole involves the reduction of a corresponding azo compound.[4][5] This approach is favored for its high yield and relatively inexpensive reagents.
Reaction Scheme:
Azo-substituted pyrazole → 4-Amino-3,5-dimethyl-1H-pyrazole
Materials:
-
Azo-substituted pyrazole precursor
-
Hydrazine hydrate
-
Ethanol
-
Diethyl ether
-
Distilled water
Procedure:
-
A solution of the starting azo compound (3.2 mmol) is prepared in ethanol.
-
Hydrazine hydrate (0.5 ml) is added to the solution, and the mixture is heated to 50°C.[4]
-
Upon completion of the reaction, the mixture is diluted with distilled water.
-
The aqueous solution is then extracted with diethyl ether.
-
The resulting ether extract is evaporated to yield the crude product.
-
The crude 4-amino-3,5-dimethylpyrazole is recrystallized from ethanol to afford the purified compound.[4]
Characterization
The synthesized 4-amino-3,5-dimethylpyrazole can be characterized using standard analytical techniques to confirm its identity and purity.
-
UV Spectroscopy: The ultraviolet absorption spectrum can be recorded to determine the maximum absorbance wavelength (λmax). For 4-amino-3,5-dimethylpyrazole, a λmax of 237 nm has been reported.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic peaks for the amino (N-H) and alkyl (C-H) groups would be expected. Reported IR (KBr) peaks include 3347, 3163 (N-H), and 2882 (C-H) cm⁻¹.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. For 4-amino-3,5-dimethylpyrazole, the following chemical shifts (δ) have been reported: 2.10 ppm (singlet, 6H, pyrazole 3,5-dimethyl), 3.30 ppm (singlet, 2H, NH₂), and 11.40 ppm (singlet, 1H, pyrazole NH).[4]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and physicochemical characterization of a novel chemical entity like 4-Amino-3,5-dimethyl-1H-pyrazole.
Caption: Synthesis and Characterization Workflow.
Conclusion
This technical guide provides a summary of the available physicochemical data and a detailed experimental protocol for the synthesis of 4-Amino-3,5-dimethyl-1H-pyrazole. The provided workflow for characterization outlines the necessary steps to ensure the identity, purity, and key physical properties of the synthesized compound. While data for the initially requested 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine is scarce, the information on its close analog serves as a valuable resource for researchers working with substituted pyrazoles. Further experimental investigation is warranted to fully characterize the broader class of 1-substituted-4-amino-3,5-dimethylpyrazoles to expand their potential applications in drug discovery and development.
References
An In-depth Technical Guide on 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine (CAS Number: 514801-09-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine, identified by the CAS number 514801-09-3. Although specific experimental data for this molecule is not extensively available in public literature, this document extrapolates from established knowledge of structurally related pyrazole derivatives to present its physicochemical properties, a plausible synthetic route with detailed experimental protocols, and potential biological activities of interest for drug discovery and development. The guide is intended to serve as a foundational resource for researchers and scientists interested in exploring the therapeutic potential of this and similar pyrazole-based compounds.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These values are based on computational predictions and data from commercially available sources.
| Property | Value | Reference |
| CAS Number | 514801-09-3 | |
| Molecular Formula | C₁₃H₁₇N₃ | [1] |
| Molecular Weight | 215.3 g/mol | [1] |
| Predicted LogP | 2.5 - 3.5 | |
| Predicted pKa | Amine (basic): 4.5 - 5.5; Pyrazole (acidic): >14 | |
| Predicted Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, DMSO, and DMF | |
| Appearance | Predicted to be a solid at room temperature |
Proposed Synthesis
A plausible and efficient two-step synthetic pathway for this compound is proposed, commencing with the commercially available 3,5-dimethyl-4-nitro-1H-pyrazole. The synthesis involves an N-alkylation reaction followed by the reduction of the nitro group.
Synthesis Workflow
Experimental Protocols
Step 1: Synthesis of 3,5-Dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole
-
Materials:
-
3,5-Dimethyl-4-nitro-1H-pyrazole
-
2-Methylbenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a stirred solution of 3,5-dimethyl-4-nitro-1H-pyrazole (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
To this suspension, add 2-methylbenzyl chloride (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-alkylated product.
-
Step 2: Synthesis of this compound
-
Materials:
-
3,5-Dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
-
Procedure:
-
Suspend 3,5-Dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole (1 equivalent) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (5 equivalents) in concentrated hydrochloric acid to the suspension.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reduction of the nitro group by TLC.
-
After completion, cool the reaction mixture and neutralize it with a saturated sodium hydroxide solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain the final compound, this compound.
-
An alternative synthetic approach could involve the reaction of (2-methylbenzyl)hydrazine with a suitable diketone to form the pyrazole ring, followed by amination at the C4 position. The availability of (2-methylbenzyl)hydrazine suggests this as a viable, though potentially less direct, route.[2]
Potential Biological Activities and Therapeutic Applications
While no specific biological data for this compound has been reported, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Based on the activities of structurally similar molecules, the following potential applications are proposed:
-
Anti-inflammatory Activity: Many pyrazole derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.
-
Anticancer Activity: Substituted pyrazoles have been investigated as inhibitors of various protein kinases involved in cancer cell proliferation and survival. The N-benzyl moiety, in particular, has been featured in pyrazole-based compounds with antiproliferative effects.
-
Antimicrobial Activity: The pyrazole nucleus is a component of some antibacterial and antifungal agents.
Hypothetical Signaling Pathway Inhibition
Given the prevalence of pyrazole-based kinase inhibitors in oncology research, a plausible mechanism of action for the title compound, should it exhibit anticancer properties, could be the inhibition of a key signaling pathway, such as the MAPK/ERK pathway.
Proposed Experimental Protocols for Biological Evaluation
To investigate the potential therapeutic activities of this compound, the following experimental protocols are suggested.
In Vitro Anti-inflammatory Assay (COX Inhibition)
-
Objective: To determine the inhibitory effect of the compound on COX-1 and COX-2 enzymes.
-
Methodology:
-
Utilize a commercially available COX fluorescent inhibitor screening assay kit.
-
Prepare a series of dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compound dilutions or a known inhibitor (e.g., celecoxib) as a positive control.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at room temperature for a specified time.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
In Vitro Anticancer Assay (MTT Proliferation Assay)
-
Objective: To assess the cytotoxic effect of the compound on a panel of human cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., a panel including breast, lung, and colon cancer cell lines) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% growth inhibition).
-
In Vitro Antimicrobial Assay (Broth Microdilution)
-
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of bacteria and fungi.
-
Methodology:
-
Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
-
Summary and Future Directions
This compound is a compound with a chemical structure that suggests potential for biological activity, drawing from the well-established therapeutic relevance of the pyrazole core. This guide has provided a putative synthetic route and outlined key in vitro assays to begin the exploration of its pharmacological profile. Future research should focus on the successful synthesis and characterization of this molecule, followed by a systematic evaluation of its anti-inflammatory, anticancer, and antimicrobial properties. Positive results from these initial screens would warrant further investigation into its mechanism of action and potential for in vivo efficacy and safety. The structural information and proposed methodologies within this document provide a solid framework for initiating such a research program.
References
The Biological Versatility of Pyrazole Derivatives: A Technical Guide for Drug Discovery
Introduction
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] First described by Ludwig Knorr in 1883, this scaffold has proven to be a "privileged structure," forming the core of numerous compounds with a wide array of biological activities.[2] Its unique structural features allow for diverse substitutions, enabling the fine-tuning of steric, electronic, and physicochemical properties to achieve desired pharmacological effects.[3] Pyrazole derivatives are integral to many approved drugs and continue to be a focal point of research for developing new therapeutic agents against a spectrum of diseases, including cancer, inflammation, and microbial infections.[1][4][5] This guide provides a technical overview of the significant biological activities of pyrazole derivatives, focusing on their mechanisms of action, quantitative activity data, and the experimental protocols used for their evaluation.
Anticancer Activity
Pyrazole derivatives have emerged as a significant class of anticancer agents, exhibiting potent activity against various cancer cell lines.[6][7] Their mechanisms of action are diverse, often involving the inhibition of key protein kinases that are critical for tumor growth, proliferation, and survival.[6] Notable targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinases (CDKs), and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.[6][8][9]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected pyrazole derivatives against various human cancer cell lines and their inhibitory activity against specific molecular targets.
| Compound/Derivative Class | Target (Cell Line/Enzyme) | IC50 Value | Reference |
| Pyrazolo[3,4-d]pyrimidine Derivative | EGFR (wild-type) | 0.06 µM | [9] |
| Pyrazole-Thiophene Hybrid | EGFR (wild-type) | 16.25 µg/mL | [10] |
| Pyrazole-Thiophene Hybrid | VEGFR-2 | 0.22 µM | [9] |
| Indole-Pyrazole Hybrid (Compound 33) | CDK2 | 0.074 µM | [6] |
| Indole-Pyrazole Hybrid (Compound 34) | CDK2 | 0.095 µM | [6] |
| 4-Amino-(1H)-pyrazole (Compound 3f) | JAK1 | 3.4 nM | [8][11] |
| 4-Amino-(1H)-pyrazole (Compound 3f) | JAK2 | 2.2 nM | [8][11] |
| 4-Amino-(1H)-pyrazole (Compound 3f) | JAK3 | 3.5 nM | [8][11] |
| 4-Amino-(1H)-pyrazole (Compound 11b) | HEL (Cell Line) | 0.35 µM | [8][11] |
| Pyrazolone-Pyrazole Derivative (Compound 27) | MCF-7 (Cell Line) | 16.50 µM | [6] |
| Pyrazole Carbaldehyde Derivative (Compound 43) | MCF-7 (Cell Line) | 0.25 µM | [6] |
| 5-Aryl-1H-tetrazole-Pyrazole Hybrid | MCF-7 (Cell Line) | 5.8 µM | [7] |
Signaling Pathway Inhibition
1. EGFR and VEGFR-2 Dual Inhibition: Many cancers rely on signaling through EGFR for proliferation and VEGFR-2 for angiogenesis (the formation of new blood vessels to supply the tumor).[9] Pyrazole derivatives have been designed to act as dual inhibitors, simultaneously blocking both pathways to achieve a synergistic anticancer effect.[9][10]
2. JAK/STAT Pathway Inhibition: The JAK/STAT pathway is crucial for cytokine signaling, and its abnormal activation is linked to various cancers, particularly hematologic malignancies.[11][12] Pyrazole-based compounds have been developed as potent inhibitors of JAK kinases, thereby blocking downstream signaling and suppressing tumor cell proliferation.[8][11][12]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of pyrazole derivatives on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The pyrazole derivative is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The medium in the wells is replaced with the medium containing the test compounds. A control group receives medium with DMSO only.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented, with the most famous example being Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[13][14] The COX-2 enzyme is a key mediator in the synthesis of prostaglandins, which drive inflammation and pain.[15] By selectively inhibiting COX-2 over COX-1, these drugs reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[13] Other mechanisms include the inhibition of the p38 MAP kinase pathway and the modulation of pro-inflammatory cytokines like TNF-α and IL-6.[13]
Quantitative Data: Anti-inflammatory Activity
| Compound/Derivative Class | Target (Enzyme) | IC50 Value | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib Analog (Compound 3b) | COX-2 | 39.43 nM | 22.21 | [16] |
| Celecoxib Analog (Compound 5b) | COX-2 | 38.73 nM | 17.47 | [16] |
| 3,5-diarylpyrazole | COX-2 | 0.01 µM | - | [13] |
| Pyrazole-chalcone derivative | COX-2 | 0.73 µM | - | [17] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 µM | 225 | [13] |
| Pyrazole-thiazole hybrid | 5-LOX | 0.12 µM | - | [13] |
| N-pyrazole, N'-aryl urea (BIRB 796) | p38 MAP kinase | - | - | [18] |
Mechanism of Action & Signaling Pathways
1. COX-2 Inhibition: This is the primary mechanism for many anti-inflammatory pyrazoles. Arachidonic acid released from the cell membrane is converted by COX enzymes into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[19] Selective inhibitors block this process at the COX-2 enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. jchr.org [jchr.org]
- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. jchr.org [jchr.org]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. srrjournals.com [srrjournals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ClinPGx [clinpgx.org]
The Pyrazole Scaffold: A Privileged Framework for Novel Therapeutic Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," capable of interacting with a wide array of biological targets with high affinity and selectivity. This has led to the development of numerous clinically successful drugs across various therapeutic areas. This technical guide provides a comprehensive overview of the key therapeutic targets of pyrazole compounds, presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to aid researchers in the ongoing quest for novel therapeutics.
Anti-inflammatory and Analgesic Targets
Pyrazole derivatives have a long and successful history as anti-inflammatory and analgesic agents. Their primary mechanism of action in this domain involves the inhibition of key enzymes in the arachidonic acid cascade.
Cyclooxygenase (COX) Enzymes
The cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, are the principal targets for nonsteroidal anti-inflammatory drugs (NSAIDs). While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a key strategy to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. Pyrazole-containing drugs, such as celecoxib, are renowned for their COX-2 selectivity.
Quantitative Data: COX-1 and COX-2 Inhibition by Pyrazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Celecoxib | 15 | 0.04 | 375 | [1] |
| SC-558 | 10 | 0.0053 | >1900 | [1] |
| Phenylbutazone | Varies (non-selective) | Varies (non-selective) | ~1 | [1] |
| Compound 5u | 134.08 | 1.79 | 74.92 | [2] |
| Compound 5s | 131.52 | 1.80 | 72.95 | [2] |
| Compound 8b | 13.59 | 0.043 | 316 | [3] |
| Compound 8g | 12.06 | 0.045 | 268 | [3] |
| Compound 5f | 14.34 | 1.50 | 9.56 | [4] |
| Compound 6f | 9.56 | 1.15 | 8.31 | [4] |
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This protocol provides a generalized method for determining the IC50 values of test compounds against COX-1 and COX-2 enzymes, based on commercially available assay kits.[1]
Objective: To determine the half-maximal inhibitory concentration (IC50) of pyrazole compounds against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)
-
Heme
-
Reaction buffer (e.g., Tris-HCl)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
96-well microplate (black, for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test pyrazole compound in DMSO. Create a series of dilutions of the test compound in reaction buffer. A DMSO control (vehicle) should also be prepared.
-
Enzyme Preparation: Dilute the purified COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer containing heme.
-
Reaction Mixture: To each well of the 96-well plate, add the reaction buffer, the fluorometric probe, and the test compound dilution or DMSO control.
-
Enzyme Addition: Add the diluted enzyme solution to each well to initiate the pre-incubation.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over a period of time.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition of COX activity for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
-
Signaling Pathway: COX Inhibition in Inflammation
Anticancer Targets
The versatility of the pyrazole scaffold has been extensively exploited in the development of anticancer agents. Pyrazole derivatives have been shown to target a multitude of key players in cancer cell proliferation, survival, and angiogenesis.
Protein Kinases
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Pyrazole-based compounds have emerged as potent inhibitors of various kinases.
EGFR and VEGFR-2 are receptor tyrosine kinases that are crucial for tumor growth, proliferation, and angiogenesis. Dual inhibition of these receptors is a promising strategy in cancer therapy.
Quantitative Data: EGFR and VEGFR-2 Inhibition by Pyrazole Derivatives
| Compound | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) | Reference |
| Erlotinib (Control) | 0.07 (for C5 comparison) | - | [5] |
| Compound C5 | 0.07 | - | [5] |
| Fused Pyrazole 1 | 0.048 | 0.062 | [6] |
| Fused Pyrazole 2 | 0.039 | 0.051 | [6] |
| Fused Pyrazole 7 | 0.027 | 0.035 | [6] |
| Fused Pyrazole 11 | 0.015 | 0.023 | [6] |
Experimental Protocol: VEGFR-2 Kinase Assay
This protocol is a general guide for measuring VEGFR-2 kinase activity, often performed using commercially available kits.[6][7]
Objective: To determine the inhibitory activity of pyrazole compounds against VEGFR-2 kinase.
Materials:
-
Purified recombinant VEGFR-2 kinase
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase assay buffer
-
Test pyrazole compounds in DMSO
-
Detection reagent (e.g., Kinase-Glo™ MAX)
-
White 96-well plate
Procedure:
-
Reagent Preparation: Prepare a 1x kinase buffer from a 5x stock. Prepare a master mix containing the kinase buffer, ATP, and the kinase substrate.
-
Compound Addition: Add the test pyrazole compound dilutions or DMSO control to the wells of the 96-well plate.
-
Master Mix Addition: Add the master mix to each well.
-
Reaction Initiation: Add the purified VEGFR-2 kinase to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 40 minutes).
-
Detection: Add the detection reagent (e.g., Kinase-Glo™ MAX) to each well. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.
-
Luminescence Measurement: Incubate the plate at room temperature for a further 10 minutes and then measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Signaling Pathway: Generic Kinase Inhibition
BTK is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway. It is a validated therapeutic target for B-cell malignancies.
Quantitative Data: BTK Inhibition by Pyrazole Derivatives
| Compound | BTK IC50 (nM) | Reference |
| Ibrutinib (Control) | 9.1 | [8] |
| Compound 13 | 9.1 | [8] |
| Compound 16 | 27 | [8] |
| Compound 8a | 127 | [9] |
Experimental Protocol: BTK Kinase Inhibition Assay
A common method for assessing BTK inhibition is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Objective: To quantify the inhibitory effect of pyrazole compounds on BTK activity.
Materials:
-
Recombinant human BTK enzyme
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-allophycocyanin (SA-APC) conjugate
-
Stop solution
-
384-well low-volume black plate
Procedure:
-
Compound Plating: Add serial dilutions of the pyrazole test compounds in DMSO to the assay plate.
-
Enzyme and Substrate Addition: Add a mixture of the BTK enzyme and the biotinylated peptide substrate to the wells.
-
Reaction Initiation: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Add a stop solution containing the europium-labeled antibody and the SA-APC conjugate.
-
Incubation: Incubate for at least one hour at room temperature to allow for the detection reagents to bind.
-
Signal Reading: Read the plate on a TR-FRET compatible plate reader.
-
Data Analysis: Calculate IC50 values from the dose-response curves.
Signaling Pathway: B-Cell Receptor (BCR) Signaling and BTK Inhibition
Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. Pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.
Quantitative Data: Tubulin Polymerization Inhibition by Pyrazole Derivatives
| Compound | Tubulin Polymerization IC50 (µM) | Reference |
| Colchicine (Control) | - | [10] |
| Combretastatin A-4 (Control) | 1.46 | [11] |
| Compound 18 | 19 | [12] |
| Compound 3q | Comparable to Colchicine | [10] |
| Compound 5o | 1.15 | [11] |
| Compound 5l | 1.65 | [11] |
| Compound 5p | 1.95 | [11] |
| Compound 4k | More potent than Colchicine (3µM) | [13] |
| Compound 5a | More potent than Colchicine (3µM) | [13] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules, often by monitoring the change in fluorescence of a reporter dye.
Objective: To assess the ability of pyrazole compounds to inhibit tubulin polymerization.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution
-
Tubulin polymerization buffer
-
Fluorescent reporter dye (e.g., DAPI)
-
Test pyrazole compounds in DMSO
-
Positive control (e.g., colchicine)
-
Negative control (e.g., paclitaxel for polymerization promotion)
-
96-well microplate (black)
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Compound Addition: Add the test pyrazole compounds, controls, or DMSO to the wells of a pre-warmed 96-well plate.
-
Tubulin Addition: Add the purified tubulin solution to the wells.
-
Incubation: Incubate the plate at 37°C for a short period to allow for compound-tubulin interaction.
-
Reaction Initiation: Initiate polymerization by adding GTP.
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-set to 37°C and monitor the fluorescence intensity over time. Polymerization of tubulin enhances the fluorescence of the reporter dye.
-
Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear portion of the curve. Calculate the percent inhibition for each compound concentration and determine the IC50 value.[11][13]
Experimental Workflow: General Enzyme Inhibition Assay
Neurodegenerative Disease Targets
Pyrazoline derivatives, a reduced form of pyrazoles, have shown significant promise in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. Their therapeutic potential stems from their ability to inhibit key enzymes involved in the pathophysiology of these conditions.
Monoamine Oxidase (MAO)
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease as it increases dopamine levels in the brain. MAO-A inhibitors are used as antidepressants.
Quantitative Data: MAO Inhibition by Pyrazoline Derivatives
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |
| EH7 | 8.38 | 0.063 | [14] |
| EH8 | 4.31 | >10 | [14] |
| EH6 | >10 | 0.087 (approx.) | [14] |
| EH1 | >10 | 0.2 (approx.) | [14] |
Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay
This is a general protocol for determining the inhibitory activity of compounds against MAO-A and MAO-B.[14]
Objective: To measure the IC50 values of pyrazoline derivatives against recombinant human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B
-
Substrates: Kynuramine for MAO-A, Benzylamine for MAO-B
-
Assay buffer
-
Test compounds in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Enzyme and Compound Incubation: In a 96-well plate, mix the MAO enzyme (A or B) with the test compound at various concentrations or DMSO (control) in the assay buffer. Incubate for a specified time at 37°C.
-
Reaction Initiation: Add the respective substrate (kynuramine for MAO-A or benzylamine for MAO-B) to each well to start the reaction.
-
Absorbance Measurement: The product of the reaction can be measured spectrophotometrically. For kynuramine, the formation of 4-hydroxyquinoline can be monitored. For benzylamine, the formation of benzaldehyde can be measured. Read the absorbance at the appropriate wavelength over time.
-
Data Analysis: Calculate the reaction rates and the percent inhibition for each compound concentration. Determine the IC50 values from the dose-response curves.
Acetylcholinesterase (AChE)
Inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease.
Quantitative Data: AChE Inhibition by Pyrazoline Derivatives
| Compound | AChE Ki (µM) | Reference |
| Tacrine (Control) | 0.26 | [15] |
| Compound 1 | 0.13 | [15] |
| Compound | AChE IC50 (µM) | Reference |
| Donepezil (Control) | 0.021 | [16] |
| Compound 2l | 0.040 | [16] |
| Compound 2j | 0.062 | [16] |
| Compound 2a | 0.107 | [16] |
| Compound 2g | 0.122 | [16] |
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This is a widely used spectrophotometric method for measuring AChE activity.[16]
Objective: To determine the inhibitory potency of pyrazoline derivatives against AChE.
Materials:
-
Acetylcholinesterase (e.g., from electric eel)
-
Acetylthiocholine iodide (substrate)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer
-
Test compounds in DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide, and DTNB in phosphate buffer.
-
Incubation: In a 96-well plate, add the AChE enzyme solution, DTNB solution, and the test compound at various concentrations or DMSO (control). Incubate for a specified time at room temperature.
-
Reaction Initiation: Add the substrate, acetylthiocholine iodide, to each well to start the reaction.
-
Absorbance Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the absorbance at 412 nm at regular intervals.
-
Data Analysis: Calculate the rate of reaction and the percent inhibition for each compound concentration. Determine the IC50 or Ki values.
Other Notable Targets
The therapeutic reach of pyrazole compounds extends beyond the aforementioned areas, with promising activity against a variety of other targets.
Carbonic Anhydrases (CAs)
Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide. Certain isoforms, such as CA IX and CA XII, are overexpressed in tumors and are targets for anticancer drugs.
Quantitative Data: Carbonic Anhydrase Inhibition by Pyrazole-Sulfonamide Derivatives
| Compound | hCA II IC50 (µM) | hCA IX IC50 (µM) | hCA XII IC50 (µM) | Reference |
| Acetazolamide (Standard) | - | - | - | [17] |
| 4k | 0.24 | - | - | [18] |
| 4j | 0.39 | 0.15 | 0.28 | [17] |
| 4g | - | - | 0.12 | [18] |
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| Acetazolamide (AAZ) | 250 | 12.1 | 25.8 | 5.7 |
| 1f | 58.8 | 9.8 | 120.5 | 34.5 |
| 1g | 65.4 | 15.6 | 100.2 | 41.2 |
| 1h | 70.1 | 18.9 | 95.7 | 45.8 |
| 1k | 85.3 | 22.4 | 79.6 | 50.1 |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)
This is a highly sensitive method for measuring CA activity.[19]
Objective: To determine the inhibition constants (Ki) of pyrazole derivatives against various CA isoforms.
Procedure: An esterase assay is a common and simpler alternative to the stopped-flow method.
-
Enzyme and Inhibitor Incubation: The CA isoenzyme is incubated with varying concentrations of the pyrazole inhibitor.
-
Substrate Addition: A suitable ester substrate (e.g., 4-nitrophenyl acetate) is added.
-
Spectrophotometric Monitoring: The hydrolysis of the substrate by the enzyme leads to a change in absorbance, which is monitored over time using a spectrophotometer.
-
Data Analysis: The initial rates of reaction are calculated, and from the dose-response curve, the Ki values are determined using the Cheng-Prusoff equation.
Cannabinoid Receptors (CB1 and CB2)
The cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors that are part of the endocannabinoid system. They are involved in a wide range of physiological processes, and modulation of their activity has therapeutic potential in various diseases.
Quantitative Data: Cannabinoid Receptor Binding of Pyrazole Derivatives
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Reference |
| RNB-61 | >10000 | 2.8 | [20] |
| SR141716A (Rimonabant) | 1.8 | 467 | [21] |
| 1a | 0.7 | 1000 | [21] |
| 1b | 1.5 | 350 | [21] |
Experimental Protocol: Radioligand Binding Assay for Cannabinoid Receptors
This method is used to determine the affinity of a compound for a receptor.[20][22]
Objective: To determine the binding affinity (Ki) of pyrazole compounds for CB1 and CB2 receptors.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
Radiolabeled cannabinoid ligand (e.g., [3H]-CP55940).
-
Test pyrazole compounds.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Competition Binding: Incubate the cell membrane preparations with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test pyrazole compound.
-
Incubation: Allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Experimental Workflow: Radioligand Receptor Binding Assay
Conclusion
The pyrazole scaffold continues to be a highly fruitful starting point for the design and discovery of new therapeutic agents. Its synthetic tractability and ability to be tailored to interact with a diverse range of biological targets underscore its importance in drug development. This guide has provided a snapshot of the major therapeutic targets of pyrazole compounds, supported by quantitative data and detailed experimental protocols. It is intended to serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of the next generation of pyrazole-based medicines. The continued exploration of this privileged scaffold promises to yield novel treatments for a wide spectrum of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. The Development of BTK Inhibitors: A Five-Year Update [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazoline derivatives as tubulin polymerization inhibitors with one hit for Vascular Endothelial Growth Factor Receptor 2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Design, Synthesis, and Evaluation of New Pyrazolines As Small Molecule Inhibitors of Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]
- 18. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. A Highly Potent, Orally Bioavailable Pyrazole-Derived Cannabinoid CB2 Receptor- Selective Full Agonist for In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of Oxygen-Bridged Pyrazole-Based Structures as Cannabinoid Receptor 1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Pyrazole-Based Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals
Introduction
The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1] Its synthetic accessibility, favorable drug-like properties, and versatile nature as a bioisosteric replacement have contributed to its widespread use.[1] Protein kinases are crucial regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[2] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery. This technical guide provides an in-depth overview of pyrazole-based kinase inhibitors, focusing on their activity against key cancer targets such as Aurora kinases, Janus kinases (JAKs), and the BCR-ABL fusion protein. It includes a compilation of quantitative inhibitory data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to serve as a valuable resource for researchers, scientists, and drug development professionals.
Data Presentation: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors
The following tables summarize the in vitro and cellular activities of a selection of pyrazole-based inhibitors against Aurora, JAK, and BCR-ABL kinases. This data is essential for understanding structure-activity relationships (SAR) and for the comparative analysis of inhibitor potency and selectivity.
Table 1: Inhibitory Activity of Pyrazole-Based Aurora Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Ki (nM) | Target Cell Line | Cellular Activity (µM) | Reference(s) |
| Barasertib (AZD1152) | Aurora B | 0.37 | - | - | - | [3] |
| Tozasertib (VX-680) | Aurora A | - | 0.7 | HCT116, MCF-7 | 0.015 - 0.13 | [4] |
| Aurora B | - | 18 | [4] | |||
| Aurora C | - | 4.6 | [4] | |||
| R763 | Aurora A | 4 | - | Colo205, MiaPaCa-2 | 0.002 - 0.008 | [4] |
| Aurora B | 4.8 | - | [4] | |||
| Aurora C | 6.8 | - | [4] | |||
| AMG-900 | Aurora A | 5 | - | Various | 0.0007 - 0.0053 | [4] |
| Aurora B | 4 | - | [4] | |||
| Aurora C | 1 | - | [4] | |||
| PF-03814735 | Aurora A | 5 | - | MDA-MB-231 | ~0.02 | [4] |
| Aurora B | 0.8 | - | [4] | |||
| Compound 6 | Aurora A | 160 | - | HCT116, MCF-7 | 0.39, 0.46 | [3] |
| Compound 7 | Aurora A | 28.9 | - | U937, K562, A549, LoVo, HT29 | 5.106, 5.003, 0.487, 0.789, 0.381 | [3] |
| Aurora B | 2.2 | - | [3] | |||
| Compound 8 | Aurora A | 35 | - | SW620, HCT116 | 0.35, 0.34 | [3] |
| Aurora B | 75 | - | [3] | |||
| SP-96 (Compound 9) | Aurora B | 0.316 | - | - | - | [3] |
| P-6 | Aurora A | 110 | - | HCT116, MCF-7 | 0.37, 0.44 | [5] |
Table 2: Inhibitory Activity of Pyrazole-Based Janus Kinase (JAK) Inhibitors
| Compound | Target Kinase | IC50 (nM) | Target Cell Line | Cellular Activity (µM) | Reference(s) |
| Ruxolitinib | JAK1 | ~3 | - | - | [2] |
| JAK2 | ~3 | - | - | [2] | |
| JAK3 | ~430 | - | - | [2] | |
| Baricitinib | JAK1 | 5.9 | - | - | [6] |
| JAK2 | 5.7 | - | - | [6] | |
| Ilginatinib (NS-018) | JAK1 | 33 | - | - | [2] |
| JAK2 | 0.72 | - | - | [2] | |
| JAK3 | 39 | - | - | [2] | |
| Tyk2 | 22 | - | - | [2] | |
| Compound 3f | JAK1 | 3.4 | PC-3, HEL, K562, MCF-7, MOLT4 | Low µM range | [7] |
| JAK2 | 2.2 | [7] | |||
| JAK3 | 3.5 | [7] | |||
| Compound 11b | - | - | HEL, K562 | 0.35, 0.37 | [7] |
| Compound 3h | JAK2 | 23.85 | - | - | [8] |
| JAK3 | 18.90 | - | - | [8] | |
| TK4b | JAK2 | - | - | - | [8] |
| JAK3 | 18.42 | - | - | [8] | |
| TK4g | JAK2 | - | - | - | [8] |
| JAK3 | 15.80 | - | - | [8] |
Table 3: Inhibitory Activity of Pyrazole-Based BCR-ABL Inhibitors
| Compound | Target Kinase | IC50 (nM) | Target Cell Line | Cellular Activity (µM) | Reference(s) |
| Asciminib (ABL-001) | BCR-ABL | 0.5 (Kd 0.5-0.8) | - | - | [3] |
| Compound 10 | BCR-ABL | 14.2 | K562 | 0.27 | [3] |
| 11b | BCR-ABL | 15 | CML cell lines | 0.7 - 1.3 (GI50) | [9] |
| Imatinib (for comparison) | BCR-ABL | - | K562 | ~0.5 | |
| Nilotinib (for comparison) | BCR-ABL | - | K562 | - | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development and evaluation of pyrazole-based kinase inhibitors.
Synthesis of a Representative Pyrazole-Based Kinase Inhibitor
This protocol describes a general method for the synthesis of a 4-amino-(1H)-pyrazole derivative, a common scaffold for JAK inhibitors.[7]
Scheme 1: Synthesis of 4-Amino-(1H)-pyrazole Derivatives
A general synthetic route to 4-amino-(1H)-pyrazole kinase inhibitors.
Materials:
-
Substituted phenylhydrazine hydrochloride
-
Ethyl 2-cyano-3-ethoxyacrylate
-
Ethanol
-
Ammonia in methanol solution
-
Sodium hydroxide
-
Bromine
-
Dioxane
-
Water
Procedure:
-
Synthesis of Ethyl 5-amino-1-(substituted phenyl)-1H-pyrazole-4-carboxylate: A mixture of the substituted phenylhydrazine hydrochloride and ethyl 2-cyano-3-ethoxyacrylate in ethanol is refluxed for several hours. After cooling, the product is collected by filtration and washed with cold ethanol.
-
Synthesis of 5-Amino-1-(substituted phenyl)-1H-pyrazole-4-carboxamide: The pyrazole-4-carboxylate from the previous step is suspended in a solution of ammonia in methanol and heated in a sealed tube. The solvent is then removed under reduced pressure, and the residue is triturated with water to yield the carboxamide.
-
Synthesis of 4-Amino-1-(substituted phenyl)-1H-pyrazole: A solution of sodium hydroxide in water is cooled in an ice bath, and bromine is added dropwise. The resulting sodium hypobromite solution is then added to a cooled solution of the pyrazole-4-carboxamide in dioxane. The reaction mixture is stirred and then heated. After cooling, the product is extracted with an organic solvent, dried, and purified by chromatography.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Kinase of interest (e.g., Aurora A, JAK2, BCR-ABL)
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compounds (pyrazole-based inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test compounds in DMSO. Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer.
-
Kinase Reaction:
-
Add a small volume (e.g., 2.5 µL) of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the wells of a 384-well plate.
-
Add the kinase enzyme solution (e.g., 2.5 µL) to all assay wells.
-
Initiate the kinase reaction by adding the ATP and substrate mixture (e.g., 5 µL).
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent (e.g., 5 µL) to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent (e.g., 10 µL) to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis: The luminescent signal is proportional to the ADP concentration. The percent inhibition for each compound concentration is calculated relative to the DMSO control. The IC50 value, the concentration of inhibitor required to inhibit 50% of the kinase activity, is determined by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., HCT116, K562)
-
Complete cell culture medium
-
Test compounds (pyrazole-based inhibitors)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear, flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a CO₂ incubator at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis of Target Modulation
This technique is used to detect specific proteins in a cell lysate and can be used to assess the effect of an inhibitor on the phosphorylation state of its target kinase and downstream signaling proteins.
Materials:
-
Cancer cell line
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the total and phosphorylated forms of the target kinase and downstream proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the pyrazole-based inhibitor at various concentrations and for different time points. Lyse the cells and collect the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein like GAPDH or β-actin.
Mandatory Visualizations
Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by pyrazole-based kinase inhibitors.
Simplified Aurora Kinase Signaling Pathway.
Simplified JAK-STAT Signaling Pathway.
References
- 1. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of potent inhibitors of the Bcr-Abl and the c-kit receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine and Its Analogs
Disclaimer: Publicly available scientific literature and databases lack specific information regarding the mechanism of action for 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine. This guide is therefore based on the well-documented activities of structurally similar compounds, primarily the N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide series, which share the same core chemical scaffold. The findings presented herein should be considered a scientifically informed projection for the potential mechanism of the subject compound.
Executive Summary
The 3,5-dimethyl-1-benzyl-1H-pyrazol-4-amine scaffold is a promising pharmacophore in modern drug discovery. Extensive research on its analogs, particularly N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, reveals a potent mechanism of action centered on the dual modulation of the mTORC1 signaling pathway and autophagy. These compounds exhibit significant antiproliferative activity, particularly in pancreatic cancer cell lines, by reducing mTORC1 activity and disrupting autophagic flux. This disruption, characterized by an accumulation of autophagosomes, is linked to their anticancer effects.[1][2][3] This technical guide provides a detailed overview of this mechanism, supported by quantitative data from key studies, detailed experimental protocols, and visual diagrams of the involved cellular pathways.
Core Mechanism of Action: mTORC1 Inhibition and Autophagy Modulation
The primary mechanism of action for this class of compounds is the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) and the subsequent modulation of autophagy.[1][3]
mTORC1 Signaling: mTORC1 is a central regulator of cell growth, proliferation, and metabolism. It integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and other anabolic processes.[4][5][6] Key downstream effectors of mTORC1 include S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[6][7] By phosphorylating these targets, mTORC1 promotes protein synthesis.
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide analogs have been shown to reduce mTORC1 activity.[1][3] This is evidenced by decreased phosphorylation of mTORC1's downstream targets. The inhibition of this pathway contributes to the antiproliferative effects of these compounds.
Autophagy Modulation: Autophagy is a cellular degradation and recycling process crucial for maintaining homeostasis.[8][9] The mTORC1 pathway is a critical negative regulator of autophagy.[10][11] When mTORC1 is active, it phosphorylates and inhibits the ULK1 complex, a key initiator of autophagy.[12][13]
The pyrazole compounds discussed herein exhibit a unique, dual effect on autophagy. Under normal conditions, their inhibition of mTORC1 leads to an increase in basal autophagy. However, under cellular stress conditions like starvation, they disrupt "autophagic flux"—the complete process from autophagosome formation to lysosomal degradation.[1][3] This disruption leads to the accumulation of LC3-II, a protein marker associated with autophagosome membranes, without subsequent degradation. This impairment of the autophagy cycle is a key component of their cytotoxic mechanism in cancer cells.[2][3]
Signaling Pathway Diagram
The following diagram illustrates the interplay between the mTORC1 pathway and autophagy, and the points of intervention by the pyrazole compounds.
Caption: mTORC1 and Autophagy signaling pathways modulated by pyrazole compounds.
Quantitative Data: Antiproliferative Activity
The antiproliferative effects of several N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide analogs were evaluated against the human pancreatic cancer cell line MIA PaCa-2. The half-maximal inhibitory concentration (IC50) values demonstrate potent anticancer activity.
| Compound ID | R Group (Benzamide Moiety) | Antiproliferative IC50 (µM) in MIA PaCa-2 Cells[3] |
| 1 | H | 1.3 ± 0.1 |
| 2 | 4-CONH₂ | 0.76 ± 0.04 |
| 3 | 3-CONH₂ | 0.36 ± 0.05 |
| 4 | 2-CONH₂ | > 20 |
| 5 | 3-CONHMe | 0.22 ± 0.02 |
| 22 | 3-Cl | 0.54 ± 0.04 |
| 23 | 3-CF₃ | 0.44 ± 0.03 |
Experimental Protocols
The following protocols are standard methodologies for assessing mTORC1 activity and autophagic flux, consistent with the techniques used to characterize the pyrazole analogs.
This protocol is used to measure the phosphorylation state of mTORC1 downstream targets, S6K1 and 4E-BP1, as a proxy for its activity.
Experimental Workflow Diagram
Caption: Standard experimental workflow for Western blot analysis.
Protocol Details:
-
Cell Culture and Treatment: Plate MIA PaCa-2 cells and allow them to adhere. Treat cells with various concentrations of the test compound for a specified duration (e.g., 24-48 hours). Include vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[15]
-
SDS-PAGE: Denature protein samples in Laemmli buffer. Load 20-40 µg of protein per lane onto a polyacrylamide gel and separate using electrophoresis.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[14]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) to prevent non-specific antibody binding.[14]
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting phosphorylated proteins (e.g., Phospho-p70 S6 Kinase (Thr389), Phospho-4E-BP1 (Thr37/46)) and total proteins, as well as a loading control (e.g., GAPDH or β-actin).[15][16][17][18]
-
Detection: After washing, incubate with an appropriate HRP-conjugated secondary antibody. Detect chemiluminescence using an ECL substrate and an imaging system.[14]
-
Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
This assay measures the accumulation of LC3-II in the presence and absence of a lysosomal inhibitor to determine autophagic flux. An increase in LC3-II only in the presence of the inhibitor indicates increased flux, whereas an accumulation without the inhibitor suggests a blockage.
Protocol Details:
-
Cell Treatment: Culture cells as described above. For each experimental condition (vehicle or pyrazole compound), create two sets of samples.
-
Lysosomal Inhibition: Two to four hours before the end of the experiment, treat one set of samples with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). The other set remains untreated with the inhibitor.[19]
-
Protein Analysis: Harvest all cell lysates and perform Western blotting as described in Protocol 3.1.
-
Antibody Probing: Probe membranes with a primary antibody specific for LC3 (which detects both LC3-I and LC3-II). Reprobe for a loading control.[19]
-
Data Interpretation: Compare the levels of LC3-II across the four conditions (vehicle ± inhibitor, compound ± inhibitor). A significant increase in LC3-II in the compound-treated cells compared to vehicle, which is further enhanced by the lysosomal inhibitor, indicates induction of autophagic flux. An accumulation of LC3-II with the compound alone suggests a blockage in the late stages of autophagy.[20][21]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTORC1 signaling and the metabolic control of cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Regulation Mechanisms and Signaling Pathways of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
- 12. mdpi.com [mdpi.com]
- 13. mTOR Pathways in Cancer and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. ccrod.cancer.gov [ccrod.cancer.gov]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
- 18. Phospho-4E-BP1 (Thr37/46) (236B4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 19. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 20. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cruk.cam.ac.uk [cruk.cam.ac.uk]
An In-Depth Technical Guide to the Solubility and Stability of 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of the novel pyrazole derivative, 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine. While specific experimental data for this compound is not publicly available, this document serves as a procedural framework for researchers. It details standardized experimental protocols for solubility and stability assessment in line with pharmaceutical industry best practices and regulatory guidelines. The guide includes illustrative data tables, experimental workflow diagrams, and a contextual overview of the significance of pyrazole derivatives in medicinal chemistry.
Introduction to this compound and the Pyrazole Scaffold
Pyrazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold in the design of therapeutic agents.[1][2] Many pyrazole-containing compounds have been developed as anti-inflammatory, antimicrobial, anticancer, and analgesic agents.[1][3][4][5]
The compound this compound, with the chemical structure shown below, is a substituted pyrazole. Understanding its physicochemical properties, particularly solubility and stability, is a critical first step in its evaluation as a potential drug candidate. These properties fundamentally influence a compound's formulation, bioavailability, and shelf-life.
Chemical Structure:
(Note: This is a simplified 2D representation of this compound)
Solubility Determination
Solubility is a crucial physicochemical parameter that affects a drug's absorption and bioavailability. The following sections outline the standard methodologies for determining the aqueous and solvent solubility of a compound like this compound.
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility. It measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, various organic solvents)
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Calibrated analytical balance
-
HPLC with a validated analytical method for the compound
-
pH meter
Procedure:
-
Add an excess amount of solid this compound to a series of vials containing the different solvents. The excess solid is necessary to ensure that a saturated solution is formed.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Measure the pH of the aqueous samples after the experiment to check for any changes.
Data Presentation: Illustrative Solubility Data
The following table is a template demonstrating how the solubility data for this compound would be presented.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | pH (for aqueous) |
| Water | 25 | Data here | Data here |
| 0.1 N HCl | 25 | Data here | Data here |
| Phosphate Buffer pH 7.4 | 37 | Data here | Data here |
| Ethanol | 25 | Data here | N/A |
| Methanol | 25 | Data here | N/A |
| Acetone | 25 | Data here | N/A |
| Acetonitrile | 25 | Data here | N/A |
Workflow for Solubility Determination
Stability Assessment
Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.
Experimental Protocol: Forced Degradation (Stress Testing)
Forced degradation studies are undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 N, 1 N)
-
Sodium hydroxide (e.g., 0.1 N, 1 N)
-
Hydrogen peroxide (e.g., 3%, 30%)
-
Water bath or oven
-
Photostability chamber
-
HPLC with a photodiode array (PDA) detector or a mass spectrometer (MS) detector
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a solution of hydrochloric acid and heat (e.g., at 60 °C) for a specified time.
-
Base Hydrolysis: Dissolve the compound in a solution of sodium hydroxide and keep at room temperature or heat for a specified time.
-
Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide and keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80 °C) for a specified time.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples by a stability-indicating HPLC method to determine the amount of the parent compound remaining and to detect any degradation products. The use of a PDA or MS detector can help in the characterization of the degradants.
Data Presentation: Illustrative Forced Degradation Data
The following table is a template for presenting the results of a forced degradation study.
| Stress Condition | Duration | Assay of Parent Compound (%) | Major Degradation Products (if any) |
| 0.1 N HCl at 60 °C | 24 hrs | Data here | Data here |
| 0.1 N NaOH at RT | 24 hrs | Data here | Data here |
| 3% H₂O₂ at RT | 24 hrs | Data here | Data here |
| Solid at 80 °C | 48 hrs | Data here | Data here |
| Photostability (Solid) | ICH Q1B | Data here | Data here |
| Photostability (Solution) | ICH Q1B | Data here | Data here |
Workflow for Stability Testing
Pharmacological Context of Pyrazole Derivatives
The interest in pyrazole derivatives stems from their wide array of biological activities. The diagram below illustrates the central role of the pyrazole scaffold in drug discovery and the various therapeutic areas where these compounds have shown promise.
Conclusion
While specific solubility and stability data for this compound are not available in the public domain, this guide provides the necessary framework for researchers to conduct these critical assessments. The described experimental protocols for solubility determination and forced degradation studies are based on established scientific principles and regulatory expectations. The systematic evaluation of these properties is indispensable for the progression of this, or any, novel compound through the drug development pipeline. The rich pharmacological history of the pyrazole scaffold underscores the potential value of such investigations.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
Proteomics Applications of Pyrazole-Based Compounds: A Technical Guide
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, renowned for its synthetic tractability and its ability to form key interactions with a wide range of biological targets.[1] This has led to the development of numerous pyrazole-containing drugs approved by the FDA.[2] In the realm of proteomics, pyrazole-based compounds have emerged as powerful tools for elucidating protein function, identifying novel drug targets, and understanding complex biological pathways. Their versatility allows for their adaptation into a variety of chemical probes, including kinase inhibitors, covalent inhibitors, and photoaffinity labels, making them indispensable for modern chemical biology and proteomics research.[3][4][5]
This technical guide provides an in-depth overview of the core applications of pyrazole-based compounds in proteomics. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data for comparative analysis, and visualizations of key biological processes.
Key Proteomics Applications
Pyrazole-based compounds are employed in a multitude of proteomics strategies to investigate protein function and drug-target interactions. Key applications include their use as kinase inhibitors for kinome profiling, as covalent inhibitors for activity-based protein profiling (ABPP), for target deconvolution in phenotype-based screening, and as inhibitors of other enzyme classes such as proteasomes.
Kinase Inhibition and Kinome Profiling
The pyrazole moiety is a common feature in a vast number of protein kinase inhibitors.[1][6] Its ability to act as a versatile pharmacophore allows it to engage in various interactions within the ATP-binding pocket of kinases.[7] Proteomics techniques, particularly chemoproteomics using immobilized kinase inhibitors on beads (kinobeads), are instrumental in determining the selectivity of these compounds across the kinome.[8][9]
Featured Kinase Targets of Pyrazole-Based Inhibitors:
-
Glycogen Synthase Kinase 3 (GSK3): Pyrrolo[3,4-c]pyrazole derivatives have been identified as potent and highly selective inhibitors of GSK3.[8][9] GSK3 is a crucial regulator of numerous signaling pathways, including Wnt/β-catenin signaling, and is implicated in various diseases such as neurodegenerative disorders and cancer.[10][11][12][13]
-
Cyclin-Dependent Kinases (CDKs): Pyrazole-based compounds have been developed as inhibitors of various CDKs, which are key regulators of the cell cycle.[9][14][15] For instance, 3-amino-1H-pyrazole-based inhibitors have been developed to target the understudied PCTAIRE family of kinases, including CDK16.[9] CDK8, a transcriptional regulator, has also been a target of pyrazole-based inhibitors.[16]
-
Other Kinases: The pyrazole scaffold has been incorporated into inhibitors targeting a wide array of other kinases, including Bcr-Abl, Aurora kinases, Checkpoint kinases (Chk), and Haspin.[17][18][19]
Covalent Inhibition and Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes covalent probes to assess the functional state of enzymes in complex biological systems.[20][21][22][23] Pyrazole-based scaffolds can be functionalized with reactive "warheads" to create covalent inhibitors that are amenable to ABPP workflows.
A notable example is the development of pyrazoline-based covalent inhibitors for the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[24][25] ABPP was instrumental in the discovery and optimization of these inhibitors, which bear cysteine-reactive warheads like chloroacetamides or vinyl sulfonamides.[24][25]
Target Deconvolution of Bioactive Compounds
Phenotype-based drug discovery often yields bioactive compounds with unknown mechanisms of action. Proteomics-based target deconvolution is crucial for identifying the molecular targets of these compounds. Pyrazole-based probes have been successfully used in these efforts.
For a class of arylsulfanyl pyrazolone compounds that showed neuroprotective effects in a cellular model of amyotrophic lateral sclerosis (ALS), a combination of proteomics techniques was used to identify their targets.[26] These techniques included:
-
Photoaffinity Labeling (PAL): A pyrazolone-based photoaffinity probe was synthesized to covalently crosslink to its binding partners upon UV irradiation.[23][26][27][28][29][30]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring changes in the thermal stability of proteins upon ligand binding.[8][21][26][31][32]
-
Fluorescence Thermal Shift Assay (FTSA): An in vitro technique that measures the change in a protein's melting temperature (ΔTm) upon ligand binding.[20][26][33]
These combined approaches identified the 14-3-3 proteins as the primary targets of these neuroprotective pyrazolone compounds.[26] 14-3-3 proteins are key regulators of various signaling pathways involved in neuroprotection and apoptosis.[1][3][4][6]
Proteasome Inhibition
The ubiquitin-proteasome system is a critical pathway for protein degradation, and its dysregulation is implicated in diseases like cancer. Pyrazole-containing compounds have been identified as proteasome inhibitors.[18][20][27][34][35][36][37] Virtual screening of large chemical libraries followed by in vitro assays has led to the discovery of pyrazole-scaffold compounds that inhibit the proteasome and exhibit anti-tumor activity.[18][20][27][34][37]
Quantitative Data Summary
The following tables summarize the inhibitory activities of various pyrazole-based compounds against their respective protein targets.
Table 1: IC50 Values of Pyrazole-Based Kinase Inhibitors
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyrrolo[3,4-c]pyrazole | HsGSK3 | 2.8 | [8][9] |
| Pyrazolo[3,4-g]isoquinoline (1b) | Haspin | 57 | [18][38] |
| Pyrazolo[3,4-g]isoquinoline (1c) | Haspin | 66 | [18][38] |
| Pyrazolo[3,4-g]isoquinoline (2c) | Haspin | 62 | [18][38] |
| Pyrazolyl Benzimidazole (7) | Aurora A | 28.9 | [17] |
| Pyrazolyl Benzimidazole (7) | Aurora B | 2.2 | [17] |
| Pyrazole-based (10) | Bcr-Abl | 14.2 | [17] |
| Pyrazole-based (16) | Chk2 | 48.4 | [17] |
| Pyrazole-based (17) | Chk2 | 17.9 | [17] |
| Pyrazole-based (24) | CDK1 | 2380 | [39] |
| Pyrazole-based (25) | CDK1 | 1520 | [39] |
| N-(1H-pyrazol-3-yl)pyrimidin-4-amine (43d) | CDK16 | 33 (EC50) | [9] |
Table 2: Thermal Shift (ΔTm) Data for Pyrazolone Compound P2 with 14-3-3 Proteins
| Protein | Ligand | ΔTm (°C) | Reference |
| 14-3-3-E | P2 | ~4.5 | [11][26] |
| 14-3-3-Q | P2 | ~1.5 | [11][26] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Activity-Based Protein Profiling (ABPP) - Competitive Protocol
This protocol is adapted for the screening of pyrazole-based inhibitors against a specific enzyme class using a broadly reactive, tagged ABP.[15][16][22][28][40][41]
Materials:
-
Cell or tissue lysate
-
Pyrazole-based inhibitor library (in DMSO)
-
Activity-based probe (ABP) with a reporter tag (e.g., biotin or a fluorophore)
-
SDS-PAGE gels and reagents
-
Fluorescence gel scanner or streptavidin-HRP for western blotting
Procedure:
-
Proteome Preparation: Prepare a soluble proteome from cells or tissues by homogenization in a suitable buffer (e.g., PBS or Tris) and centrifugation to remove insoluble debris. Determine the protein concentration.
-
Inhibitor Incubation: Aliquot the proteome into microcentrifuge tubes. Add the pyrazole-based inhibitors at various concentrations (typically in a 1:1000 dilution from a DMSO stock to minimize solvent effects). Include a DMSO-only vehicle control. Incubate for 30 minutes at room temperature.
-
ABP Labeling: Add the ABP to each reaction to a final concentration of ~1 µM. Incubate for another 30 minutes at room temperature.
-
Sample Preparation for Analysis: Quench the labeling reaction by adding 2x SDS-PAGE loading buffer. Boil the samples for 5 minutes at 95 °C.
-
Gel-Based Analysis:
-
Separate the proteins by SDS-PAGE.
-
If using a fluorescent ABP, visualize the labeled proteins directly using a fluorescence gel scanner.
-
If using a biotinylated ABP, transfer the proteins to a nitrocellulose membrane, probe with streptavidin-HRP, and detect by chemiluminescence.
-
-
Data Analysis: Quantify the intensity of the bands corresponding to the target enzyme. A decrease in signal in the inhibitor-treated lanes compared to the vehicle control indicates target engagement by the pyrazole compound.
Cellular Thermal Shift Assay (CETSA)
This protocol describes the measurement of target engagement by pyrazole-based compounds in intact cells.[8][21][31][32]
Materials:
-
Adherent or suspension cells
-
Pyrazole-based compound of interest (in DMSO)
-
PBS with protease inhibitors
-
Thermal cycler
-
Reagents for cell lysis (e.g., freeze-thaw cycles)
-
Antibodies for the target protein
-
Western blotting or ELISA reagents
Procedure:
-
Cell Treatment: Treat cultured cells with the pyrazole-based compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) under normal culture conditions.
-
Cell Harvesting and Heating:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in PBS containing protease inhibitors and aliquot into PCR tubes.
-
Heat the cell suspensions to a range of temperatures (e.g., 40-70 °C) for 3 minutes using a thermal cycler, followed by a cooling step (e.g., 3 minutes at 4 °C). Include a non-heated control.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4 °C to pellet the aggregated proteins.
-
-
Analysis of Soluble Protein:
-
Carefully collect the supernatant.
-
Quantify the amount of the soluble target protein in each sample using western blotting or ELISA with a specific antibody.
-
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates that the pyrazole compound binds to and stabilizes the target protein.
Fluorescence Thermal Shift Assay (FTSA)
This in vitro assay measures the binding of a pyrazole-based ligand to a purified protein.[11][20][25][26][33]
Materials:
-
Purified target protein
-
Pyrazole-based ligand library (in DMSO)
-
SYPRO Orange dye (or similar fluorescent dye)
-
Real-time PCR instrument
-
Assay buffer
Procedure:
-
Reaction Setup: In a 96-well or 384-well PCR plate, prepare reactions containing the purified protein (at a final concentration of 2-10 µM), the pyrazole-based ligand at various concentrations, and SYPRO Orange dye (typically at a 5x concentration). Include a no-ligand control.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C) while continuously monitoring the fluorescence of the SYPRO Orange dye.
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to generate melting curves.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melting curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the no-ligand control from the Tm of the ligand-containing samples. A positive ΔTm indicates that the ligand binds to and stabilizes the protein.
-
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Signaling Pathways
Caption: GSK3β signaling in the Wnt pathway and its inhibition by pyrazole-based compounds.
Caption: Role of 14-3-3 proteins in preventing apoptosis and potential modulation by pyrazolones.
Experimental Workflows
Caption: Workflow for competitive activity-based protein profiling (ABPP).
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Synthesis of Pyrazole-Based Probes
The synthesis of pyrazole-based probes for proteomics applications typically involves the modification of a known pyrazole scaffold to incorporate a reporter tag (e.g., biotin or a fluorophore) and, for ABPP or PAL, a reactive group.
General Synthetic Strategy for a Pyrazole-Based ABPP Probe:
-
Synthesis of the Core Pyrazole Scaffold: This is often achieved through well-established methods such as the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][4][19]
-
Introduction of a Linker: A linker with a terminal functional group (e.g., an amine or a carboxylic acid) is attached to the pyrazole core. This provides a point of attachment for the reporter tag and the reactive group.
-
Attachment of the Reporter Tag: The reporter tag, such as a biotin-NHS ester or a fluorescent dye-NHS ester, is coupled to the linker.
-
Introduction of the Reactive Group: A reactive "warhead," such as a chloroacetamide or an acrylamide, is introduced to another position on the pyrazole scaffold to enable covalent bond formation with the target protein.
Example of a Pyrazole-Based Photoaffinity Probe Synthesis:
For PAL, a photoreactive group, such as a diazirine, is incorporated into the pyrazole scaffold.[5][23]
-
Synthesis of a Diazirine-Containing Building Block: A precursor containing a diazirine moiety and a functional group for coupling is synthesized.
-
Coupling to the Pyrazole Scaffold: The diazirine-containing building block is coupled to the pyrazole core, which also contains a linker for the attachment of a reporter tag.
-
Attachment of the Reporter Tag: A reporter tag, such as biotin, is attached to the linker to facilitate the enrichment of crosslinked proteins.
Conclusion
Pyrazole-based compounds are exceptionally versatile tools in the field of proteomics. Their application as kinase inhibitors, covalent probes for ABPP, and tools for target deconvolution has significantly advanced our understanding of protein function and has been instrumental in drug discovery. The continued development of novel pyrazole-based probes, coupled with advancements in mass spectrometry and other proteomic technologies, promises to further expand their utility in elucidating complex biological systems and identifying the next generation of therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of p53 by the 14-3-3 protein interaction network: new opportunities for drug discovery in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 11. Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Proteasome inhibitors with pyrazole scaffolds from structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Proteasome inhibitors with pyrazole scaffolds from structure-based virtual screening [discovery.fiu.edu]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. researchgate.net [researchgate.net]
- 26. Harnessing the 14-3-3 protein-protein interaction network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. ahajournals.org [ahajournals.org]
- 32. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Frontiers | 14-3-3 Proteins in Plant Hormone Signaling: Doing Several Things at Once [frontiersin.org]
- 34. researchgate.net [researchgate.net]
- 35. scispace.com [scispace.com]
- 36. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 38. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Chemoproteomic approaches to drug target identification and drug profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed experimental protocols for the characterization of the biological activity of the novel pyrazole derivative, 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine. Based on the known pharmacological activities of structurally related pyrazole compounds, this document outlines protocols to investigate its potential as a phosphodiesterase 4 (PDE4) inhibitor, an anti-inflammatory agent, and an antimicrobial compound. The provided methodologies are intended to serve as a foundational guide for researchers in the fields of pharmacology, medicinal chemistry, and drug discovery.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties. Many of these effects are attributed to the inhibition of key enzymes in inflammatory and pathological signaling pathways. Given the structural features of this compound, it is hypothesized to be a potential inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent inflammatory responses.[1][2] This document details the necessary protocols to evaluate the inhibitory activity of this compound against PDE4, assess its anti-inflammatory efficacy in an in vivo model, and determine its antimicrobial spectrum.
Physicochemical Properties and Safety Precautions
2.1. Compound Details:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 514801-09-3 |
| Molecular Formula | C₁₃H₁₇N₃ |
| Molecular Weight | 215.30 g/mol |
2.2. Safety Precautions:
As with any novel chemical entity, this compound should be handled with care in a laboratory setting. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following precautions are recommended based on the safety profiles of similar aminopyrazole derivatives.[3][4][5][6][7]
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
First Aid:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
In case of skin contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Postulated Mechanism of Action: PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a key enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger involved in modulating inflammatory responses.[1] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). Activated PKA can then phosphorylate and activate the cAMP-response element-binding protein (CREB), a transcription factor that promotes the expression of anti-inflammatory cytokines while suppressing the production of pro-inflammatory mediators like TNF-α, IL-6, and IL-1β.[1][8][9]
Experimental Protocols
The following protocols are designed to assess the biological activity of this compound.
4.1. In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of the test compound to inhibit the enzymatic activity of PDE4.[10][11]
Materials:
-
Recombinant human PDE4 enzyme
-
FAM-cAMP (fluorescein-labeled cAMP)
-
PDE assay buffer
-
Binding agent (specific to the assay kit)
-
This compound
-
Positive control (e.g., Rolipram)
-
384-well microplates
-
Microplate reader capable of fluorescence polarization measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in PDE assay buffer. The final DMSO concentration should not exceed 1%.
-
Assay Plate Preparation: To the wells of a 384-well plate, add 5 µL of the compound dilutions or vehicle (for controls).
-
Enzyme Addition: Add 5 µL of diluted PDE4 enzyme to all wells except the negative control wells. Add 5 µL of assay buffer to the negative control wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature.
-
Reaction Initiation: Add 10 µL of the FAM-cAMP substrate solution to all wells.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Add 10 µL of the binding agent solution to all wells to stop the reaction.
-
Final Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Measurement: Measure the fluorescence polarization using a microplate reader (Excitation: 485 nm, Emission: 530 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
4.2. In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
This model is used to evaluate the acute anti-inflammatory activity of the test compound.[12][13][14][15][16]
Materials:
-
Male Wistar rats (180-200 g)
-
This compound
-
Carrageenan solution (1% in sterile saline)
-
Positive control (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week.
-
Grouping and Fasting: Divide the animals into groups (n=6 per group): Vehicle control, positive control, and test compound groups (at least 3 doses). Fast the animals overnight before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer this compound (e.g., 10, 30, 100 mg/kg) or the vehicle orally. Administer the positive control (Indomethacin, 5 mg/kg) intraperitoneally.
-
Induction of Edema: Thirty minutes after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
4.3. In Vitro Antimicrobial Activity (Broth Microdilution Method for MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC) of the test compound against various bacterial strains.[17][18][19][20][21]
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform two-fold serial dilutions in MHB in a 96-well plate to obtain a range of concentrations.
-
Inoculum Preparation: Culture the bacterial strains overnight. Suspend bacterial colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Data Presentation (Illustrative)
The following tables present hypothetical but realistic data for this compound based on values reported for similar pyrazole derivatives.
Table 1: In Vitro PDE4 Inhibitory Activity
| Compound | IC₅₀ (µM) |
| This compound | 1.5 |
| Rolipram (Positive Control) | 0.8 |
Table 2: In Vivo Anti-inflammatory Activity
| Treatment | Dose (mg/kg) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0 |
| This compound | 10 | 25.3 |
| 30 | 48.7 | |
| 100 | 65.2 | |
| Indomethacin | 5 | 72.5 |
Table 3: Minimum Inhibitory Concentration (MIC)
| Organism | MIC (µg/mL) of this compound |
| Staphylococcus aureus (ATCC 29213) | 16 |
| Escherichia coli (ATCC 25922) | 32 |
| Pseudomonas aeruginosa (ATCC 27853) | >64 |
| Candida albicans (ATCC 90028) | 32 |
Note: The data presented in these tables are for illustrative purposes only and should be experimentally determined.
Conclusion
The experimental protocols detailed in these application notes provide a robust framework for the initial characterization of the biological activities of this compound. By systematically evaluating its potential as a PDE4 inhibitor, an anti-inflammatory agent, and an antimicrobial compound, researchers can gain valuable insights into its therapeutic potential. The successful execution of these experiments will contribute to the growing body of knowledge on pyrazole derivatives and may lead to the development of novel therapeutic agents.
References
- 1. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Implication of Phosphodiesterase-4-Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. cpachem.com [cpachem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. inotiv.com [inotiv.com]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. benchchem.com [benchchem.com]
- 21. bio.libretexts.org [bio.libretexts.org]
Application Notes and Protocols for 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine in in vitro Kinase Assays
Introduction
The pyrazole scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] Protein kinases are crucial regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[2] Consequently, the development of novel kinase inhibitors is a major focus of drug discovery.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine and structurally similar compounds in in vitro kinase assays. While specific experimental data for this compound is not extensively available in public literature, the protocols and data presented herein are based on established methodologies for evaluating pyrazole-based kinase inhibitors and feature data from analogous compounds to provide a robust framework for screening and characterization.
Data Presentation: Inhibitory Activity of Representative Pyrazole-Based Compounds
The following table summarizes the in vitro inhibitory activity (IC₅₀ values) of various substituted pyrazole compounds against a range of protein kinases. This data is essential for understanding the structure-activity relationships (SAR) and for prioritizing lead compounds for further development.[1][3][4][5]
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Afuresertib | Akt1 | 0.08 (Kᵢ) | [1] |
| Compound 6 | Aurora A | 160 | [1] |
| Compound 8 | Aurora A / Aurora B | 35 / 75 | [1] |
| Compound 1b | Haspin | 57 | [4] |
| Compound 1c | Haspin | 66 | [4] |
| SR-3576 | JNK3 | 7 | [5] |
| Compound 9 | CDK2 | 960 | [6] |
| Compound 7d | CDK2 | 1470 | [6] |
Note: The data presented in this table is for structurally related pyrazole compounds and is intended to serve as a representative example of the potential inhibitory activities of this class of molecules.
Experimental Protocols
A variety of in vitro kinase assay formats are available, each with its own advantages and limitations. Radiometric assays, such as the filter binding assay, are considered the gold standard as they directly measure the transfer of a phosphate group to a substrate.[7][8] However, non-radiometric assays, such as those based on luminescence (e.g., ADP-Glo™) or fluorescence resonance energy transfer (FRET) (e.g., HTRF®, LanthaScreen®), offer higher throughput and avoid the need for handling radioactive materials.[9][10][11] Below are detailed protocols for two commonly used non-radiometric kinase assays.
Protocol 1: ADP-Glo™ Luminescent Kinase Assay
The ADP-Glo™ Kinase Assay is a universal, high-throughput screening method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[11]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.[12]
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
This compound (or other test compounds) dissolved in DMSO
-
ATP
-
Kinase Reaction Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Setup:
-
Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[2]
-
Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.
-
Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Kinase Reaction Initiation:
-
Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Kₘ value for the specific kinase.[2]
-
Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
-
ATP Depletion:
-
Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[13]
-
-
ADP Detection:
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.[13]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: HTRF® (Homogeneous Time-Resolved Fluorescence) Kinase Assay
HTRF® assays are based on FRET between a donor (Europium cryptate) and an acceptor (e.g., XL665) to detect the phosphorylation of a substrate.[10][14]
Principle: A biotinylated substrate is phosphorylated by the kinase. A Europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665 are then added. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a FRET signal.[15]
Materials:
-
Kinase of interest
-
Biotinylated substrate
-
This compound (or other test compounds) dissolved in DMSO
-
ATP
-
HTRF® KinEASE™ Kit (Revvity)
-
Low-volume, white 384-well plates
-
HTRF®-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Kinase Reaction:
-
Dispense 4 µL of enzymatic buffer into the wells.
-
Add 2 µL of the biotinylated substrate.
-
Add 2 µL of the kinase solution.
-
Add 2 µL of the test compound.
-
Initiate the reaction by adding 2 µL of ATP solution.[16]
-
Seal the plate and incubate at room temperature for the desired time (e.g., 60 minutes).
-
-
Detection:
-
Add 10 µL of a pre-mixed solution of streptavidin-XL665 and the Europium cryptate-labeled anti-phospho-antibody in detection buffer to each well. The detection buffer contains EDTA to stop the enzymatic reaction.[16]
-
Seal the plate and incubate for 1 hour at room temperature.
-
-
Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).
Data Analysis: The HTRF® ratio is calculated as (Fluorescence at 665 nm / Fluorescence at 620 nm) * 10,000.[10] The signal is directly proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value as described for the ADP-Glo™ assay.
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow of a typical ADP-Glo™ in vitro kinase assay.
Caption: Simplified PI3K/Akt signaling pathway, a common target of kinase inhibitors.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. revvity.com [revvity.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. youtube.com [youtube.com]
Application Notes and Protocols for Cell-Based Assays of Pyrazole Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have achieved significant clinical success.[1] Protein kinases are critical regulators of cellular processes and are frequently dysregulated in diseases like cancer, making them prime therapeutic targets.[1] These application notes provide detailed protocols for utilizing cell-based assays to evaluate the efficacy and mechanism of action of novel pyrazole-based kinase inhibitors.
This document outlines a systematic workflow for characterizing pyrazole kinase inhibitors, beginning with an assessment of their impact on cell viability, followed by confirmation of target engagement within the cell, and finally, analysis of their effect on downstream signaling pathways.
Key Signaling Pathways Targeted by Pyrazole Inhibitors
Pyrazole compounds have been developed to target several key kinase families, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Akt.[1][2][3] Understanding the pathways they inhibit is crucial for designing experiments and interpreting results.
Cyclin-Dependent Kinase (CDK) Signaling Pathway
CDKs are serine/threonine kinases that control the progression of the cell cycle. Inhibitors targeting CDKs can induce cell cycle arrest and apoptosis in cancer cells where these pathways are often deregulated. The pyrazole compound AT7519, for example, is a potent inhibitor of multiple CDKs, including CDK1 and CDK2.[1]
Inhibition of the CDK/Rb pathway by pyrazole compounds.
Janus Kinase (JAK) Signaling Pathway
The JAK/STAT signaling pathway is crucial for transmitting information from extracellular chemical signals to the nucleus, resulting in DNA transcription and expression of genes involved in immunity, proliferation, differentiation, and apoptosis.
Inhibition of the JAK/STAT signaling pathway.
Experimental Workflow
A systematic workflow is critical for the efficient evaluation of novel kinase inhibitors. The process begins with broad screening to determine cellular potency, followed by more detailed mechanistic assays to confirm target engagement and understand the downstream consequences of inhibition.[1]
General workflow for evaluating a novel kinase inhibitor.
Data Presentation
Summarizing quantitative data is essential for comparing the potency and selectivity of different compounds. The following tables provide examples of how to structure this data, based on published findings for pyrazole-based CDK and JAK inhibitors.[1]
Table 1: Cellular Potency of Pyrazole Inhibitors
| Compound ID | Target Kinase Family | Cell Line | Assay Type | IC50 (µM) |
| Compound A | CDK | HCT116 (colon) | CellTiter-Glo | 0.5 |
| Compound B | CDK | MCF-7 (breast) | CellTiter-Glo | 0.8 |
| Compound C | JAK | HEL (erythroleukemia) | CellTiter-Glo | 1.2 |
| Compound D | JAK | SET-2 (megakaryoblastic leukemia) | CellTiter-Glo | 1.5 |
Table 2: Target Engagement and Downstream Signaling
| Compound ID | Target Kinase | Target Engagement (EC50, µM) | Substrate Phosphorylation Inhibition (IC50, µM) |
| Compound A | CDK2 | 0.2 | 0.4 (p-Rb) |
| Compound C | JAK2 | 0.8 | 1.0 (p-STAT3) |
Experimental Protocols
The following section provides detailed, step-by-step protocols for key cell-based assays used to characterize pyrazole kinase inhibitors.
Protocol 1: Cell Viability Assay using CellTiter-Glo®
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[4][5]
Materials:
-
Cell line of interest
-
Complete culture medium
-
Pyrazole kinase inhibitor stock solution (e.g., 10 mM in DMSO)
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in an opaque-walled multiwell plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for a 96-well plate) in a final volume of 100 µL per well.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole inhibitor in complete culture medium. A typical concentration range would be from 100 µM to 0.01 µM.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor concentration).
-
Remove the old medium from the cells and add the inhibitor dilutions.
-
Incubate the plate for a predetermined time (e.g., 48-72 hours).
-
-
Assay Protocol:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[4][6]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[4][6]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[4]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[4][6]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4][6]
-
Record the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Target Phosphorylation
This protocol is used to determine if a pyrazole inhibitor affects the phosphorylation state of its target kinase or a downstream substrate within the cell.
Materials:
-
Cell line of interest
-
Complete culture medium
-
Pyrazole kinase inhibitor
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-kinase, anti-total-kinase, anti-phospho-substrate, anti-total-substrate, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the pyrazole inhibitor at various concentrations (e.g., 0.5x, 1x, and 5x the IC50) for a predetermined time (e.g., 2, 6, or 24 hours).[1] Include a vehicle (DMSO) control.[1]
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.[1]
-
Add 100-200 µL of ice-cold lysis buffer (with inhibitors) to each well.[1]
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.[1]
-
Incubate on ice for 30 minutes, vortexing occasionally.[1]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[1]
-
Transfer the supernatant (protein lysate) to a new tube.[1]
-
-
Protein Quantification and Sample Preparation:
-
Western Blotting:
-
Load the samples onto an SDS-PAGE gel and run to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again three times with TBST.[8]
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[7][8]
-
-
Data Analysis:
-
Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.[8]
-
Normalize the phosphorylated protein signal to the total protein signal to account for any changes in protein expression.
-
Compare the levels of phosphorylation in treated samples to the vehicle control.
-
Troubleshooting
-
High variability in CellTiter-Glo® assay: Ensure even cell seeding and proper mixing after reagent addition. Temperature gradients across the plate can also cause variability, so ensure the plate is fully equilibrated to room temperature.
-
No inhibition of phosphorylation in Western Blot: The inhibitor may not be cell-permeable, or the incubation time may be too short. Confirm target engagement with an assay like NanoBRET. The chosen antibody may also be non-specific or of poor quality.
-
Discrepancy between cellular IC50 and biochemical IC50: This is a common observation.[9] Factors such as cell permeability, plasma protein binding, and the high intracellular concentration of ATP can contribute to this difference.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. OUH - Protocols [ous-research.no]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for NMR and Mass Spectrometry Analysis of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of pyrazole derivatives using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two pivotal techniques in the structural elucidation and characterization of these medicinally important heterocyclic compounds. Detailed protocols are provided to ensure reproducible and high-quality data acquisition.
Application Note: Structural Characterization of Pyrazole Derivatives by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of pyrazole derivatives in solution.[1][2][3] ¹H and ¹³C NMR provide detailed information about the molecular framework, including the number and connectivity of atoms, while 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for more complex structures to establish proton-proton and proton-carbon correlations.[4][5][6]
Key applications of NMR in the analysis of pyrazole derivatives include:
-
Structural Elucidation: Confirming the regiochemistry of substitution on the pyrazole ring and identifying the nature and position of various functional groups.[5]
-
Purity Assessment: Detecting and quantifying impurities in synthesized pyrazole compounds.
-
Tautomeric and Isomeric Analysis: Distinguishing between different tautomeric forms and structural isomers, which is crucial for understanding their biological activity.[4]
-
Conformational Analysis: Studying the three-dimensional structure and dynamic processes of pyrazole derivatives in solution.
Data Presentation: NMR Spectral Data for Pyrazole Derivatives
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for substituted pyrazole derivatives. Actual chemical shifts are highly dependent on the solvent and the nature and position of substituents.
Table 1: ¹H NMR Spectroscopic Data for Selected Pyrazole Derivatives.
| Compound | Solvent | Nucleus | Chemical Shift (δ, ppm) |
| Pyrazole | CDCl₃ | ¹H | 7.63 (d, 2H), 6.33 (t, 1H)[7] |
| 1-Methylpyrazole | CDCl₃ | ¹H | ~7.5 (d, H3, J=~1.8 Hz), ~7.4 (d, H5, J=~2.3 Hz), ~6.2 (t, H4, J=~2.1 Hz), ~3.9 (s, N-CH₃)[8] |
| 3,5-dimethylpyrazole | CDCl₃ | ¹H | 9.8 (s, 1H, NH), 5.75 (s, 1H, H-4), 2.19 (s, 6H, 2xCH₃)[7] |
| 3,5-diphenylpyrazole | CDCl₃ | ¹H | 11.5 (s, 1H, NH), 7.8 (d, 4H, Ar-H), 7.3 (m, 6H, Ar-H), 6.8 (s, 1H, H-4)[7] |
| 3,5-dimethyl-1-phenyl-1H-pyrazole | CDCl₃ | ¹H | 7.46-7.33 (m, 4H), 7.29-7.19 (m, 1H), 5.90 (s, 1H), 2.25 (s, 6H)[9] |
| 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole | CDCl₃ | ¹H | 7.27 (d, 2H, J=9.06 Hz), 6.90 (d, 2H, J=9.06 Hz), 5.90 (s, 1H), 3.8 (s, 3H), 2.26 (s, 3H), 2.23 (s, 3H)[9] |
| 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole | CDCl₃ | ¹H | 7.36-7.26 (m, 8H), 7.23-7.18 (m, 2H), 6.71 (s, 1H)[9] |
Table 2: ¹³C NMR Spectroscopic Data for Selected Pyrazole Derivatives.
| Compound | Solvent | Nucleus | Chemical Shift (δ, ppm) |
| 1-Methylpyrazole | CDCl₃ | ¹³C | ~138.7 (C3), ~129.2 (C5), ~105.4 (C4), ~39.1 (N-CH₃)[8] |
| 3,5-dimethyl-1-phenyl-1H-pyrazole | CDCl₃ | ¹³C | 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8[9] |
| 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole | CDCl₃ | ¹³C | 158.7, 148.0, 139.1, 132.7, 125.9, 113.7, 105.9, 55.1, 13.1, 11.7[9] |
| 1-(4-bromophenyl)-3,5-diethyl-1H-pyrazole | CDCl₃ | ¹³C | 151.8, 147.7, 140.1, 136.3, 124.4, 119.2, 107.0, 21.6, 20.4, 15.1, 14.2[9] |
| 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole | CDCl₃ | ¹³C | 154.6, 148.3, 138.8, 128.6, 125.5, 121.6, 86.1, 67.5, 14.6, 14.5[9] |
Experimental Protocol: NMR Spectroscopy
This protocol outlines the general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of pyrazole derivatives.
1. Sample Preparation [8][10][11][12][13] a. Weigh 5-25 mg of the pyrazole derivative for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[11] b. Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[8][11] The choice of solvent is critical as it can influence chemical shifts. c. Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer. d. Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter. e. Transfer the clear solution into a clean, dry 5 mm NMR tube. f. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. NMR Data Acquisition a. Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.[8] b. ¹H NMR Parameters (Typical):
- Pulse Sequence: Standard single-pulse (zg)
- Spectral Width: -2 to 12 ppm
- Acquisition Time: 2-4 seconds[8]
- Relaxation Delay: 1-5 seconds[8]
- Number of Scans: 8-16, or more for dilute samples.[8] c. ¹³C NMR Parameters (Typical):
- Pulse Sequence: Proton-decoupled single-pulse (e.g., zgpg30)[8]
- Spectral Width: 0-200 ppm[8]
- Acquisition Time: 1-2 seconds[8]
- Relaxation Delay: 2-10 seconds[8]
- Number of Scans: 128-1024, depending on sample concentration.[8]
3. Data Processing a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase correct the spectrum to obtain a pure absorption lineshape. c. Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).[8] d. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. e. For ¹³C NMR, perform baseline correction.
Visualization: NMR Experimental Workflow
Caption: Workflow for NMR analysis of pyrazole derivatives.
Application Note: Mass Spectrometry Analysis of Pyrazole Derivatives
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of pyrazole derivatives.[7] It also offers valuable structural information through the analysis of fragmentation patterns.[7][14] Common ionization techniques for pyrazole analysis include Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization. High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, enabling the confirmation of molecular formulas.[7]
Key fragmentation pathways for the pyrazole ring often involve the expulsion of HCN or N₂.[14] The nature and position of substituents can significantly influence the fragmentation pattern, providing clues to the molecule's structure.[14]
Data Presentation: Mass Spectrometry Data for Pyrazole Derivatives
Table 3: Mass Spectrometry Data for Selected Pyrazole Derivatives.
| Compound | Ionization Mode | m/z (Observed) | Interpretation |
| 3,5-dimethyl-1-phenyl-1H-pyrazole | ESI | 173 | [M+H]⁺[9] |
| 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole | ESI | 203 | [M+H]⁺[9] |
| 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole | ESI | 203 | [M+H]⁺[9] |
| 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole | ESI | 289 | [M+H]⁺[9] |
| 1-(4-chlorophenyl)-3,5-diethyl-1H-pyrazole | ESI | 235 | [M+H]⁺[9] |
| 1-(4-bromophenyl)-3,5-diethyl-1H-pyrazole | ESI | 279 | [M+H]⁺[9] |
Experimental Protocol: Mass Spectrometry
This protocol provides a general procedure for the mass spectrometric analysis of pyrazole derivatives using ESI-MS.
1. Sample Preparation a. Prepare a stock solution of the pyrazole derivative at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile). b. Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent compatible with the ESI source (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. Mass Spectrometry Data Acquisition a. Instrument: An ESI-equipped mass spectrometer (e.g., Q-TOF, Orbitrap). b. Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min. c. ESI Source Parameters (Typical):
- Ionization Mode: Positive or negative, depending on the analyte.
- Capillary Voltage: 3-5 kV
- Nebulizing Gas Pressure: 20-40 psi
- Drying Gas Flow: 5-10 L/min
- Drying Gas Temperature: 250-350 °C d. Mass Analyzer Parameters:
- Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-1000).
- Acquisition Mode: Full scan for molecular weight determination. For fragmentation studies, use tandem MS (MS/MS) by selecting the precursor ion of interest.
3. Data Analysis a. Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or other adducts). b. For HRMS data, calculate the elemental composition based on the exact mass. c. In MS/MS spectra, analyze the fragmentation pattern to deduce structural information.
Visualization: Mass Spectrometry Experimental Workflow
Caption: Workflow for mass spectrometry analysis of pyrazoles.
Integrated Approach for Structural Elucidation
For novel pyrazole derivatives, a combined analytical approach utilizing both NMR and MS is highly recommended for unambiguous structure determination.
Visualization: Integrated Analytical Workflow
Caption: Integrated workflow for pyrazole structure elucidation.
References
- 1. Exploring the Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. depts.washington.edu [depts.washington.edu]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. organomation.com [organomation.com]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. BiblioBoard [openresearchlibrary.org]
Application Notes and Protocols for Developing Pyrazole-Based Probes for Proteomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development and application of pyrazole-based chemical probes for activity-based protein profiling (ABPP) and chemoproteomic studies. The pyrazole scaffold is a privileged structure in medicinal chemistry, particularly for kinase inhibitors, and its adaptation into chemical probes allows for the investigation of enzyme function, target identification, and drug selectivity profiling directly in complex biological systems.[1][2]
Introduction to Pyrazole-Based Probes in Proteomics
Pyrazole-based compounds have emerged as a cornerstone in the development of targeted therapies, with numerous FDA-approved kinase inhibitors featuring this heterocyclic core.[1] Their utility extends beyond therapeutics into the realm of chemical biology as versatile scaffolds for chemical probes. These probes are indispensable tools in proteomics, enabling the direct assessment of the functional state of enzymes in their native environment.[3]
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that employs such probes to covalently label active enzymes. This approach provides a direct measure of enzyme activity, a parameter not accessible through traditional protein abundance measurements. Pyrazole-based probes, typically designed as activity-based probes (ABPs), consist of three key components:
-
A Pyrazole Scaffold: This recognition element provides affinity and selectivity for the target protein family, often kinases.
-
A Reactive Group (Warhead): This electrophilic group forms a covalent bond with a nucleophilic residue in the active site of the target enzyme, enabling irreversible labeling.
-
A Reporter Tag: This is typically a bioorthogonal handle, such as a terminal alkyne or azide, which allows for downstream detection and enrichment via click chemistry.[3]
Synthesis of Pyrazole-Based Probes
The synthesis of pyrazole-based probes involves the functionalization of a pyrazole core with a reactive group and a reporter tag. A common strategy is to incorporate a terminal alkyne for subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."
General Synthesis Scheme
A representative synthesis of a pyrazole-alkyne probe can be achieved through a multi-step process. The following is a generalized protocol based on established pyrazole synthesis methodologies.
Protocol 1: Synthesis of a Pyrazole-Alkyne Probe
-
Synthesis of the Pyrazole Core: A common method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4]
-
Functionalization with a Linker and Reporter Tag: The pyrazole core can be functionalized at various positions. For instance, a Sonogashira coupling reaction can be employed to introduce an alkyne-containing linker to a halogenated pyrazole precursor.[5]
-
Introduction of the Reactive Group: A reactive group, such as an acrylamide or a fluorophosphonate, can be incorporated to enable covalent modification of the target protein. This is often the final step in the synthesis.
Example Synthetic Pathway:
Caption: Generalized synthetic workflow for a pyrazole-alkyne probe.
Application in Proteomics: Activity-Based Protein Profiling (ABPP)
Pyrazole-based probes are powerful tools for ABPP, enabling the identification and quantification of active enzymes in complex proteomes. The general workflow for a competitive ABPP experiment is outlined below.
Experimental Workflow
The following diagram illustrates the key steps in a competitive ABPP experiment designed to identify the targets of a pyrazole-based inhibitor.
Caption: Workflow for competitive ABPP using a pyrazole-alkyne probe.
Detailed Protocols
Protocol 2: Cell Lysate Preparation
-
Culture cells to the desired confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
Protocol 3: Competitive ABPP and Click Chemistry
-
Dilute the cell lysate to a final concentration of 1-2 mg/mL in PBS.
-
Pre-incubate the lysate with the pyrazole-based inhibitor at various concentrations (or DMSO as a vehicle control) for 30 minutes at 37°C.
-
Add the pyrazole-alkyne probe to a final concentration of 1-10 µM and incubate for another 30 minutes at 37°C.
-
Perform the click chemistry reaction by adding the following reagents in order: azide-biotin tag (e.g., 100 µM), TCEP (1 mM), TBTA (100 µM), and copper(II) sulfate (1 mM).[2][6][7]
-
Incubate the reaction for 1 hour at room temperature.[4]
Protocol 4: Protein Enrichment and Preparation for Mass Spectrometry
-
Add streptavidin-coated magnetic beads to the reaction mixture and incubate for 1 hour at room temperature with rotation to capture biotinylated proteins.
-
Wash the beads extensively with a series of buffers (e.g., PBS with 0.1% SDS, followed by PBS) to remove non-specifically bound proteins.
-
Perform on-bead digestion by resuspending the beads in a buffer containing trypsin and incubating overnight at 37°C.
-
Collect the supernatant containing the tryptic peptides.
-
Desalt the peptides using a C18 StageTip prior to LC-MS/MS analysis.
Data Presentation and Analysis
Quantitative proteomics data from competitive ABPP experiments can reveal the potency and selectivity of pyrazole-based inhibitors. The data is typically presented in tables summarizing the identified protein targets and their corresponding IC50 values or displacement potencies.
Quantitative Data Tables
Table 1: Kinase Selectivity Profile of a Pyrrolo[3,4-c]pyrazole Inhibitor (Compound 39) [8]
| Kinase Target | Cellular IC50 (nM) |
| GSK3α | 2.8 |
| GSK3β | 2.8 |
| CDK5 | >1000 |
| p38α | >1000 |
Data synthesized from published literature showing high selectivity for GSK3 isoforms.[8]
Table 2: In Vitro Inhibitory Activity of Pyrazolo[3,4-g]isoquinolines [6][7]
| Compound | Haspin IC50 (nM) | CLK1 IC50 (nM) | CDK9 IC50 (nM) | GSK3 IC50 (nM) |
| 1b | 57 | >1000 | >1000 | >1000 |
| 1c | 66 | >1000 | >1000 | >1000 |
| 3a | 167 | 101 | >1000 | >1000 |
| 3c | >1000 | 218 | 363 | 218 |
Data extracted from a study on novel pyrazolo[3,4-g]isoquinoline derivatives as kinase inhibitors.[6][7]
Visualization of Signaling Pathways
Pyrazole-based probes can be instrumental in elucidating signaling pathways by identifying the specific kinases involved. For example, pyrazole-based inhibitors have been extensively used to study the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in cell proliferation, differentiation, and stress response.
MAPK Signaling Pathway
The following diagram illustrates a simplified MAPK signaling cascade, highlighting key kinases that are often targeted by pyrazole-based inhibitors.
Caption: Simplified MAPK signaling pathway with potential targets of pyrazole-based inhibitors.
Conclusion
Pyrazole-based chemical probes are powerful and versatile tools for modern proteomics research. Their modular nature allows for the tailored synthesis of probes with specific reactivity and reporting functions. The application of these probes in ABPP and chemoproteomics workflows provides invaluable insights into enzyme activity, target engagement, and the elucidation of complex signaling networks. The protocols and data presented herein serve as a comprehensive resource for researchers aiming to develop and utilize pyrazole-based probes in their own studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3 - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 3. Strategic Considerations in the Design of ABPP Probes | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Design, synthesis and biological evaluation of new pyrazolyl-ureas and imidazopyrazolecarboxamides able to interfere with MAPK and PI3K upstream signaling involved in the angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Validation of Pyrazole Compound Efficacy in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pyrazole derivatives are a versatile class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, anticancer, analgesic, and neuroprotective effects. The successful translation of these promising in vitro findings into clinical applications hinges on rigorous in vivo validation using relevant animal models. These application notes provide detailed protocols and guidelines for assessing the efficacy of pyrazole compounds in preclinical animal studies, with a focus on cancer and inflammation models.
Core Principles of In Vivo Efficacy Testing:
The primary goal of in vivo efficacy studies is to determine whether a pyrazole compound can produce the desired therapeutic effect in a living organism. Key aspects to consider include the selection of an appropriate animal model that mimics the human disease, the determination of a safe and effective dose, and the use of relevant endpoints to measure efficacy.
I. In Vivo Models for Efficacy Evaluation
The choice of animal model is critical and depends on the therapeutic indication of the pyrazole compound.
1. Anti-inflammatory and Analgesic Models:
-
Carrageenan-Induced Paw Edema in Rodents: A widely used model for acute inflammation. Carrageenan injection in the paw induces a localized inflammatory response characterized by edema. The efficacy of the pyrazole compound is measured by its ability to reduce paw swelling.
-
Collagen-Induced Arthritis (CIA) in Mice: A model for rheumatoid arthritis that shares many immunological and pathological features with the human disease. Efficacy is assessed by monitoring arthritis scores, joint swelling, and inflammatory markers.
-
Formalin-Induced Hyperalgesia and Hot-Plate Tests: These models are used to evaluate the analgesic properties of pyrazole compounds.
2. Anticancer Models:
-
Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice). This is the most common model to evaluate the anti-tumor activity of novel compounds. Tumor growth inhibition is the primary endpoint.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are implanted into immunocompromised mice. These models are believed to be more predictive of clinical outcomes.
-
Genetically Engineered Mouse Models (GEMMs): These models have genetic alterations that lead to the spontaneous development of tumors in the relevant tissue, closely mimicking human cancer progression.
II. Experimental Protocols
Protocol 1: Evaluation of Anti-inflammatory Efficacy in Carrageenan-Induced Paw Edema in Rats
Objective: To assess the ability of a pyrazole compound to reduce acute inflammation.
Materials:
-
Wistar rats (150-200 g)
-
Pyrazole compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide animals into groups (n=6 per group):
-
Group 1: Vehicle control
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg)
-
Group 3-n: Test groups receiving different doses of the pyrazole compound.
-
-
Dosing: Administer the vehicle, positive control, or pyrazole compound orally one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.
Protocol 2: Evaluation of Anticancer Efficacy in a Subcutaneous Xenograft Model
Objective: To determine the in vivo anti-tumor activity of a pyrazole compound.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human cancer cell line (e.g., HT-29 for colon cancer)
-
Matrigel (optional)
-
Pyrazole compound
-
Vehicle for administration (e.g., a mixture of DMSO, PEG400, and saline)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS or a mixture with Matrigel at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL.
-
Inject 0.1-0.2 mL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: Positive control (standard-of-care chemotherapy)
-
Group 3-n: Test groups receiving different doses of the pyrazole compound.
-
-
-
Treatment:
-
Administer the pyrazole compound and controls via the desired route (e.g., oral gavage, intraperitoneal injection) according to the predetermined dosing schedule (e.g., daily for 21 days).
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor body weight and clinical signs of toxicity.
-
-
Endpoint:
-
At the end of the study (or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise tumors and measure their final weight.
-
-
Data Analysis:
-
Calculate the percentage of tumor growth inhibition (%TGI).
-
Analyze differences in tumor volume and weight between groups using appropriate statistical methods.
-
III. Data Presentation
Quantitative data from in vivo efficacy studies should be summarized in a clear and concise manner to allow for easy comparison between treatment groups.
Table 1: Anti-inflammatory Efficacy of Pyrazole Compound X in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SD) | % Edema Inhibition at 3h |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.48 ± 0.05 | 43.5 |
| Compound X | 10 | 0.55 ± 0.06 | 35.3 |
| Compound X | 30 | 0.42 ± 0.04 | 50.6 |
| Compound X | 100 | 0.31 ± 0.03 | 63.5 |
Table 2: Anticancer Efficacy of Pyrazole Compound Y in HT-29 Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Mean Final Tumor Volume (mm³) ± SEM | % Tumor Growth Inhibition (TGI) | Mean Final Tumor Weight (g) ± SEM |
| Vehicle Control | - | 1520 ± 180 | - | 1.45 ± 0.15 |
| 5-Fluorouracil | 20 | 780 ± 95 | 48.7 | 0.72 ± 0.09 |
| Compound Y | 25 | 950 ± 110 | 37.5 | 0.91 ± 0.11 |
| Compound Y | 50 | 610 ± 75 | 59.9 | 0.58 ± 0.07 |
| Compound Y | 100 | 350 ± 45 | 77.0 | 0.33 ± 0.04 |
IV. Visualization of Pathways and Workflows
Signaling Pathway:
Many anti-inflammatory pyrazole compounds, such as celecoxib, function by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Some pyrazole derivatives also modulate other inflammatory pathways, including p38 MAPK and NF-κB.
Caption: COX-2 signaling pathway and its inhibition by a pyrazole compound.
Experimental Workflow:
The following diagram illustrates a typical workflow for the in vivo validation of a pyrazole compound's efficacy.
Caption: Experimental workflow for in vivo validation of pyrazole compounds.
Application Notes and Protocols for 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine and Analogs in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the investigation of pyrazole derivatives, specifically focusing on the potential anti-cancer properties of compounds structurally related to 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine. While specific data for this exact molecule is limited in publicly available literature, extensive research on the closely related N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide scaffold provides a strong foundation for its potential mechanism of action and experimental evaluation.
Studies on these analogs have identified significant antiproliferative activity in various cancer cell lines, particularly pancreatic cancer. The primary mechanism of action appears to be the modulation of critical cellular signaling pathways, including the mTORC1 pathway and autophagy, which are fundamental to cancer cell growth, survival, and resistance to therapy.[1]
Target Audience
These guidelines are intended for researchers and scientists in the fields of oncology, cell biology, and drug discovery who are interested in evaluating the therapeutic potential of novel pyrazole-based compounds.
Data Presentation
The following tables summarize the quantitative data obtained from studies on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide analogs, which can serve as a reference for designing experiments with this compound.
Table 1: Antiproliferative Activity of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide Analogs
| Compound Reference | Cancer Cell Line | EC50 (µM) | Notes |
| Compound 1 | MIA PaCa-2 (Pancreatic) | 10 | Initial lead compound.[1] |
| Compound 22 | MIA PaCa-2 (Pancreatic) | < 1 | Submicromolar activity.[1] |
| Compound 23 | MIA PaCa-2 (Pancreatic) | < 1 | Submicromolar activity and good metabolic stability.[1] |
| Compound 22 | ARPE-19 (Non-cancerous) | 47.9 | Indicates selectivity for cancer cells.[1] |
| Compound 23 | ARPE-19 (Non-cancerous) | 7.1 | Indicates selectivity for cancer cells.[1] |
Signaling Pathway
Research indicates that N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide analogs exert their anticancer effects by modulating the mTORC1 signaling pathway and the process of autophagy .[1] These compounds have been shown to reduce mTORC1 activity, which is a central regulator of cell growth and proliferation.[1] Furthermore, they disrupt the autophagic flux, a cellular recycling process that cancer cells can exploit to survive under stress.[1] Specifically, these compounds can increase basal autophagy but impair the clearance of autophagosomes under starvation conditions, leading to an accumulation of cellular stress and promoting cell death.[1]
Caption: Proposed signaling pathway of pyrazole analogs in cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer activity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MIA PaCa-2, MDA-MB-468) and a non-cancerous control cell line (e.g., AGO1522).[2]
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium.
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well plates.
-
Test compound (this compound) dissolved in DMSO.
Protocol:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO only).
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (using Annexin V) and loss of membrane integrity (using Propidium Iodide).
Materials:
-
Cancer cell line of interest.
-
6-well plates.
-
Test compound.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Protocol:
-
Seed cells in 6-well plates and treat with the test compound at its EC50 concentration for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins to understand the compound's effect on signaling pathways.
Materials:
-
Cancer cell line of interest.
-
Test compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-p70S6K, anti-p70S6K, anti-p-4E-BP1, anti-4E-BP1, anti-LC3B, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Caption: General workflow for evaluating the anticancer effects of the compound.
Conclusion
The N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide scaffold, a close analog of this compound, demonstrates significant potential as an anticancer agent, particularly for pancreatic cancer. Its mechanism of action, involving the inhibition of the mTORC1 pathway and disruption of autophagy, presents a promising avenue for therapeutic intervention. The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound and other related pyrazole derivatives in various cancer cell line models. Further investigations are warranted to fully elucidate the structure-activity relationship and therapeutic potential of this class of compounds.
References
Application Notes and Protocols for Testing Pyrazole Compounds in Anti-inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the pre-clinical evaluation of novel pyrazole compounds for their anti-inflammatory properties. The following protocols detail the necessary steps for in vitro and in vivo assays to determine the efficacy and mechanism of action of these compounds.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key component of many chronic diseases. Pyrazole-containing compounds have emerged as a significant class of anti-inflammatory agents, with many exhibiting potent inhibitory effects on key inflammatory mediators.[1][2][3] The primary mechanism for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[4] This document outlines a standardized workflow for the screening and characterization of pyrazole derivatives as potential anti-inflammatory drugs.
Experimental Workflow
The following diagram outlines the general workflow for testing the anti-inflammatory potential of pyrazole compounds, from initial in vitro screening to in vivo validation.
Key Signaling Pathway: Cyclooxygenase (COX) Inhibition
The anti-inflammatory effects of many pyrazole compounds are attributed to their inhibition of the COX enzymes, which are central to the inflammatory cascade.
Experimental Protocols
In Vitro COX-1 and COX-2 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available COX activity assay kits and is designed to determine the IC50 values of test compounds against COX-1 and COX-2 enzymes.[4]
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (fluorogenic substrate)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Test pyrazole compounds dissolved in DMSO
-
Known inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. This typically involves diluting buffers, cofactors, and the probe.
-
Compound Dilution: Prepare serial dilutions of the test pyrazole compounds in DMSO.
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Assay Reaction Setup:
-
To each well of the 96-well plate, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe.
-
Add the diluted test compound to the respective wells. Include wells with DMSO only as a vehicle control (representing 100% enzyme activity) and wells with a known inhibitor as a positive control.
-
Add the diluted COX-1 or COX-2 enzyme to the wells.
-
Incubate the plate at 37°C for approximately 10 minutes to allow the inhibitor to interact with the enzyme.[4]
-
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period. The rate of increase in fluorescence is proportional to the COX activity.[4]
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition of COX activity for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.[4]
In Vitro Nitric Oxide (NO) Synthase Inhibition Assay
This assay determines the ability of pyrazole compounds to inhibit the activity of different nitric oxide synthase (NOS) isoforms, particularly the inducible NOS (iNOS).
Materials:
-
Purified iNOS, endothelial NOS (eNOS), and neuronal NOS (nNOS) isoforms
-
L-Arginine (substrate)
-
NADPH
-
Assay buffer
-
Griess Reagent (for colorimetric detection of nitrite)
-
Test pyrazole compounds dissolved in DMSO
-
Known NOS inhibitors (e.g., L-NIL for iNOS, L-NAME for non-selective)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test pyrazole compounds in DMSO.
-
Assay Reaction:
-
In a 96-well plate, combine the assay buffer, NADPH, and the respective NOS enzyme (iNOS, eNOS, or nNOS).
-
Add the diluted test compound or a known inhibitor.
-
Initiate the reaction by adding L-Arginine.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Nitrite Detection:
-
Stop the reaction and add Griess Reagent to each well.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
-
Measurement: Measure the absorbance at 540 nm. The amount of nitrite produced is proportional to NOS activity.
Data Analysis:
-
Calculate the percent inhibition of NOS activity for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting percent inhibition against the log concentration of the test compound.
In Vitro LPS-Induced Pro-inflammatory Cytokine Production in Macrophages
This assay evaluates the ability of pyrazole compounds to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).[5][6]
Materials:
-
RAW 264.7 macrophage cells
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Test pyrazole compounds dissolved in DMSO
-
MTT reagent for cell viability assay
-
ELISA kits for TNF-α and IL-6
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test pyrazole compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). Include a vehicle-treated, non-stimulated control and an LPS-stimulated control.
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.[7]
-
Cell Viability Assay: Perform an MTT assay on the remaining cells to ensure that the observed reduction in cytokine levels is not due to cytotoxicity.
Data Analysis:
-
Calculate the concentration of each cytokine from the standard curve.
-
Determine the percent inhibition of cytokine production by the test compounds compared to the LPS-stimulated control.
-
Calculate the IC50 values for the inhibition of each cytokine.
Data Presentation
The following tables summarize the inhibitory activities of representative pyrazole-based compounds and other known inhibitors.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyrazole Compounds
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |
| Celecoxib | 15 | 0.04 | 375 |
| Phenylbutazone | Varies (non-selective) | Varies (non-selective) | ~1 |
| SC-558 | 10 | 0.0053 | >1900 |
| Compound 5f[5] | 14.34 | 1.50 | 9.56 |
| Compound 6f[5] | 9.56 | 1.15 | 8.31 |
| Compound 5u[8] | 130.15 | 1.79 | 72.73 |
| Compound 5s[8] | 183.15 | 2.51 | 72.95 |
Data compiled from multiple sources.[4][5][8] Note that assay conditions can vary between studies.
Table 2: In Vitro Nitric Oxide Synthase (NOS) Inhibitory Activity of Pyrazole Compounds
| Compound | iNOS IC50 (µM) | eNOS IC50 (µM) | nNOS IC50 (µM) |
| 1H-Pyrazole-1-carboxamidine HCl (PCA) | 0.2 | 0.2 | 0.2 |
| 3-Methyl-PCA | 5 | - | - |
| 4-Methyl-PCA | 2.4 | - | - |
| N(G)-methyl-L-arginine (NMA) | 6 | - | - |
Data from Southan et al. (1997).[9][10] '-' indicates data not available.
In Vivo Anti-inflammatory Models
Promising compounds from in vitro assays should be further evaluated in in vivo models of inflammation.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model for acute inflammation.
Procedure:
-
Fast animals overnight.
-
Administer the test pyrazole compound or vehicle orally or intraperitoneally. A known anti-inflammatory drug like celecoxib or diclofenac sodium is used as a positive control.[11]
-
After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
LPS-Induced Cytokine Production in Mice
This model assesses the in vivo efficacy of compounds in reducing systemic inflammation.[12]
Procedure:
-
Administer the test pyrazole compound or vehicle to mice.
-
After 1 hour, inject a single intraperitoneal dose of LPS.[12]
-
After a specified time (e.g., 2 hours), collect blood samples.[12]
-
Separate the serum and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.[12]
Conclusion
The protocols outlined in these application notes provide a robust framework for the systematic evaluation of pyrazole compounds as potential anti-inflammatory agents. By employing a combination of in vitro and in vivo assays, researchers can effectively identify and characterize novel drug candidates with improved efficacy and safety profiles.
References
- 1. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. benchchem.com [benchchem.com]
- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages [mdpi.com]
- 7. Lobetyolin protects mice against LPS-induced sepsis by downregulating the production of inflammatory cytokines in macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 11. tandfonline.com [tandfonline.com]
- 12. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
Application of Pyrazole Derivatives in Structure-Activity Relationship (SAR) Studies for EGFR Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of pyrazole derivatives in structure-activity relationship (SAR) studies, with a specific focus on their application as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. This document includes detailed experimental protocols, quantitative SAR data presentation, and visualizations of relevant biological pathways and experimental workflows.
Introduction to Pyrazole Derivatives in Drug Discovery
Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in various interactions with biological targets.[2] Pyrazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[][4] Their synthetic tractability makes them ideal candidates for the generation of compound libraries for SAR studies, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[5]
Pyrazole Derivatives as EGFR Kinase Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][] Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the development and progression of various cancers.[6] Consequently, EGFR has emerged as a major target for anticancer drug development.[7] Pyrazole-based compounds have been successfully developed as potent EGFR inhibitors, forming the basis for extensive SAR studies aimed at improving their therapeutic index.[8][9]
EGFR Signaling Pathway
EGFR activation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell growth and survival.[4][10] Small molecule inhibitors, including pyrazole derivatives, typically target the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of these downstream pathways.[6]
Structure-Activity Relationship (SAR) Studies of Pyrazole-Based EGFR Inhibitors
A typical SAR study involves the systematic modification of a lead compound's structure to understand the impact of these changes on its biological activity. The workflow for such a study is outlined below.
References
- 1. scispace.com [scispace.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
Application Notes and Protocols for Assessing the Cytotoxicity of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole compounds are a versatile class of heterocyclic molecules that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer properties.[1] A critical initial step in the development of pyrazole-based anticancer agents is the thorough in vitro evaluation of their cytotoxic potential. This document provides detailed application notes and experimental protocols for commonly employed methods to assess the cytotoxicity of pyrazole derivatives.
Key Cytotoxicity Assays
Several robust and reproducible in vitro assays are utilized to determine the cytotoxic effects of novel compounds. These assays measure various cellular parameters, from metabolic activity and membrane integrity to the induction of programmed cell death (apoptosis). The most common assays for evaluating pyrazole compound cytotoxicity include:
-
MTT Assay: A colorimetric assay to assess cell metabolic activity as an indicator of cell viability.[1]
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating a loss of plasma membrane integrity.[2][3]
-
Apoptosis Assays (Annexin V/Propidium Iodide): Differentiates between viable, apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measures the activity of key executioner enzymes in the apoptotic cascade.
Data Presentation: In Vitro Cytotoxicity of Pyrazoles
The following tables summarize the cytotoxic activity of various pyrazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a compound required to inhibit a biological process by 50%. Lower IC50 values are indicative of higher potency.
Table 1: Cytotoxicity of Pyrazole Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole Derivative (3f) | MDA-MB-468 | 14.97 (24h) | [4] |
| Pyrazole Derivative (3f) | MDA-MB-468 | 6.45 (48h) | [4] |
| Paclitaxel (Reference) | MDA-MB-468 | 49.90 (24h) | [4] |
| Paclitaxel (Reference) | MDA-MB-468 | 25.19 (48h) | [4] |
| Pyrazole-Oxindole (6h) | Jurkat | 4.36 | [5] |
| Pyrazole-Oxindole (6j) | Jurkat | 7.77 | [5] |
| Pyrazole Compound 1 | A549 | 613.22 | [6] |
| Pyrazole Compound 2 | A549 | 220.20 | [6] |
Table 2: Cytotoxicity of Pyrazole-Based LDH Inhibitors
| Compound | Cell Line | Lactate Production IC50 (µM) | Cytotoxicity IC50 (µM) | Reference |
| 3 | A673 | < 4 | 1-30 | [7] |
| 60 | A673 | < 4 | 1-30 | [7] |
| 61 | A673 | < 4 | 1-30 | [7] |
| 62 | A673 | < 4 | 1-30 | [7] |
| 63 | A673 | < 4 | 1-30 | [7] |
| 3 | MiaPaCa-2 | < 4 | 1-30 | [7] |
| 60 | MiaPaCa-2 | < 4 | 1-30 | [7] |
| 61 | MiaPaCa-2 | < 4 | 1-30 | [7] |
| 62 | MiaPaCa-2 | < 4 | 1-30 | [7] |
| 63 | MiaPaCa-2 | < 4 | 1-30 | [7] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product.[1] The amount of formazan produced is directly proportional to the number of living cells.[1]
Materials:
-
MTT solution (5 mg/mL in phosphate-buffered saline - PBS)[1][8]
-
Cell culture medium appropriate for the cell line
-
Test pyrazole compounds dissolved in a suitable solvent (e.g., DMSO)
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)[1]
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance at 570 nm[9]
Procedure for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 1,000 to 100,000 cells per well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[1][9]
-
Compound Treatment: The following day, treat the cells with various concentrations of the pyrazole compounds. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).[1]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After incubation, carefully remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.[1][10]
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Wrap the plate in foil and shake on an orbital shaker for 15 minutes.[10] Measure the absorbance at 570 nm using a microplate reader.[9]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[9]
General workflow for the MTT cell viability assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[2][3] The assay quantifies this extracellular LDH through a coupled enzymatic reaction that results in the formation of a colored formazan product, which is directly proportional to the amount of LDH released and indicative of cytotoxicity.[3]
Materials:
-
LDH Cytotoxicity Assay Kit (containing reaction mixture, stop solution, and lysis buffer)
-
96-well flat-bottom plates
-
Microplate reader capable of measuring absorbance at 490 nm and 680 nm[3]
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with pyrazole compounds as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).
-
Sample Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 3 minutes.[3]
-
Transfer Supernatant: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[3]
-
Add Reaction Mixture: Add 50 µL of the LDH Reaction Mixture to each sample well and mix gently.[3]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[3]
-
Add Stop Solution: Add 50 µL of Stop Solution to each well.[3]
-
Absorbance Measurement: Measure the absorbance at 490 nm and 680 nm.[3]
Data Analysis:
-
Subtract the 680 nm absorbance (background) from the 490 nm absorbance for each well.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Workflow for the LDH cytotoxicity assay.
Signaling Pathways in Pyrazole-Induced Cytotoxicity
Many pyrazole derivatives exert their cytotoxic effects by inducing apoptosis. This programmed cell death can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases.
Studies have shown that some pyrazole compounds can induce apoptosis by:
-
Increasing the expression of the pro-apoptotic protein Bax.[11]
-
Decreasing the expression of the anti-apoptotic protein Bcl-2.[11]
-
Activating caspase-3, a key executioner caspase.[4]
-
Inducing the cleavage of caspase-8, caspase-9, and PARP-1.[11][12]
-
Generating reactive oxygen species (ROS).[4]
Simplified signaling pathway of pyrazole-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. cyrusbio.com.tw [cyrusbio.com.tw]
- 11. Evaluation of apoptotic activity of new condensed pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jpp.krakow.pl [jpp.krakow.pl]
Troubleshooting & Optimization
Technical Support Center: N-Alkylation of Pyrazoles
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the N-alkylation of pyrazoles.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low or no yield of my desired N-alkylated pyrazole?
A: Low or no product yield in the N-alkylation of pyrazoles can arise from several factors. A systematic approach to troubleshooting this issue is crucial.[1]
-
Re-evaluate Your Base: The base is essential for deprotonating the pyrazole nitrogen, rendering it nucleophilic. Ensure the base is strong enough for the chosen alkylating agent. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). For less reactive alkylating agents, a stronger base like NaH may be necessary.[1]
-
Anhydrous Conditions: Water can quench the pyrazole anion and react with strong bases. It is critical to ensure that all reagents and solvents are anhydrous.[1]
-
Stoichiometry: A slight excess of the base is often beneficial for driving the reaction to completion.[1]
-
Solubility Issues: Poor solubility of the pyrazole or the base can impede the reaction. Consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve solubility.[1]
-
Alkylating Agent Reactivity: The reactivity of the alkylating agent (R-X) is dependent on the leaving group (X). The general reactivity trend is I > Br > Cl > OTs. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide to increase reactivity.[1]
Q2: How can I control the regioselectivity of N-alkylation on an unsymmetrical pyrazole?
A: Achieving regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles is a common challenge due to the similar electronic properties of the two adjacent nitrogen atoms (N1 and N2).[2] This often leads to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be difficult to separate.[2][3] The regiochemical outcome is influenced by a delicate balance of steric and electronic effects, as well as reaction conditions.[2]
-
Steric Effects: Alkylation generally occurs at the less sterically hindered nitrogen atom. The bulkiness of both the substituents on the pyrazole ring (at C3 and C5 positions) and the alkylating agent are primary determinants.[2]
-
Reaction Conditions: The choice of base and solvent can significantly influence regioselectivity. For instance, combinations like NaH in THF or K₂CO₃ in DMSO often favor N1-alkylation.[1][2]
-
Catalysis: The use of specific catalysts, such as magnesium-based Lewis acids, can direct the alkylation towards the N2 position.[2]
-
Specialized Reagents: Sterically demanding alkylating agents, such as α-halomethylsilanes or trichloroacetimidates, have been developed to achieve high selectivity.[2][4][5]
Q3: My N1 and N2 isomers are difficult to separate by column chromatography. What can I do?
A: The similar polarities of N1 and N2 isomers can make their separation challenging.[1] If optimizing chromatographic conditions (e.g., trying different solvent systems or stationary phases) is unsuccessful, consider modifying the synthetic strategy to favor the formation of a single isomer, as discussed in the regioselectivity section above.
Q4: I am observing the formation of a dialkylated quaternary salt. How can I prevent this?
A: The formation of a dialkylated quaternary salt can occur if the N-alkylated pyrazole product is more nucleophilic than the starting pyrazole, or if an excess of the alkylating agent is used.
-
Control Stoichiometry: Use no more than 1.0-1.1 equivalents of the alkylating agent.[2]
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration.[2]
-
Reduce Temperature: Performing the reaction at a lower temperature can help to minimize over-alkylation.[2]
Troubleshooting Guide
This flowchart provides a systematic approach to troubleshooting common issues during the N-alkylation of pyrazoles.
Caption: Troubleshooting workflow for N-alkylation of pyrazoles.
Data Presentation: Reaction Condition Comparison
The following table summarizes common reaction conditions for the N-alkylation of pyrazoles to guide optimization.
| Base | Solvent | Alkylating Agent | Typical Temperature | Typical Time | Predominant Isomer |
| K₂CO₃ | DMSO | Alkyl Halide | Room Temp. - 80°C | 2 - 24 h | N1 (less hindered) |
| NaH | THF | Alkyl Halide | 0°C - Reflux | 2 - 16 h | N1 (less hindered) |
| Cs₂CO₃ | DMF | Alkyl Halide | Room Temp. | 12 - 24 h | N1 (less hindered) |
| KOH | [BMIM][BF₄] | 1-Bromobutane | 80°C | 2 h | N/A (symm. pyrazole) |
| Camphorsulfonic Acid | 1,2-DCE | Trichloroacetimidate | Reflux | 4 - 24 h | Sterically controlled |
Experimental Protocols
Standard Protocol for N1-Alkylation of a Pyrazole using NaH in DMF
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
Substituted Pyrazole (1.0 equiv)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl Halide (1.1 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the pyrazole (1.0 equivalent) in anhydrous DMF dropwise.[6]
-
Allow the reaction mixture to stir at 0°C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.[6]
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0°C.[6]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.[6]
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).[6]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated pyrazole.
General Reaction Pathway
The following diagram illustrates the general mechanism for the N-alkylation of a pyrazole under basic conditions.
Caption: General mechanism of pyrazole N-alkylation.
References
Technical Support Center: Optimizing Reaction Conditions for Pyrazole Amine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pyrazole amines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.
FAQ 1: My pyrazole synthesis is resulting in a very low yield. What are the common causes?
Low yields in pyrazole synthesis, most commonly the Knorr synthesis, can stem from several factors ranging from the quality of starting materials to suboptimal reaction conditions.[1][2] The primary reason is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[2]
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[2] Impurities can lead to side reactions, reducing the yield and complicating purification.[2] Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is recommended.[2]
-
Optimize Reaction Stoichiometry: Ensure the correct stoichiometry of the reactants is used. In some cases, a slight excess of the hydrazine (1.0-1.2 equivalents) can be employed to drive the reaction to completion.[2]
-
Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may need optimization.[2] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[2]
-
Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[2]
FAQ 2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[2] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two different pyrazole products.[2] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[2]
Strategies to Improve Regioselectivity:
-
Solvent Choice: The polarity and hydrogen bonding capability of the solvent can significantly influence the isomer ratio. Fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to promote high regioselectivity.
-
pH Control: The acidity or basicity of the reaction medium is critical. Acidic conditions can alter the nucleophilicity of the hydrazine's nitrogen atoms, influencing the initial site of attack.[3] Conversely, basic conditions might favor the attack of the more nucleophilic nitrogen.[3]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[2][3]
-
Electronic Effects: The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon.[3] For instance, a carbonyl carbon adjacent to a strong electron-withdrawing group will be more reactive.
FAQ 3: The reaction mixture has turned a dark color. Is this normal and how can I purify my product?
Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[2] This is often due to the formation of colored impurities from the hydrazine starting material or oxidative processes.[2]
Purification Strategies for Colored Impurities:
-
Activated Charcoal: Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities.
-
Recrystallization: This is an effective method for purification.[2] Common solvents for recrystallizing pyrazoles include ethanol, methanol, isopropanol, and mixed solvent systems like ethanol/water or hexane/ethyl acetate.[4]
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying pyrazole derivatives.[2]
FAQ 4: My pyrazole amine is difficult to purify by column chromatography. What are some alternative methods?
If standard silica gel chromatography is not effective, consider the following:
-
Acid-Base Extraction: Pyrazole compounds are basic and can be protonated with an acid to form a water-soluble salt. This allows for the separation from non-basic impurities by extraction. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
Recrystallization: As mentioned previously, this is a powerful purification technique for solid compounds.[4]
-
Deactivated Silica Gel: For basic compounds that may interact strongly with acidic silica gel, using deactivated silica gel (e.g., treated with triethylamine) can improve chromatographic performance.
Data Presentation
Table 1: Effect of Reaction Conditions on Knorr Pyrazole Synthesis Yield
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | Acetic Acid | Ethanol | Reflux | 1 | ~95 | [5] |
| Acetylacetone | Hydrazine hydrate | Acetic Acid | 1-Propanol | 100 | 1 | High | [6] |
| Ethyl benzoylacetate | Hydrazine hydrate | Acetic Acid | 1-Propanol | 100 | 1 | High | [6] |
Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis
| Synthesis Method | Reactants | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | Phenyl-1H-pyrazoles | - | - | 75 | 2 hours | 72-90 | [7] |
| Microwave-Assisted | Phenyl-1H-pyrazoles | - | - | 60 | 5 minutes | 91-98 | [7] |
| Conventional | Chalcone and hydrazine hydrate | Acetic Acid | Acetic Acid | ~118 (Reflux) | 6.5 hours | "Excellent" | [8] |
| Microwave-Assisted | Chalcone and hydrazine hydrate | Acetic Acid | Ethanol | Not specified | 1 minute | "Efficient" | [8] |
Table 3: Optimization of Copper-Catalyzed N-Arylation of Pyrazole
| Aryl Halide | Base | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | K3PO4 | Diamine | Toluene | 110 | 24 | Good | [9] |
| Bromobenzene | K3PO4 | Diamine | Toluene | 110 | 24 | Good | [9] |
| Iodobenzene | KOtBu | - | Toluene | 180 | 18 | 96 (conversion) | [10] |
Experimental Protocols
Protocol 1: Knorr Pyrazole Synthesis (Conventional Heating)
This protocol is adapted from a procedure for the synthesis of a pyrazolone from a β-ketoester.[6]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)[1]
-
1-Propanol (3 mL)[1]
-
Glacial acetic acid (3 drops)[1]
Procedure:
-
Combine ethyl benzoylacetate and hydrazine hydrate in a suitable reaction vessel.[1]
-
Add 1-propanol and glacial acetic acid to the mixture.[1]
-
Heat the reaction mixture with stirring at approximately 100°C for 1 hour.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[1]
-
Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.[1]
-
Allow the mixture to cool to facilitate precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of water, and air dry.[1]
Protocol 2: Copper-Diamine-Catalyzed N-Arylation of Pyrazole
This is a general procedure for the N-arylation of nitrogen heterocycles.[11]
Materials:
-
CuI (5-10 mol%)
-
Pyrazole (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Base (e.g., K3PO4, 2.1 equiv)
-
Diamine ligand (10-20 mol%)
-
Solvent (e.g., Toluene, 1 mL)
Procedure:
-
To a resealable Schlenk tube, add CuI, pyrazole, and the base.
-
Evacuate and back-fill the tube with argon (repeat twice).
-
Add the aryl halide, diamine ligand, and solvent under a stream of argon.
-
Seal the tube and immerse it in a preheated oil bath at 110°C for 24 hours with stirring.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel or Celite.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Synthesis of 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during the experimental process.
Synthesis Overview
The synthesis of 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine is typically achieved in a three-step process. The initial step involves the synthesis of the pyrazole core, 1-benzyl-3,5-dimethyl-1H-pyrazole, through a condensation reaction. This is followed by nitration at the C4 position and subsequent reduction of the nitro group to the desired amine.
Synthesis Workflow
Caption: Overall synthetic pathway for 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a low yield in the initial pyrazole synthesis (Step 1)?
A1: Low yields in the Knorr pyrazole synthesis are often due to incomplete reaction or the formation of side products. Key factors to consider are reaction time, temperature, and the choice of catalyst. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure all starting material has been consumed. Insufficient heating can lead to an incomplete reaction, while excessive heat may cause degradation of the product. The use of a catalytic amount of acid, such as acetic acid, can facilitate the reaction.
Q2: I am observing multiple spots on my TLC after the nitration step (Step 2). What are the likely impurities?
A2: The formation of multiple products during nitration can indicate over-nitration or the formation of regioisomers. While the C4 position of the 3,5-dimethylpyrazole is the most electronically favorable for nitration, harsh reaction conditions (e.g., high temperature or excessively strong nitrating agents) can lead to the formation of dinitro products or oxidation of the benzyl group. It is also possible to have some unreacted starting material. Careful control of the reaction temperature, typically by using an ice bath during the addition of the nitrating agent, is critical.
Q3: The reduction of the nitro group (Step 3) is sluggish or incomplete. What can I do?
A3: Incomplete reduction can be caused by several factors, including an inactive catalyst, insufficient reducing agent, or poor reaction conditions. If using catalytic hydrogenation (H₂/Pd), ensure the catalyst is not poisoned and that there is adequate hydrogen pressure. For reductions with metals in acidic media (e.g., SnCl₂ in HCl), ensure the metal is activated and that the acid concentration is appropriate. Increasing the reaction time or temperature may also drive the reaction to completion. Monitoring by TLC is essential to determine the endpoint of the reaction.
Troubleshooting Guides
Issue 1: Low Yield of 1-benzyl-3,5-dimethyl-1H-pyrazole (Step 1)
| Potential Cause | Troubleshooting Strategy |
| Incomplete reaction | - Monitor the reaction progress using TLC until the starting materials are no longer visible.- Increase the reaction time or temperature as needed. Consider refluxing in a suitable solvent like ethanol. |
| Suboptimal catalyst | - Ensure a catalytic amount of a suitable acid (e.g., glacial acetic acid) is used to facilitate the condensation. |
| Side reactions | - Control the reaction temperature to minimize the formation of byproducts. Overheating can lead to decomposition. |
| Work-up losses | - Ensure complete extraction of the product from the aqueous layer during work-up. Use an appropriate organic solvent like ether or ethyl acetate.[1] |
Issue 2: Poor Selectivity or Low Yield in Nitration (Step 2)
| Potential Cause | Troubleshooting Strategy |
| Over-nitration | - Carefully control the reaction temperature, maintaining it at 0-5 °C during the addition of the nitrating agent.[2] - Use a milder nitrating agent if over-nitration persists. |
| Incomplete nitration | - Ensure the nitrating agent is of sufficient concentration and that the reaction is stirred efficiently.- Allow the reaction to proceed for a sufficient amount of time, monitoring by TLC. |
| Acid-catalyzed side reactions | - Use the minimum amount of sulfuric acid necessary to catalyze the reaction. Excess acid can lead to sulfonation or other side reactions. |
Issue 3: Inefficient Reduction of the Nitro Group (Step 3)
| Potential Cause | Troubleshooting Strategy |
| Inactive catalyst (H₂/Pd) | - Use fresh, high-quality palladium on carbon. Ensure the catalyst is not exposed to air for extended periods.- Ensure the reaction system is properly purged with an inert gas before introducing hydrogen. |
| Insufficient reducing agent | - Use a sufficient excess of the reducing agent (e.g., SnCl₂ or NaBH₄). The stoichiometry should be carefully calculated. |
| Incomplete reaction | - Increase the reaction time and/or temperature. For catalytic hydrogenation, ensure adequate hydrogen pressure.- Monitor the reaction by TLC to confirm the disappearance of the starting nitro compound. |
| Product degradation | - Some amino pyrazoles can be sensitive to oxidation. Work-up the reaction under an inert atmosphere if necessary. |
Experimental Protocols
Protocol 1: Synthesis of 1-benzyl-3,5-dimethyl-1H-pyrazole
This procedure is adapted from the synthesis of similar pyrazole derivatives.[3]
-
To a solution of benzylhydrazine (1.0 eq) in ethanol, add acetylacetone (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
| Reactant | Molar Ratio | Typical Yield |
| Benzylhydrazine | 1.0 | \multirow{2}{*}{70-91%[3]} |
| Acetylacetone | 1.1 |
Protocol 2: Nitration of 1-benzyl-3,5-dimethyl-1H-pyrazole
This is a general procedure for the nitration of pyrazoles.[4]
-
Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C in an ice bath.
-
Slowly add the 1-benzyl-3,5-dimethyl-1H-pyrazole to the cold acid mixture with vigorous stirring.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) while keeping the temperature low.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol.
| Reactant | Conditions | Typical Yield |
| 1-benzyl-3,5-dimethyl-1H-pyrazole | HNO₃/H₂SO₄, 0 °C to RT | 76% (for 3,5-dimethylpyrazole)[4] |
Protocol 3: Reduction of 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole
A common method for the reduction of nitroarenes is using tin(II) chloride.[5][6]
-
Dissolve the 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole in a suitable solvent such as ethanol or ethyl acetate.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).
-
Add concentrated hydrochloric acid and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a strong base (e.g., concentrated NaOH solution) to precipitate tin salts.
-
Filter the mixture and extract the filtrate with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
| Reducing Agent | Conditions | Typical Yield |
| SnCl₂·2H₂O / HCl | Reflux in Ethanol | Moderate to good[5][6] |
| H₂ / Pd on Carbon | RT, H₂ atmosphere | High |
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
Technical Support Center: Addressing Solubility Challenges of Pyrazole Kinase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with pyrazole kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why do many pyrazole kinase inhibitors exhibit poor aqueous solubility?
A1: Pyrazole kinase inhibitors often target the ATP-binding pocket of kinases, which is characteristically hydrophobic. To achieve high binding affinity, these inhibitor molecules are designed with significant lipophilic (fat-soluble) properties, leading to low aqueous solubility. Many of these compounds are classified under the Biopharmaceutical Classification System (BCS) as Class II or IV drugs, signifying low solubility and variable permeability.[1][2][3] The pyrazole ring itself, while a versatile scaffold in kinase inhibitor design, can contribute to the overall lipophilicity of the molecule.[4]
Q2: My pyrazole kinase inhibitor precipitates out of solution when I dilute my DMSO stock with an aqueous buffer for my in vitro assay. What is happening and how can I prevent this?
A2: This is a common issue known as "precipitation upon dilution." Your inhibitor is highly soluble in the organic solvent DMSO, but its solubility is significantly lower in the aqueous buffer. When the DMSO stock is diluted, the concentration of the inhibitor may exceed its solubility limit in the final aqueous environment, causing it to precipitate.
To prevent this, you can try the following:
-
Lower the final concentration: Ensure the final concentration of the inhibitor in your assay is below its aqueous solubility limit.
-
Use a co-solvent: Incorporate a water-miscible co-solvent, such as ethanol or polyethylene glycol (PEG), in your final buffer to increase the inhibitor's solubility.
-
Incorporate surfactants: Adding a small amount of a biocompatible surfactant, like Tween-80 or Polysorbate 80, can help to maintain the inhibitor in solution by forming micelles.
-
pH adjustment: If your inhibitor has ionizable groups, adjusting the pH of the buffer to a range where the molecule is more soluble can be effective.
Q3: I am observing inconsistent results in my cell-based assays. Could this be related to the solubility of my pyrazole kinase inhibitor?
A3: Yes, poor solubility can lead to inconsistent results in cell-based assays. If the inhibitor precipitates in the cell culture medium, the actual concentration exposed to the cells will be lower and more variable than the intended concentration. This can lead to underestimation of the compound's potency and unreliable dose-response curves. It is crucial to ensure your inhibitor is fully dissolved in the culture medium at the tested concentrations. Visual inspection of the medium for any signs of precipitation is recommended.
Q4: What are the common formulation strategies to improve the oral bioavailability of poorly soluble pyrazole kinase inhibitors for in vivo studies?
A4: Several formulation strategies can be employed to enhance the oral bioavailability of these compounds:
-
Co-solvent systems: Using a mixture of solvents like DMSO, PEG400, and water can improve solubility for oral gavage.[5][6]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance absorption by presenting the drug in a solubilized form in the gastrointestinal tract.
-
Nanosuspensions: Reducing the particle size of the inhibitor to the nanometer range increases the surface area for dissolution, which can significantly improve the rate and extent of absorption.[7][8][9][10]
-
Solid dispersions: Dispersing the inhibitor in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate. Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[11][12][13][14][15][16]
-
Cyclodextrin complexation: Encapsulating the inhibitor within a cyclodextrin molecule can increase its aqueous solubility.[5][17]
Troubleshooting Guides
Issue: Precipitate Formation in Aqueous Buffers
| Symptom | Possible Cause | Suggested Solution |
| Cloudiness or visible particles upon dilution of DMSO stock. | Exceeding the aqueous solubility limit of the compound. | 1. Decrease the final concentration of the inhibitor.2. Increase the percentage of DMSO in the final solution (be mindful of DMSO toxicity in your assay).3. Introduce a co-solvent like ethanol or PEG400 to the aqueous buffer.4. Add a surfactant such as Tween-80 (typically at 0.1-1%) to the buffer. |
| Precipitate forms over time during incubation. | Compound is not stable in the aqueous buffer at the experimental temperature. | 1. Prepare fresh solutions immediately before use.2. Assess the stability of the compound in the buffer at the intended temperature and duration.3. Consider using a different buffer system or adjusting the pH. |
Issue: Low or Variable Bioavailability in Animal Studies
| Symptom | Possible Cause | Suggested Solution |
| Low plasma exposure after oral administration. | Poor dissolution of the compound in the gastrointestinal tract. | 1. Formulate the compound as a nanosuspension to increase dissolution rate.2. Prepare a solid dispersion of the inhibitor with a hydrophilic polymer.3. Utilize a lipid-based formulation (e.g., SEDDS).4. Increase the solubility in the dosing vehicle using co-solvents and surfactants. |
| High variability in plasma concentrations between animals. | Inconsistent dissolution and absorption. Food effects. | 1. Ensure a homogenous and stable formulation is administered.2. Administer the formulation at a consistent time relative to feeding to minimize food effects.3. Consider a formulation strategy that provides more consistent absorption, such as a nanosuspension or a solid dispersion. |
Data Presentation: Solubility of Pyrazole Kinase Inhibitors
The following tables summarize the solubility of selected pyrazole kinase inhibitors in various solvents and the impact of different formulation strategies.
Table 1: Solubility of Ruxolitinib in Common Solvents
| Solvent | Solubility (mg/mL) | Reference |
| DMSO | ~5 - 28 | [2][5][18] |
| Ethanol | ~13 - 15 (with warming) | [2][5][18] |
| Dimethylformamide (DMF) | ~5 | [2] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 | [2][5] |
| Water | Sparingly soluble/Insoluble | [5][19] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.08 | [19] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.08 | [19] |
Table 2: Impact of Formulation on Gefitinib Solubility
| Formulation | Solubility Enhancement | Reference |
| Nanosuspension in Purified Water | Higher than pure Gefitinib | [7] |
| Nanosuspension (in 0.1 N HCl) | ~2.4-fold increase | [8] |
| Nanosuspension (in PBS 6.8) | ~3.4-fold increase | [8] |
| Solid Dispersion with Soluplus + PEG 4000 | Significant enhancement | [12] |
Table 3: Impact of Formulation on Erlotinib Dissolution
| Formulation | Dissolution Enhancement | Reference |
| Solid Dispersion with Poloxamer 188 (1:5 w/w) | ~90% release in 0.1N HCl | [11] |
| Inclusion Complex with RAMEB-CD | ~2.5-fold increase at 10 minutes | [17] |
| Amorphous Solid Dispersion with HPMC-AS-L | Enhanced solubility and reduced crystallization | [20] |
Experimental Protocols
Protocol 1: Preparation of a Pyrazole Kinase Inhibitor Formulation for Oral Gavage
This protocol describes the preparation of a common vehicle for the oral administration of poorly water-soluble pyrazole kinase inhibitors.
Materials:
-
Pyrazole kinase inhibitor
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of the pyrazole kinase inhibitor based on the desired final concentration and dosing volume.
-
Initial Solubilization: Add the appropriate volume of DMSO to the pyrazole compound in a sterile conical tube. The final concentration of DMSO in the formulation should typically be between 5-10%. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.[5][6]
-
Addition of Co-solvents and Surfactants: Sequentially add PEG400 and Tween-80 to the solution, vortexing after each addition. A common formulation consists of 40% PEG400 and 5% Tween-80.[5][6]
-
Final Dilution: Add sterile saline to reach the final desired volume and vortex until a clear and homogenous solution is obtained.[5][6]
-
Storage: Prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store protected from light at 2-8°C. Visually inspect for any precipitation before administration.
Protocol 2: Preparation of a Nanosuspension by High-Pressure Homogenization
This protocol provides a general workflow for preparing a nanosuspension of a poorly soluble pyrazole kinase inhibitor.
Materials:
-
Pyrazole kinase inhibitor
-
Stabilizer (e.g., Lecithin, Poloxamer 188)
-
Purified water
-
High-pressure homogenizer
-
Particle size analyzer
Procedure:
-
Preparation of a Pre-suspension: Disperse the pyrazole kinase inhibitor in an aqueous solution containing a suitable stabilizer.
-
High-Pressure Homogenization: Subject the pre-suspension to high-pressure homogenization. The number of cycles and the homogenization pressure are critical parameters that need to be optimized for each compound.
-
Particle Size Analysis: Measure the particle size and polydispersity index (PDI) of the nanosuspension using a particle size analyzer. The goal is to achieve a narrow size distribution in the nanometer range.
-
Characterization: Further characterize the nanosuspension for properties such as zeta potential (to assess stability), crystallinity (using XRD), and morphology (using SEM or TEM).
-
Lyophilization (optional): For long-term storage, the nanosuspension can be lyophilized to a powder form, which can be reconstituted before use.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
This method is used to disperse the drug in a hydrophilic carrier at the molecular level.
Materials:
-
Pyrazole kinase inhibitor
-
Hydrophilic carrier (e.g., Poloxamer 188, PVP K30)
-
Volatile solvent (e.g., ethanol, methanol)
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolution: Dissolve both the pyrazole kinase inhibitor and the hydrophilic carrier in a suitable volatile solvent.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator or by drying in a vacuum oven. This leaves a solid mass where the drug is dispersed within the carrier.
-
Pulverization and Sieving: Pulverize the resulting solid mass and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion to confirm the amorphous state of the drug (using DSC and XRD) and to assess its dissolution properties.
Visualizations
Signaling Pathways
The following diagrams illustrate simplified representations of key signaling pathways often targeted by pyrazole kinase inhibitors.
Caption: Simplified EGFR signaling pathway.
Caption: Simplified JAK-STAT signaling pathway.
Caption: Simplified BCR-ABL signaling pathway.
Experimental Workflows
Caption: Workflow for solubility enhancement.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pnrjournal.com [pnrjournal.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpsr.com [ijpsr.com]
- 12. Formulation, In Vitro and In Vivo Evaluation of Gefitinib Solid Dispersions Prepared Using Different Techniques | MDPI [mdpi.com]
- 13. impactfactor.org [impactfactor.org]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 17. Development of Oral Tablet Formulation Containing Erlotinib: Randomly Methylated-β-cyclodextrin Inclusion Complex Using Direct Compression Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. usbio.net [usbio.net]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. Solid amorphous formulations for enhancing solubility and inhibiting Erlotinib crystallization during gastric-to-intestinal transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Substituted Pyrazoles
Welcome to the technical support center for the purification of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important class of heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of substituted pyrazoles?
A1: The most common impurities include:
-
Regioisomers: Often formed when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. These can be particularly challenging to separate due to similar physical properties.[1][2]
-
Unreacted Starting Materials: Residual 1,3-dicarbonyl compounds and hydrazines are common contaminants.[2]
-
Incomplete Reaction Byproducts: Incomplete cyclization or aromatization can lead to the presence of pyrazoline intermediates.[2]
-
Colored Impurities: Side reactions, particularly involving the hydrazine starting material, can produce colored byproducts, often resulting in yellow or red hues in the crude product.[2][3]
-
Hydrazine Salts: If hydrazine salts are used as starting materials, residual salts may be present.[4]
Q2: How can I identify the impurities in my crude pyrazole product?
A2: A combination of chromatographic and spectroscopic techniques is essential for impurity identification:
-
Thin-Layer Chromatography (TLC): A quick and effective method to determine the number of components in your mixture.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural elucidation. The presence of duplicate sets of peaks often indicates a mixture of regioisomers.[1][2] NOESY experiments can help in the definitive assignment of each regioisomer.[1]
-
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are vital for determining the molecular weights of the components and identifying their structures.[2]
Q3: Is it possible to purify pyrazoles without using column chromatography?
A3: Yes, several non-chromatographic methods can be employed, depending on the nature of the impurities:
-
Recrystallization: This is a powerful technique if your desired pyrazole is a solid and the impurities have different solubilities.[5][6] Fractional recrystallization can sometimes be used to separate regioisomers.[2][6]
-
Acid-Base Extraction: Since pyrazoles are weakly basic, they can be protonated with an acid to form a water-soluble salt. This allows for their extraction into an aqueous acidic phase, leaving non-basic impurities in the organic layer. The pyrazole can then be recovered by basifying the aqueous layer.[2][7]
-
Distillation: For liquid pyrazoles, distillation can be an effective purification method, provided the components have sufficiently different boiling points.
Troubleshooting Guides
Issue 1: Difficulty in Separating Regioisomers
-
Symptoms:
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting the separation of pyrazole regioisomers.
-
Solutions:
-
Column Chromatography: This is the most common and effective method.[1][2]
-
Eluent System: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, toluene/ethyl acetate) to maximize the difference in Rf values on TLC.[8]
-
Stationary Phase: While silica gel is standard, consider using alumina or reversed-phase silica (C18).[5] For basic pyrazoles that may interact strongly with acidic silica, deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine.[5]
-
-
Fractional Recrystallization: This can be effective if the regioisomers have significantly different solubilities in a particular solvent.[2][6] This may require multiple recrystallization steps.
-
Improve Regioselectivity of Synthesis: If separation proves too difficult, consider modifying the synthetic protocol to favor the formation of one regioisomer. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as a solvent has been shown to improve regioselectivity in some cases.[9][10]
-
Issue 2: Product is "Oiling Out" During Recrystallization
-
Symptoms: Instead of forming crystals upon cooling, the product separates as a liquid phase.
-
Possible Causes & Solutions: "Oiling out" typically occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.[6]
Possible Cause Solution Rationale Solution is too concentrated. Add more of the "good" solvent to the hot solution until the oil redissolves.[6] This lowers the saturation temperature, allowing crystallization to occur below the compound's melting point. Cooling is too rapid. Allow the solution to cool slowly. Insulate the flask to promote gradual cooling.[6] Slow cooling provides time for proper crystal lattice formation instead of amorphous precipitation. Inappropriate solvent system. Experiment with different solvent or mixed-solvent combinations.[6] A solvent with a lower boiling point or different polarity might be more suitable. Lack of nucleation sites. Add a "seed crystal" of the pure compound to the cooled, supersaturated solution.[6] The seed crystal provides a template for crystallization to begin. Impurities are present. Try to further purify the crude material by another method (e.g., a quick filtration through a silica plug) before recrystallization. Impurities can sometimes inhibit crystallization and promote oiling out.
Issue 3: Presence of Colored Impurities
-
Symptoms: The isolated product is off-white, yellow, or red, even after initial purification.
-
Troubleshooting Logic:
Caption: Decision-making process for removing colored impurities.
-
Solutions:
-
Recrystallization: Often, colored impurities are present in small amounts and will remain in the mother liquor during recrystallization.[2]
-
Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtering. The charcoal will adsorb the colored impurities.[6] Use with caution as it can also adsorb some of the desired product, potentially lowering the yield.[6]
-
Acid-Base Extraction: This method is effective at removing non-basic colored impurities from the weakly basic pyrazole product.[2]
-
Experimental Protocols
Protocol 1: General Procedure for Acid-Base Extraction of a Substituted Pyrazole
This protocol is designed to separate a weakly basic pyrazole from neutral or acidic impurities.
-
Materials:
-
Crude pyrazole product
-
Diethyl ether or ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH) or saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Separatory funnel
-
-
Workflow Diagram:
Caption: Step-by-step workflow for the acid-base extraction of pyrazoles.
-
Procedure:
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).
-
Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl.
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The protonated pyrazole will be in the aqueous (bottom) layer.
-
Drain the aqueous layer into a clean flask.
-
To the aqueous layer, slowly add 1 M NaOH until the solution is basic (check with pH paper). The pyrazole should precipitate out if it is a solid, or form an organic layer if it is a liquid.
-
Extract the basified aqueous solution two to three times with fresh organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure to yield the purified pyrazole.
-
Protocol 2: General Procedure for Recrystallization of a Substituted Pyrazole
This protocol describes a mixed-solvent recrystallization, which is often effective for pyrazoles.[6]
-
Materials:
-
Crude pyrazole solid
-
A "good" solvent in which the pyrazole is soluble (e.g., ethanol, methanol, ethyl acetate)
-
An "anti-solvent" in which the pyrazole is poorly soluble (e.g., water, hexane)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
-
Procedure:
-
Place the crude pyrazole in an Erlenmeyer flask.
-
Heat the "good" solvent and add the minimum amount of the hot solvent to the flask to just dissolve the solid.
-
While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes faintly turbid.
-
If necessary, add a drop or two of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold anti-solvent.
-
Dry the purified crystals.
-
References
- 1. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Resistance to Pyrazole-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome challenges related to inhibitor resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms by which cancer cells develop resistance to pyrazole-based kinase inhibitors?
A1: Resistance to pyrazole-based kinase inhibitors can arise through several mechanisms:
-
Target Gene Modifications: This includes amplification of the target oncogene, leading to overexpression of the kinase, which can "out-compete" the inhibitor. Additionally, second-site mutations within the kinase's ATP-binding pocket can reduce the inhibitor's binding affinity. A common example is the T790M "gatekeeper" mutation in EGFR, which increases the kinase's affinity for ATP, thereby conferring resistance to EGFR inhibitors.[1]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of the primary target. This creates a "bypass track" that allows for continued cell proliferation and survival.[1]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[2] This is a common mechanism of multidrug resistance (MDR).[2]
-
Alterations in Tubulin Isotypes: For pyrazole-based compounds that target tubulin, resistance can emerge from mutations in tubulin itself or from the expression of different tubulin isotypes that are less sensitive to the inhibitor.[3]
Q2: My cells are showing reduced sensitivity to my pyrazole-based inhibitor over time. How can I confirm if this is due to acquired resistance?
A2: To confirm acquired resistance, you can perform the following experiments:
-
Dose-Response Curve Shift: Culture the suspected resistant cells alongside the parental (sensitive) cell line. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of inhibitor concentrations. A rightward shift in the IC50 value for the suspected resistant cells compared to the parental cells indicates reduced sensitivity.
-
Washout Experiment: Treat the suspected resistant cells with the inhibitor for a standard duration, then wash it out and culture the cells in drug-free medium. If the cells rapidly regain sensitivity, the resistance might be transient. If they remain resistant, it is more likely a stable, acquired resistance.
-
Molecular Analysis:
-
Western Blotting: Analyze the protein expression levels of the target kinase and key downstream signaling molecules to check for overexpression or activation of bypass pathways.
-
Sequencing: Sequence the target kinase gene to identify potential mutations in the drug-binding site.
-
Efflux Pump Activity Assay: Use a fluorescent substrate of efflux pumps (e.g., rhodamine 123 for P-gp) to compare its accumulation in resistant versus parental cells. Lower accumulation in resistant cells suggests increased efflux.
-
Q3: What strategies can I employ in my experiments to overcome resistance to pyrazole-based inhibitors?
A3: Several strategies can be explored to overcome resistance:
-
Combination Therapy: Combining the pyrazole-based inhibitor with other therapeutic agents can be highly effective.[4][5][6]
-
Chemotherapeutic Agents: Co-administration with drugs like doxorubicin or paclitaxel can help overcome multidrug resistance.[2]
-
Inhibitors of Bypass Pathways: If a bypass pathway is identified, using a second inhibitor to block that pathway can restore sensitivity.
-
Efflux Pump Inhibitors: Compounds that inhibit P-gp or other ABC transporters can increase the intracellular concentration of the pyrazole-based inhibitor.[2][7]
-
-
Next-Generation Inhibitors: If resistance is due to a specific mutation in the target kinase, switching to a next-generation inhibitor designed to be effective against that mutant may be a solution.[8]
-
Immunotherapy Combinations: In some contexts, combining targeted therapy with immune checkpoint inhibitors may provide a synergistic effect.[1][5][6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High IC50 value in initial screening | The cell line may have intrinsic (primary) resistance. | - Screen a panel of different cell lines to find a more sensitive model.[3] - Investigate the baseline expression of the target protein and potential resistance mechanisms (e.g., high efflux pump expression). |
| Loss of inhibitor efficacy after prolonged treatment | Acquired resistance has likely developed. | - Establish a resistant cell line by continuous exposure to increasing concentrations of the inhibitor.[2] - Characterize the mechanism of resistance (see FAQ A2). - Test combination therapies to re-sensitize the cells (see FAQ A3). |
| Inconsistent results between experiments | - Cell line instability or contamination. - Inconsistent inhibitor potency. | - Perform cell line authentication (e.g., STR profiling). - Regularly test for mycoplasma contamination. - Aliquot and store the inhibitor properly to avoid degradation. Prepare fresh dilutions for each experiment. |
| Inhibitor shows collateral sensitivity in MDR cells | Some pyrazole-based inhibitors can induce stronger inhibition in multidrug-resistant (MDR) cancer cell lines.[2] | - This is a positive finding. Investigate the underlying mechanism, which could involve the inhibitor also targeting a vulnerability specific to the MDR phenotype. |
Quantitative Data Summary
Table 1: Inhibitory Activity of Pyrazole-Based Compounds in Resistant Cell Lines
| Compound | Cell Line | Resistance Mechanism | IC50 of P-gp Inhibition (µM) | Reference |
| Si306 | NCI-H460/R | P-gp overexpression | 13.3 | [2] |
| Si306 | DLD1-TxR | P-gp overexpression | 6.4 | [2] |
| pro-Si306 | NCI-H460/R | P-gp overexpression | 6.2 | [2] |
| pro-Si306 | DLD1-TxR | P-gp overexpression | 3.0 | [2] |
| pro-Si221 | NCI-H460/R | P-gp overexpression | ~0.6 | [2] |
| pro-Si221 | DLD1-TxR | P-gp overexpression | ~0.6 | [2] |
Table 2: Reversal of Doxorubicin and Paclitaxel Resistance by Pyrazole-Based Inhibitors
| Cell Line | Combination Treatment | Fold Reversal of Resistance | Reference |
| NCI-H460/R | 0.5 µM pro-Si306 + Doxorubicin | 10.2 | [2] |
| NCI-H460/R | 0.2 µM pro-Si221 + Doxorubicin | 1.8 | [2] |
| NCI-H460/R | 0.5 µM pro-Si221 + Doxorubicin | 7.1 | [2] |
Experimental Protocols
Protocol 1: Generation of a Resistant Cell Line
This protocol describes the generation of a resistant cell line through continuous exposure to a pyrazole-based inhibitor.
-
Initial Seeding: Seed the parental cancer cell line at a low density in a culture flask.
-
Initial Treatment: Treat the cells with the pyrazole-based inhibitor at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Gradual Dose Escalation: Once the cells have recovered and are proliferating, subculture them and increase the inhibitor concentration by a small increment (e.g., 1.5 to 2-fold).
-
Repeat: Continue this process of gradual dose escalation as the cells adapt and become more resistant. This process can take several months.
-
Characterization: Once a significantly resistant population is established (e.g., >10-fold increase in IC50), characterize the resistant phenotype and perform molecular analyses to identify the mechanism of resistance.
Protocol 2: MTT Cell Viability Assay
This assay is used to determine the cytotoxic effects of pyrazole-based inhibitors.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the pyrazole-based inhibitor for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: P-glycoprotein (P-gp) Efflux Assay
This protocol assesses the activity of the P-gp efflux pump.
-
Cell Preparation: Harvest and resuspend cells in a suitable buffer.
-
Inhibitor Pre-incubation: Pre-incubate the cells with the test compound (pyrazole-based inhibitor) or a known P-gp inhibitor (e.g., verapamil) for 30 minutes.
-
Fluorescent Substrate Addition: Add a fluorescent P-gp substrate (e.g., rhodamine 123) to the cells and incubate for a further 60 minutes.
-
Flow Cytometry Analysis: Wash the cells and analyze the intracellular fluorescence using a flow cytometer. A decrease in fluorescence intensity in treated cells compared to control cells indicates inhibition of P-gp-mediated efflux.
Visualizations
Caption: Mechanisms of resistance to pyrazole-based inhibitors.
Caption: Workflow for troubleshooting inhibitor resistance.
References
- 1. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanisms of resistance to BCR-ABL and other kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Crystallization of Pyrazole Derivatives for X-ray Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-quality single crystals of pyrazole derivatives suitable for X-ray diffraction analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the crystallization of pyrazole derivatives.
| Problem | Potential Cause | Suggested Solution |
| No Crystal Formation | The solution is not supersaturated. | - Concentrate the solution by slowly evaporating the solvent. - Add a less polar "anti-solvent" dropwise until turbidity appears, then slightly warm until clear and allow to cool slowly. - Scratch the inside of the flask with a glass rod to create nucleation sites.[1] - Introduce a seed crystal.[2] |
| "Oiling Out" (Formation of a liquid phase instead of solid crystals) | The compound's melting point is lower than the solution's temperature, or the solution is too concentrated.[2][3] | - Reheat the solution to dissolve the oil, add more of the primary solvent to lower the saturation point, and allow it to cool more slowly.[2][3] - Use a larger volume of solvent.[3] - Try a solvent with a lower boiling point.[2] |
| Formation of Small, Needle-like, or Poor-Quality Crystals | The rate of nucleation is too high due to rapid cooling or excessive supersaturation.[2] | - Decrease the rate of cooling. Allow the solution to cool to room temperature slowly before placing it in a colder environment (e.g., refrigerator or freezer).[1] - Reduce the concentration of the solution by adding a small amount of additional solvent.[1] - Consider a different crystallization technique, such as vapor diffusion, which often promotes slower crystal growth.[4] |
| Impure Crystals | Impurities are trapped within the crystal lattice during rapid crystallization. | - Ensure the starting material is of high purity (at least 80-90%).[2] - Perform a preliminary purification step, such as column chromatography or recrystallization, before attempting to grow single crystals. - Wash the collected crystals with a small amount of cold solvent.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for crystallizing pyrazole derivatives?
A1: The choice of solvent is critical and depends on the specific derivative's polarity. Commonly used solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[3] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are often effective.[3] A good starting point is to find a solvent in which your compound is sparingly soluble at room temperature but readily soluble when heated.
Q2: How much compound is needed to grow a single crystal for X-ray analysis?
A2: While only one high-quality single crystal is needed for the analysis, starting with 5-10 mg of the purified compound is a good practice to screen various crystallization conditions.[2] The ideal crystal size for single-crystal X-ray diffraction is typically around 0.1-0.3 mm in all dimensions.
Q3: What is the difference between slow evaporation, vapor diffusion, and solvent layering?
A3: These are all common techniques to achieve slow crystallization:
-
Slow Evaporation: The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over time, gradually increasing the concentration and leading to crystal formation.[5]
-
Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the anti-solvent, causing the compound to crystallize.[4]
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.
Q4: My pyrazole derivative is highly soluble in most common solvents. How can I crystallize it?
A4: For highly soluble compounds, vapor diffusion or solvent layering are often the best approaches. You can also try using a solvent in which the compound has very low solubility and gently heating to achieve saturation, followed by very slow cooling. In some cases, using a co-former to create a co-crystal can be a successful strategy.
Experimental Protocols
Protocol 1: Slow Evaporation
-
Dissolve 5-10 mg of the purified pyrazole derivative in a minimal amount of a suitable solvent in a small vial.
-
Filter the solution to remove any particulate matter.
-
Cover the vial with a cap or parafilm with a few small holes poked in it to allow for slow evaporation.
-
Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.
Protocol 2: Vapor Diffusion (Hanging Drop Method)
-
Dissolve 2-5 mg of the pyrazole derivative in 10-20 µL of a volatile solvent.
-
Place this drop on a siliconized glass coverslip.
-
In a well of a crystallization plate, add 500 µL of a less volatile anti-solvent.
-
Invert the coverslip and seal the well.
-
The vapor of the solvent in the drop will slowly diffuse into the reservoir, leading to crystallization.
Protocol 3: Solvent Layering
-
Prepare a concentrated solution of the pyrazole derivative in a dense solvent in a narrow tube or vial.
-
Carefully layer a less dense, miscible anti-solvent on top of the solution, minimizing mixing.
-
Seal the container and leave it undisturbed.
-
Crystals will hopefully form at the interface of the two solvents over time.
Diagrams
References
Technical Support Center: Stability of Pyrazole Compounds in Experimental Assays
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the handling and stability of pyrazole compounds in common experimental solvents and media. The following information is intended to help troubleshoot common issues and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of pyrazole compounds in DMSO stock solutions?
A1: The stability of pyrazole compounds in DMSO can be influenced by several factors. The presence of water is a significant concern as it can lead to hydrolysis of susceptible compounds; using anhydrous DMSO is highly recommended.[1] Repeated freeze-thaw cycles can also degrade compounds, so it is best practice to aliquot stock solutions into single-use volumes.[1] Storage temperature is another critical factor, with lower temperatures (-20°C or -80°C) generally providing better long-term stability.
Q2: My pyrazole compound precipitates when I dilute my DMSO stock into aqueous cell culture medium. What is happening and how can I prevent this?
A2: This common issue is often referred to as "antisolvent precipitation" or "crashing out." Pyrazole compounds, particularly those with poor aqueous solubility, are highly soluble in DMSO but can become insoluble when rapidly introduced into an aqueous environment like cell culture media.
To prevent this, consider the following strategies:
-
Serial Dilutions: Instead of a single large dilution, perform intermediate serial dilutions of the DMSO stock in your aqueous buffer or media.
-
Lower Final Concentration: The intended final concentration may exceed the aqueous solubility of the compound. Try using a lower final concentration in your experiment.
-
Temperature Equilibration: Ensure your DMSO stock solution is at room temperature before diluting it into pre-warmed cell culture medium.
-
Use of Co-solvents: In some cases, the use of co-solvents such as PEG400 or Tween-80 in the formulation can help improve solubility.
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A3: The tolerance to DMSO is highly dependent on the specific cell line. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced toxicity and other off-target effects. It is crucial to always include a vehicle control (media with the same final DMSO concentration as your test samples) in your experiments.
Q4: How can I determine the stability of my pyrazole compound in cell culture medium?
A4: The most reliable method is to conduct an incubation study. The compound is added to the complete cell culture medium (including serum) and incubated under normal cell culture conditions (e.g., 37°C, 5% CO2). Samples are collected at various time points (e.g., 0, 4, 8, 24, 48 hours) and the concentration of the parent compound is quantified using analytical methods like HPLC or LC-MS. A decrease in concentration over time indicates instability.
Q5: Do components of the cell culture medium, like serum, affect compound stability?
A5: Yes, components of the cell culture medium can significantly impact compound stability. Serum proteins, for instance, can bind to compounds, which may either stabilize them or reduce their free concentration and availability to the cells. Enzymes present in serum can also metabolize certain compounds. Therefore, it is crucial to assess stability in the complete medium that will be used for the experiment.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Compound Inactivity or Reduced Potency | 1. Compound degradation due to improper storage (e.g., repeated freeze-thaw cycles, moisture in DMSO).[1] 2. Precipitation of the compound in the assay medium. 3. Instability of the compound in the aqueous assay buffer. | 1. Prepare a fresh stock solution from solid material using anhydrous DMSO. Aliquot into single-use vials and store at -80°C for long-term use.[1] 2. Visually inspect for precipitate. If present, try the solubilization strategies mentioned in FAQ Q2. 3. Perform a stability study in the assay buffer (see Experimental Protocols). |
| Inconsistent Experimental Results | 1. Instability of the compound in the final aqueous solution. 2. Degradation of the DMSO stock solution due to repeated freeze-thaw cycles.[1] 3. Incomplete dissolution of the compound in DMSO. | 1. Prepare fresh dilutions from the DMSO stock for each experiment. 2. Use a fresh aliquot of the stock solution for each experiment. 3. Ensure the compound is fully dissolved in DMSO by vortexing or brief sonication. Visually inspect the solution for any particulates. |
| Formation of New Peaks in HPLC/LC-MS Analysis | 1. Degradation of the pyrazole compound. 2. Presence of impurities in the original compound lot. | 1. Compare the chromatogram of an aged sample to a freshly prepared sample (T=0) to identify new peaks corresponding to degradation products. 2. Analyze the solid compound to confirm its initial purity. |
Data Presentation: Stability of Pyrazole Compounds
The stability of pyrazole derivatives can vary significantly based on their substitution patterns and the experimental conditions. Below are tables summarizing available data.
Table 1: Stability of Select Pyrazole Compounds in DMSO
| Compound | Concentration | Storage Temperature | Duration | Purity/Remaining | Reference |
| Methylpiperidino pyrazole (MPP) | 10 mM | -20°C | 1 month | Generally stable | [1] |
| Methylpiperidino pyrazole (MPP) | 10 mM | -80°C | 1 year | Generally stable | [1] |
| Ro 31-9790 | 10 mM | -20°C | 6 months | ~98.5% | [2] |
| Ro 31-9790 | 10 mM | -20°C | 12 months | ~96.0% | [2] |
Table 2: Stability of Select Pyrazole Compounds in Cell Culture Media
| Compound | Medium | Incubation Time | % Remaining | Reference |
| 4H-pyrazoles (MHP, OSP, EKP) | DMEM | 24 hours | No degradation detected | [3] |
| Pyrazole Kinase Inhibitor (Example) | RPMI + 10% FBS | 48 hours | >95% | N/A (Hypothetical) |
| Pyrazole-based Drug Candidate | DMEM + 10% FBS | 72 hours | ~85% | N/A (Hypothetical) |
Experimental Protocols
Protocol 1: Assessment of Pyrazole Compound Stability in DMSO
Objective: To determine the long-term stability of a pyrazole compound in a DMSO stock solution at a specified temperature.
Materials:
-
Pyrazole compound (solid)
-
Anhydrous, high-purity DMSO (≥99.9%)
-
Calibrated analytical balance
-
Vortex mixer
-
Amber glass or polypropylene vials with screw caps
-
HPLC or LC-MS system
Procedure:
-
Preparation of Stock Solution (T=0):
-
Accurately weigh the pyrazole compound and dissolve it in anhydrous DMSO to the desired stock concentration (e.g., 10 mM).
-
Ensure complete dissolution by vortexing. Gentle warming or sonication can be used if necessary.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Take an initial sample for immediate analysis (this is your T=0 time point).
-
-
Aliquoting and Storage:
-
Aliquot the remaining stock solution into single-use vials to avoid freeze-thaw cycles.
-
Store the aliquots at the desired temperature (e.g., -20°C or -80°C), protected from light.
-
-
Analysis at Subsequent Time Points:
-
At each scheduled time point (e.g., 1, 3, 6, 12 months), retrieve one aliquot from storage.
-
Allow the aliquot to thaw completely and reach room temperature.
-
Prepare the sample for analysis in the same manner as the T=0 sample.
-
-
HPLC/LC-MS Analysis:
-
Analyze the T=0 and subsequent time point samples using a validated stability-indicating HPLC or LC-MS method.
-
The method should be able to separate the parent compound from potential degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
A common formula is: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100.
-
Analyze the chromatograms for the appearance of any new peaks, which may indicate degradation products.
-
Protocol 2: Assessment of Pyrazole Compound Stability in Cell Culture Medium
Objective: To determine the stability of a pyrazole compound in cell culture medium under standard incubation conditions.
Materials:
-
Pyrazole compound stock solution in DMSO
-
Complete cell culture medium (including serum and other supplements)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Cell culture incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Samples:
-
Warm the complete cell culture medium to 37°C.
-
Spike the medium with the pyrazole compound from your DMSO stock to the final desired concentration for your experiment. Ensure the final DMSO concentration is non-toxic (e.g., ≤0.5%).
-
Aliquot the medium containing the compound into sterile tubes or wells of a plate, one for each time point.
-
-
Incubation:
-
Place the samples in a 37°C, 5% CO2 incubator.
-
-
Sample Collection:
-
At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove one sample from the incubator.
-
Immediately process the sample for analysis to prevent further degradation. This typically involves protein precipitation by adding a cold organic solvent (e.g., acetonitrile) followed by centrifugation.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant from each time point using a validated LC-MS/MS method to quantify the concentration of the parent compound. A standard curve prepared in a similar matrix should be used for accurate quantification.
-
-
Data Analysis:
-
Plot the concentration of the pyrazole compound versus time.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
If significant degradation is observed, you can calculate the half-life (t½) of the compound in the medium.
-
Mandatory Visualizations
Caption: Workflow for assessing pyrazole compound stability in DMSO and cell culture media.
Caption: A representative signaling pathway often targeted by pyrazole-based kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of substituted pyrazoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why are the signals for my N-unsubstituted pyrazole broad or doubled in the NMR spectrum?
A1: This is often due to annular tautomerism, where the N-H proton can reside on either of the two nitrogen atoms, leading to a mixture of two tautomers in solution.[1][2][3] The rate of this exchange process on the NMR timescale determines the appearance of the spectrum.
-
Slow Exchange: At low temperatures, the exchange is slow, and you may observe distinct, sharp signals for each tautomer. The equilibrium constants can be determined by integrating the signals of the two forms.[2]
-
Intermediate Exchange: At intermediate temperatures, the exchange rate is comparable to the NMR frequency difference between the tautomers, resulting in broad or coalesced signals.
-
Fast Exchange: At higher temperatures, the exchange becomes rapid, leading to a single set of sharp, averaged signals for the pyrazole ring protons and carbons.
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures is a powerful tool to study tautomerism.[4]
-
Lowering the temperature can slow the exchange, potentially resolving separate signals for each tautomer.[4]
-
Increasing the temperature can accelerate the exchange, leading to sharp, averaged signals which can simplify the spectrum for initial assignment.
-
-
Solvent Effects: The position of the tautomeric equilibrium can be influenced by the solvent.[2] Acquiring spectra in different solvents (e.g., CDCl₃, DMSO-d₆, benzene-d₆) may favor one tautomer or alter the exchange rate, aiding in spectral interpretation.[5][6]
Q2: How can I distinguish between the 3-substituted and 5-substituted tautomers of an N-unsubstituted pyrazole?
A2: Distinguishing between these tautomers is a common challenge. Several NMR techniques can provide definitive assignments.
Troubleshooting Steps:
-
¹³C NMR Chemical Shifts: The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, are sensitive to the position of the substituent.[4] In general, the carbon bearing the substituent will have a chemical shift characteristic of that substitution pattern.
-
2D NMR Spectroscopy (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) is one of the most reliable methods. This experiment shows correlations between protons and carbons over two or three bonds. For example, the N-H proton will show a correlation to the C3 and C5 carbons, and the chemical shifts of these carbons can help identify the tautomer. Long-range couplings between substituents and the pyrazole ring carbons are also diagnostic.[7][8][9]
-
NOESY: Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify protons that are close in space. An NOE between the N-H proton and a substituent at either the 3- or 5-position can help determine the major tautomer.[4][7]
Q3: The proton signals in the aromatic region of my substituted pyrazole are overlapping. How can I resolve and assign them?
A3: Signal overlap in the aromatic region is a frequent issue, especially with multiple aromatic substituents.
Troubleshooting Steps:
-
Higher Field NMR Spectrometer: If available, re-acquiring the spectrum on a higher field instrument will increase spectral dispersion and may resolve the overlapping signals.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through three bonds, ³JHH).[10] It will show cross-peaks between adjacent protons on the pyrazole ring and on the substituents, helping to trace out the spin systems.
-
TOCSY (Total Correlation Spectroscopy): This is useful for identifying all protons within a spin system, even if they are not directly coupled.[10]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons.[10] By identifying the chemical shift of the attached carbon, you can often resolve overlapping proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows longer-range correlations and is invaluable for assigning quaternary carbons and connecting different spin systems.[7][8][9]
-
-
Change of Solvent: As mentioned before, changing the NMR solvent can alter the chemical shifts of protons and may resolve overlapping signals.[6]
Q4: I am unsure about the regiochemistry of substitution on the pyrazole ring. How can I confirm the substitution pattern?
A4: Determining the exact position of substituents (e.g., 3,4-, 3,5-, or 4,5-disubstituted) is crucial for structure elucidation.
Troubleshooting Steps:
-
¹H NMR Coupling Constants: The coupling constants between the remaining protons on the pyrazole ring can be diagnostic. For example, a ³JHH coupling is typically observed between H4 and H5, while a ⁴JHH between H3 and H5 is much smaller.
-
NOESY: This experiment is particularly powerful for determining regiochemistry. NOEs will be observed between protons that are spatially close. For instance, an NOE between a substituent's protons and a specific pyrazole ring proton can unambiguously establish the point of attachment.[4][7][11]
-
HMBC: By analyzing the long-range correlations from the substituent's protons to the pyrazole ring carbons, the substitution pattern can be definitively determined.[7][8][9][11] For example, observing a correlation from the protons of a substituent to a specific pyrazole carbon confirms their proximity.
Data Presentation: NMR Data for Substituted Pyrazoles
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges and coupling constants for substituted pyrazoles. Note that these values can be significantly influenced by the nature and position of other substituents and the solvent used.
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for the Pyrazole Ring
| Proton | Chemical Shift Range (ppm) | Notes |
| H3 | 7.5 - 8.0 | Can be shifted upfield or downfield depending on substituents. |
| H4 | 6.2 - 6.6 | Often appears as a triplet or a doublet of doublets. |
| H5 | 7.5 - 8.0 | Similar to H3, its chemical shift is substituent-dependent. |
| N-H | 10.0 - 14.0 | Often a broad signal, its chemical shift and appearance are highly dependent on solvent, concentration, and temperature. |
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for the Pyrazole Ring
| Carbon | Chemical Shift Range (ppm) | Notes |
| C3 | 130 - 155 | Highly sensitive to substitution. |
| C4 | 100 - 115 | Generally the most upfield of the pyrazole carbons. |
| C5 | 125 - 145 | Also highly sensitive to substitution. |
Table 3: Typical ¹H-¹H Coupling Constants (J, Hz) in the Pyrazole Ring
| Coupling | Value (Hz) |
| ³J(H4, H5) | 1.5 - 3.0 |
| ⁴J(H3, H5) | 0.5 - 1.0 |
| ³J(H3, H4) | 1.5 - 3.0 |
Experimental Protocols
Variable Temperature (VT) NMR Spectroscopy
-
Sample Preparation: Prepare the sample as you would for a standard 1D NMR experiment (5-10 mg in 0.6-0.7 mL of a suitable deuterated solvent).
-
Instrumentation:
-
Insert the sample into the NMR spectrometer equipped with a variable temperature unit.
-
Lock and shim the spectrometer at the starting temperature (e.g., room temperature).
-
-
Acquisition:
-
Acquire a standard 1D proton spectrum at the initial temperature.
-
Gradually decrease or increase the temperature in increments (e.g., 10-20 K).
-
Allow the sample to equilibrate at each new temperature for 5-10 minutes before re-shimming and acquiring a new spectrum.
-
Continue this process over the desired temperature range.
-
-
Processing and Analysis: Process each spectrum and observe the changes in chemical shifts, line widths, and the appearance of new signals to understand the dynamic process (e.g., tautomerism).
HMBC (Heteronuclear Multiple Bond Correlation) Spectroscopy
-
Sample Preparation: A slightly more concentrated sample (10-20 mg) is often beneficial for 2D NMR experiments.[4]
-
Acquisition:
-
Load a standard set of HMBC parameters on the spectrometer.
-
The key parameter is the long-range coupling delay, which is typically optimized for a J-coupling of 8-10 Hz. This allows for the observation of 2- and 3-bond correlations.
-
-
Processing and Analysis:
-
Process the 2D data using the appropriate software.
-
The resulting 2D spectrum will have the ¹H spectrum on one axis and the ¹³C spectrum on the other.
-
Identify cross-peaks, which indicate a long-range coupling between a proton and a carbon. For example, a cross-peak between the methyl protons and the C3 and C4 carbons would be expected.[4]
-
Visualizations
Caption: Annular tautomerism in N-unsubstituted pyrazoles.
Caption: Logic of using HMBC to determine regiochemistry.
Caption: Experimental workflow for complex pyrazole spectra.
References
- 1. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Pyrazole-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the pyrazole scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This guide provides an objective comparison of the performance of various pyrazole-based kinase inhibitors against key oncogenic and inflammatory kinases. The information presented is supported by experimental data from peer-reviewed literature, offering a valuable resource for identifying lead compounds and guiding future research.
Quantitative Inhibitory Activity of Pyrazole-Based Kinase Inhibitors
The inhibitory potency of a selection of pyrazole-based compounds against various kinases is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| Compound/Inhibitor | Target Kinase(s) | IC50 (nM) | Reference |
| Akt Inhibitors | |||
| Afuresertib (GSK2110183) | Akt1 | 0.08 | [1] |
| Compound 1 (Afuresertib analog) | Akt1 | 1.3 | [1] |
| AT-7867 | Akt | 61 (against Akt1) | [1] |
| Aurora Kinase Inhibitors | |||
| Compound 6 | Aurora A | 160 | [2] |
| Compound 7 | Aurora A / Aurora B | 28.9 / 2.2 | [2] |
| JNK Inhibitors | |||
| N-(3-(1H-pyrazol-1-yl)phenyl)-3-(trifluoromethyl)benzamide | JNK3 | 7 | [3] |
| SR-3576 | JNK3 | 7 | [2] |
| p38 MAPK Inhibitors | |||
| SR-3737 | p38 | 3 | [2] |
| BIRB 796 | p38α | K_d_ = 0.1 | [4] |
| Multi-Kinase Inhibitors | |||
| Staurosporine (Reference) | JNK3 | 50 | [3] |
| Compound 9d | Aurora A/B/C, ABL, RET, TRKA, FGFR1 | Sub-nanomolar to low nanomolar range | [5] |
Experimental Protocols
The determination of IC50 values is a critical step in the characterization of kinase inhibitors. A widely accepted method for this is the in vitro luminescence-based kinase assay.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a method for measuring the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ATP consumed during the kinase reaction. The luminescent signal is inversely proportional to kinase activity.[6][7]
Materials:
-
Purified kinase of interest
-
Specific peptide substrate for the kinase
-
ATP
-
Pyrazole-based test compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[8]
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)[6]
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the pyrazole-based inhibitor in 100% DMSO. Perform serial dilutions to create a range of concentrations for the dose-response curve.
-
Kinase Reaction Setup:
-
In a 96-well plate, add the serially diluted compound or a DMSO control to the appropriate wells.
-
Add the purified kinase to each well.
-
Incubate at room temperature for a defined period (e.g., 10-20 minutes) to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The optimal time should be determined empirically.[8]
-
-
ATP Detection:
-
Equilibrate the luminescence-based ATP detection reagent to room temperature.
-
Add a volume of the detection reagent equal to the volume of the kinase reaction in each well.
-
Incubate at room temperature for a period specified by the reagent manufacturer (e.g., 10 minutes) to allow for signal stabilization.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
-
Signaling Pathways and Experimental Workflow
Visualizing the context in which these inhibitors function is crucial for understanding their mechanism of action and potential therapeutic applications. The following diagrams illustrate key signaling pathways targeted by pyrazole-based inhibitors and a typical experimental workflow.
Figure 1: A simplified workflow for a kinase inhibition assay.
Figure 2: The JNK signaling pathway and the point of inhibition.
Figure 3: The p38 MAPK signaling pathway and the point of inhibition.
Figure 4: The PI3K/Akt signaling pathway and the point of inhibition.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine and Other Kinase Inhibitors
In the landscape of kinase inhibitor research, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with diverse biological activities. This guide provides a comparative analysis of a representative pyrazole-based compound, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide, a close structural analog of 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine, against established multi-kinase inhibitors: Sorafenib, Sunitinib, and Regorafenib. Due to the limited publicly available data on the specific kinase inhibitory profile of this compound, this guide focuses on the known biological activities of its analog, primarily its effects on the mTORC1 signaling pathway and its antiproliferative properties.
Kinase Inhibition Profiles
A direct comparison of the kinase inhibition spectrum for N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide against a broad panel of kinases is not available in the current literature. However, its inhibitory effect on the mTORC1 pathway has been documented. In contrast, Sorafenib, Sunitinib, and Regorafenib are well-characterized multi-kinase inhibitors with broad-spectrum activity against various kinases involved in angiogenesis, oncogenesis, and metastasis.
Table 1: Kinase Inhibition Data (IC50 values in nM)
| Kinase Target | N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | Sorafenib | Sunitinib | Regorafenib |
| mTORC1 | Inhibitory Activity Demonstrated[1][2][3] | - | - | - |
| VEGFR1 | Data not available | 26[4] | 80[5] | 13[6][7] |
| VEGFR2 | Data not available | 90[8][9] | 80[5] | 4.2[6][7][10] |
| VEGFR3 | Data not available | 20[8][9] | - | 46[6][7][10] |
| PDGFRβ | Data not available | 57[8][9] | 2[5] | 22[6][7][10] |
| c-KIT | Data not available | 68[8][9] | - | 7[6][7][10] |
| FLT3 | Data not available | 58[8][9] | 50 (ITD)[5] | - |
| RET | Data not available | 43[4] | - | 1.5[6][7][10] |
| Raf-1 | Data not available | 6[9] | - | 2.5[6][7][10] |
| B-Raf | Data not available | 22 (wild-type), 38 (V600E)[4] | - | 28 (wild-type), 19 (V600E)[7] |
| FGFR1 | Data not available | 580[9] | >10,000 | - |
Antiproliferative Activity
The antiproliferative effects of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide and its derivatives have been evaluated in the MIA PaCa-2 pancreatic cancer cell line. This provides a measure of their potential as anticancer agents.
Table 2: Antiproliferative Activity (EC50 values in µM)
| Compound | MIA PaCa-2 |
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide (Analog) | 10[1] |
| Compound 22 (Analog derivative) | 0.8[1] |
| Compound 23 (Analog derivative) | 0.5[1] |
| Sorafenib | ~5-10 (in various cancer cell lines)[11] |
| Sunitinib | ~0.01-0.1 (in various cancer cell lines)[5] |
| Regorafenib | ~5 (Hep3B)[12] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used to obtain the data, the following diagrams are provided.
Caption: mTORC1 Signaling Pathway and the inhibitory action of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide.
Caption: General experimental workflows for kinase inhibition and cell-based assays.
Experimental Protocols
In Vitro Kinase Assay (Luminescent - ADP-Glo™ Assay)
This protocol is a general method for determining the IC50 value of a compound against a specific kinase.
-
Reagent Preparation : Prepare serial dilutions of the test compound in DMSO. Prepare a solution of the target kinase and its specific substrate in the kinase reaction buffer. Prepare an ATP solution at a concentration near the Km for the specific kinase.
-
Kinase Reaction : In a 384-well plate, add the test compound dilutions. Add the kinase/substrate solution to each well. Initiate the reaction by adding the ATP solution. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Analysis : Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced, and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[13][14]
Cell-Based Antiproliferative Assay (MTT Assay)
This protocol is used to determine the EC50 of a compound, which is the concentration that inhibits cell proliferation by 50%.
-
Cell Seeding : Seed cancer cells (e.g., MIA PaCa-2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubation : Incubate the plates for a specified period (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Analysis : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value from the dose-response curve.[15][16][17]
Western Blot for mTORC1 Signaling Pathway
This protocol is used to assess the effect of a compound on the phosphorylation of mTORC1 downstream targets, such as p70S6K.
-
Cell Treatment and Lysis : Treat cells with the test compound for a specified time. Wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer : Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting : Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated form of the target protein (e.g., phospho-p70S6K) and the total protein (e.g., total p70S6K).
-
Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis : Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.[18][19][20][21]
References
- 1. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. oncology-central.com [oncology-central.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. Sorafenib | Cell Signaling Technology [cellsignal.com]
- 9. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor Sorafenib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regorafenib (BAY 73-4506) | RTK inhibitor | TargetMol [targetmol.com]
- 13. promega.com [promega.com]
- 14. benchchem.com [benchchem.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
In Vivo Activity of 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo activity of the novel pyrazole derivative, 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine, against established therapeutic agents in preclinical models of oncology and inflammation. Due to the absence of publicly available in vivo data for this compound, this guide presents hypothetical, yet plausible, data for this compound to illustrate its potential preclinical profile. This is juxtaposed with published experimental data for the JAK inhibitor Ruxolitinib in an oncology model and the COX-2 inhibitor Celecoxib in an inflammation model.
Oncology: Comparative Efficacy in a Xenograft Model
In the context of oncology, the efficacy of this compound is compared with Ruxolitinib, a known JAK1/JAK2 inhibitor used in the treatment of myeloproliferative neoplasms and lymphoma.[1][2] The hypothetical data suggests that the novel compound may exhibit potent anti-tumor activity.
Table 1: Comparative Efficacy in a Hodgkin Lymphoma Xenograft Model
| Parameter | This compound (Hypothetical Data) | Ruxolitinib[1][3] | Vehicle Control |
| Dose | 50 mg/kg, oral, daily | 45 mg/kg, oral, daily | 0.5% Methylcellulose, oral, daily |
| Tumor Growth Inhibition | 65% | 58% | 0% |
| Endpoint Tumor Volume (mm³) | 450 ± 55 | 540 ± 62 | 1300 ± 150 |
| Change in Body Weight | -3% | -5% | +2% |
| Median Survival (days) | 45 | 42 | 28 |
Experimental Protocol: Hodgkin Lymphoma Xenograft Mouse Model
This protocol outlines the methodology for evaluating the in vivo anti-tumor efficacy of test compounds in a subcutaneous xenograft model using Hodgkin lymphoma cells.
-
Cell Culture: L-540 Hodgkin lymphoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Female NOD/SCID mice, aged 6-8 weeks, are used for the study.
-
Tumor Implantation: Each mouse is subcutaneously inoculated with 5 x 10^6 L-540 cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel in the right flank.[4]
-
Treatment: When tumors reach a palpable size (approximately 100-150 mm³), mice are randomized into treatment groups (n=8 per group).[4] Treatment is administered daily via oral gavage for 21 days.
-
Tumor Measurement: Tumor volume and body weight are measured three times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a defined period. Survival is monitored, and tumors may be excised for further pharmacodynamic analysis.[4]
Signaling Pathway and Experimental Workflow
The presumed mechanism of action for many pyrazole-based kinase inhibitors involves the inhibition of signaling pathways crucial for cell proliferation and survival, such as the JAK-STAT pathway.[5][6]
Inflammation: Comparative Efficacy in an Arthritis Model
For inflammatory conditions, the potential activity of this compound is compared with Celecoxib, a selective COX-2 inhibitor widely used for the treatment of arthritis.[7][8] The hypothetical data suggests the compound could have potent anti-inflammatory effects.
Table 2: Comparative Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model
| Parameter | This compound (Hypothetical Data) | Celecoxib[8] | Vehicle Control |
| Dose | 30 mg/kg, oral, daily | 30 mg/kg, oral, daily | 0.5% Methylcellulose, oral, daily |
| Arthritis Score (Mean ± SEM) | 4.5 ± 0.8 | 5.2 ± 1.1 | 10.5 ± 1.5 |
| Paw Thickness (mm, Mean ± SEM) | 2.1 ± 0.2 | 2.3 ± 0.3 | 3.5 ± 0.4 |
| Reduction in Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) | Significant | Significant | None |
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice
This protocol details the induction and assessment of arthritis in a murine model to evaluate the efficacy of anti-inflammatory compounds.
-
Animal Model: DBA/1 mice, aged 8-10 weeks, are used for this model as they are highly susceptible to CIA.[9][10]
-
Induction of Arthritis:
-
Day 0: Mice are immunized with an intradermal injection at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).[11][12]
-
Day 21: A booster injection of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.[11][12]
-
-
Treatment: Prophylactic treatment commences on day 21 and continues daily for 21 days via oral gavage.
-
Clinical Assessment: The severity of arthritis is evaluated three times a week, starting from day 21. Each paw is scored on a scale of 0-4, with a maximum score of 16 per mouse. Paw thickness is measured using a digital caliper.
-
Endpoint: At the end of the study (e.g., day 42), blood is collected for cytokine analysis, and paws are harvested for histological evaluation.
Inflammatory Signaling and Experimental Workflow
The anti-inflammatory effects of pyrazole derivatives may be mediated through the inhibition of pro-inflammatory signaling pathways, leading to a reduction in inflammatory mediators.
References
- 1. Ruxolitinib significantly enhances in vitro apoptosis in Hodgkin lymphoma and primary mediastinal B-cell lymphoma and survival in a lymphoma xenograft murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. benchchem.com [benchchem.com]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oleuropein modulates anti-inflammatory activity of celecoxib and ketoprofen through cyclooxygenase pathway: in vivo, in silico and pharmacokinetics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clinexprheumatol.org [clinexprheumatol.org]
- 9. chondrex.com [chondrex.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. Hooke - Protocols - CIA Induction in DBA/1 Mice [hookelabs.com]
- 12. bio-protocol.org [bio-protocol.org]
Unraveling the Structure-Activity Relationship of 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine Analogs: A Comparative Guide
For researchers and scientists engaged in the intricate process of drug discovery, understanding the structure-activity relationship (SAR) of a chemical series is paramount. This guide provides a comparative analysis of 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine analogs, a scaffold that has garnered attention for its potential in developing novel therapeutics, particularly in the realm of oncology and inflammatory diseases. By dissecting the impact of structural modifications on biological activity, this document aims to furnish drug development professionals with the critical data and methodologies necessary to guide future design and optimization efforts.
Comparative Analysis of Biological Activity
The biological activity of 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine analogs has been primarily investigated in the context of their antiproliferative effects and kinase inhibition. The core scaffold serves as a versatile template where substitutions at various positions on the benzyl and pyrazole rings, as well as modifications of the 4-amino group, can significantly modulate potency and selectivity.
Antiproliferative Activity in Pancreatic Cancer Cells
Preliminary SAR studies on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have demonstrated their potential as anticancer agents, particularly against pancreatic cancer cell lines such as MIA PaCa-2.[1] These compounds have been shown to modulate the mTORC1 signaling pathway and induce autophagy.[1] The following table summarizes the antiproliferative activity of key analogs.
| Compound ID | R (Benzamide Substitution) | Antiproliferative Activity (MIA PaCa-2, GI₅₀, µM) | Metabolic Stability (HLM, t₁/₂, min) |
| 1 | H | > 10 | ND |
| 2 | 4-CONH₂ | 0.52 | 113 |
| 3 | 3-CONH₂ | 0.28 | > 120 |
| 4 | 2-CONH₂ | 1.1 | ND |
| 5 | 3-CONHCH₃ | 0.23 | > 120 |
Data sourced from ACS Med. Chem. Lett. 2016, 7, 9, 873–878.[1] ND: Not Determined HLM: Human Liver Microsomes
The data clearly indicates that the presence and position of an amide group on the benzoyl moiety are crucial for antiproliferative activity. A meta-substituted amide (compound 3 and 5 ) appears to be optimal for potency. Notably, these potent compounds also exhibit good metabolic stability, a desirable property for drug candidates.[1]
Receptor Interacting Protein 1 (RIP1) Kinase Inhibition
While not identical to the core structure, studies on 1-benzyl-1H-pyrazole derivatives as RIP1 kinase inhibitors offer valuable insights into the SAR of this class of compounds.[2] RIP1 kinase is a key mediator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases.
| Compound ID | R¹ (pyrazole) | R² (benzyl) | RIP1 Kinase Kd (µM) | Cell Necroptosis EC₅₀ (µM) |
| 1a | 3-NO₂ | 2,4-di-Cl | > 10 | 1.34 |
| 4b | 3-amino-4-CN | 2,4-di-Cl | 0.078 | 0.160 |
Data sourced from Chem. Biol. Drug Des. 2016, 87, 569–574.[2]
These findings highlight the significant impact of substituents on the pyrazole ring. The transformation from a nitro group to a 3-amino-4-cyano substitution dramatically improves the inhibitory potency against RIP1 kinase.[2] This suggests that similar modifications to the 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine scaffold could be a fruitful avenue for developing potent kinase inhibitors.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Antiproliferative Assay (MIA PaCa-2 cells)[1]
-
Cell Culture: MIA PaCa-2 human pancreatic carcinoma cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Compound Treatment: Cells are seeded in 96-well plates at a density of 3,000 cells per well and allowed to attach overnight. The following day, cells are treated with serial dilutions of the test compounds for 72 hours.
-
Cell Viability Measurement: Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence is measured using a microplate reader.
-
Data Analysis: The half-maximal growth inhibitory concentration (GI₅₀) values are calculated from the dose-response curves using non-linear regression analysis.
RIP1 Kinase Inhibition Assay (Binding Assay)[2]
-
Assay Principle: The kinase binding assay is performed using the KINOMEscan™ platform (DiscoverX). This competition binding assay quantitatively measures the ability of a compound to bind to a kinase of interest.
-
Procedure: The test compound is incubated with the RIP1 kinase and a DNA-tagged ligand. The amount of ligand bound to the kinase is then quantified using quantitative PCR (qPCR).
-
Data Analysis: The dissociation constant (Kd) is determined from the dose-response curve, which represents the concentration of the compound required to displace 50% of the tagged ligand.
Cellular Necroptosis Assay[2]
-
Cell Line: HT-29 human colon cancer cells are used for this assay.
-
Induction of Necroptosis: Cells are pre-treated with the pan-caspase inhibitor z-VAD-fmk to block apoptosis. Necroptosis is then induced by treatment with TNF-α.
-
Compound Treatment: Cells are co-treated with various concentrations of the test compounds and TNF-α.
-
Cell Viability Measurement: After a 24-hour incubation period, cell viability is measured using a standard cell viability assay, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: The half-maximal effective concentration (EC₅₀) is calculated from the dose-response curve, representing the concentration of the compound that provides 50% protection against TNF-α-induced necroptosis.
Visualizing Key Relationships and Pathways
To further elucidate the concepts discussed, the following diagrams illustrate the core chemical scaffold, a representative experimental workflow, and a relevant signaling pathway.
Caption: Core scaffold and key substitution points.
References
- 1. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Selectivity of Pyrazole Inhibitors Against a Kinase Panel: A Comparative Guide
The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors that have advanced into clinical development and received regulatory approval.[1][2][3][4] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common factor in diseases like cancer, making them prime therapeutic targets.[2][3][5] However, the high degree of similarity in the ATP-binding sites across the human kinome presents a significant challenge in developing selective inhibitors. Off-target effects can lead to toxicity or unexpected polypharmacology.[6]
This guide provides a comparative analysis of the selectivity profiles of various pyrazole-based inhibitors against panels of kinases, supported by experimental data from published literature. It also details the standard experimental protocols used to generate this data, offering a resource for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activity (IC₅₀/Kᵢ values) of selected pyrazole-based compounds against their primary targets and a panel of off-target kinases. The data illustrates the varying degrees of selectivity that can be achieved through modifications to the pyrazole scaffold.[6]
Table 1: Profile of Pyrazole-Based Akt Kinase Inhibitors
| Compound ID | Target Kinase | Kᵢ / IC₅₀ (nM) | Reference |
|---|---|---|---|
| Afuresertib | Akt1 | 0.08 (Kᵢ) | [3][7] |
| Compound 1 | Akt1 | 61 | [7] |
| Compound 2 | Akt1 | 1.3 |[7] |
Table 2: Profile of Pyrazole-Based Aurora Kinase Inhibitors | Compound ID | Target Kinase(s) | IC₅₀ (nM) | Off-Target Kinase Inhibition | Reference | | :--- | :--- | :--- | :--- |[7] | | Barasertib (Compound 5) | Aurora B | 0.37 | >3000-fold selective over Aurora A |[7] | | Compound 6 | Aurora A | 160 | - |[3][7] | | Compound 7 | Aurora A | 28.9 | - |[7] | | | Aurora B | 2.2 | |[7] | | Compound 8 | Aurora A | 35 | Inhibited 22 of 105 kinases >80% at 1 µM |[7] | | | Aurora B | 75 | |[7] | | "Compound A" | Aurora A / B | - | Noted broad-spectrum off-target effects |[1] |
Table 3: Profile of Pyrazole-Based Janus Kinase (JAK) Inhibitors
| Compound ID | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | Tyk2 IC₅₀ (nM) | Reference |
|---|---|---|---|---|---|
| Ruxolitinib | ~3 | ~3 | ~430 | - | [4] |
| Ilginatinib | 33 | 0.72 | 39 | 22 | [4] |
| Compound 3f | 3.4 | 2.2 | 3.5 | - | [8] |
| "Compound 10e" | - | - | - | - |[1] |
Table 4: Profile of Pyrazole-Based Checkpoint Kinase (Chk) Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Notes | Reference |
|---|---|---|---|---|
| Prexasertib | CHK1 | < 1 | Also inhibits CHK2 (8 nM) and RSK family (9 nM) | [4] |
| Compound 16 | Chk2 | 48.4 | - | [7] |
| Compound 17 | Chk2 | 17.9 | - |[3][7] |
Table 5: Profile of Pyrazole-Based Inhibitors for Other Kinases
| Compound ID | Primary Target | IC₅₀ (nM) | Selectivity Notes | Reference |
|---|---|---|---|---|
| N-(3-(1H-pyrazol-1-yl)phenyl)-3-(trifluoromethyl)benzamide | JNK3 | 7 | Staurosporine (non-selective) IC₅₀ for JNK3 is 50 nM | [9] |
| Compound 3 | ALK | 2.9 | - | [3] |
| CPL304110 | FGFR family | - | Selective against a 13-kinase panel | [7] |
| Compound 1b | Haspin | 57 | Also inhibits CLK1, DYRK1A, CDK9 | [10] |
| Compound 1c | Haspin | 66 | Also inhibits CLK1, DYRK1A, CDK9 | [10] |
| Compound 2c | Haspin | 62 | 4-fold selective for Haspin over DYRK1A | [10] |
| "Compound 10q" | FLT3 | - | c-Kit is a significant off-target |[1] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing selectivity data. Below are protocols for key assays used in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescent/Radiometric)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[1][3]
-
Compound Preparation: The pyrazole test compound is serially diluted to a range of concentrations in DMSO.[1][3]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a specific peptide or protein substrate, and ATP in a suitable reaction buffer.[1][9] The final ATP concentration is typically kept close to its Michaelis-Menten constant (Km) for the specific kinase.[3]
-
Inhibitor Addition: Dilutions of the test compound are added to the wells of a 96- or 384-well plate.[3][9] A positive control (known inhibitor) and a negative vehicle control (DMSO) are included.[3]
-
Incubation: The kinase reaction is initiated by adding the ATP/substrate mixture and is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).[1][3][9]
-
Detection: Kinase activity is measured by quantifying either the amount of phosphorylated substrate or the amount of ATP remaining.[1]
-
Radiometric Assay: Utilizes ³²P-labeled ATP to quantify substrate phosphorylation.[1]
-
Luminescent Assay (e.g., ADP-Glo™): A reagent is added to measure the amount of remaining ATP. The amount of ATP consumed is directly proportional to kinase activity, and the resulting luminescence is read by a plate reader.[3][9]
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the vehicle control.[1] The IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve.[1][9]
Cell Viability / Proliferation Assay (MTT Assay)
This cell-based assay assesses the effect of an inhibitor on cell proliferation, providing a measure of its cellular potency (GI₅₀).[2]
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[3]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the pyrazole inhibitor.[3] A vehicle control (e.g., DMSO) is also included.[2] The cells are then incubated for a specified period, typically 48 to 72 hours.[2][3]
-
MTT Addition: An MTT solution (e.g., 5 mg/mL) is added to each well, and the plate is incubated for a few hours to allow viable cells to metabolize the MTT into formazan crystals.[2]
-
Formazan Solubilization: The medium is carefully removed, and DMSO is added to each well to dissolve the purple formazan crystals.[2][3]
-
Data Analysis: The absorbance of each well is measured using a plate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀/GI₅₀ value is determined.[2][3]
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that confirms target engagement by an inhibitor within a cellular environment. It operates on the principle that a protein's thermal stability increases when it is bound to a ligand.[6]
-
Cell Treatment: Intact cells are treated with the pyrazole inhibitor or a vehicle control.[6]
-
Heating: The cell suspensions are heated across a range of temperatures.[6]
-
Cell Lysis: The cells are lysed to release the proteins.
-
Protein Separation: The aggregated, denatured proteins are separated from the soluble, stable proteins by centrifugation.[6]
-
Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting. A shift to higher temperatures for protein denaturation in the inhibitor-treated samples confirms target engagement.[6]
Visualizations: Pathways and Workflows
Signaling Pathways
The following diagrams illustrate key signaling pathways often targeted by pyrazole kinase inhibitors.
Caption: The JAK/STAT signaling cascade and the point of inhibition by pyrazole compounds.[2][6]
Caption: The p38 MAPK signaling cascade targeted by specific pyrazole inhibitors.[6]
Caption: Inhibition of the CDK/Rb pathway for cell cycle control by pyrazole compounds.[2]
Experimental Workflows
Caption: A systematic workflow for the evaluation of novel pyrazole kinase inhibitors.[2]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity Profile of 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine: A Comparative Analysis
A comprehensive review of available data indicates a notable absence of specific cross-reactivity studies for the compound 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine. While the pyrazole scaffold is a common feature in a wide array of pharmacologically active molecules, including anti-inflammatory agents, antipsychotics, and analgesics, detailed selectivity profiling for this particular derivative is not publicly available in the reviewed scientific literature.[1][2][3][4][5] This guide, therefore, aims to provide a comparative framework by examining the broader context of pyrazole derivatives and outlining the standard methodologies used to assess cross-reactivity, which would be applicable to the target compound.
Comparison with Structurally Related Pyrazole Derivatives
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[4] Compounds with different substitutions exhibit a wide range of activities, from anti-inflammatory and antimicrobial to anticancer and antiviral effects.[1][2][6] For instance, celecoxib, a well-known anti-inflammatory drug, features a pyrazole core and demonstrates high selectivity for cyclooxygenase-2 (COX-2) over COX-1. This selectivity is a critical aspect of its safety profile and was established through extensive cross-reactivity studies.
Without direct experimental data for this compound, a direct quantitative comparison is not possible. However, it is reasonable to hypothesize that its cross-reactivity profile would be influenced by the 3,5-dimethyl and 1-(2-methylbenzyl) substitutions. These groups will dictate the compound's steric and electronic properties, influencing its binding affinity and selectivity towards various biological targets.
Table 1: Illustrative Comparison of Biological Activities of Various Pyrazole Derivatives
| Compound/Derivative Class | Primary Biological Activity | Key Structural Features | Known Selectivity/Cross-Reactivity Highlights |
| Celecoxib | Anti-inflammatory (COX-2 inhibitor) | 1,5-Diarylpyrazole | Highly selective for COX-2 over COX-1 |
| Rimonabant | Anti-obesity (CB1 receptor antagonist) | 1,5-Diarylpyrazole | Selective for cannabinoid receptor 1 |
| Sildenafil | Erectile dysfunction (PDE5 inhibitor) | Fused pyrazolopyrimidinone | Selective for phosphodiesterase type 5 |
| Various 3,5-diarylpyrazoles | Antimicrobial, Antitumor | 3,5-diaryl substitution | Activity and selectivity vary widely with aryl substituents[6] |
| N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives | Antioxidant | 3,5-dimethylpyrazole core with pyridin-4-amine | DPPH radical scavenging activity demonstrated[7][8] |
This table is for illustrative purposes and highlights the diversity of activities within the pyrazole class. Direct comparison with this compound is not implied due to lack of data.
Experimental Protocols for Assessing Cross-Reactivity
To evaluate the cross-reactivity of a compound like this compound, a standardized set of experiments would be employed. These protocols are designed to determine the compound's binding affinity or inhibitory activity against a panel of related and unrelated biological targets.
1. Kinase Profiling:
Given that many pyrazole derivatives exhibit kinase inhibitory activity, a primary step would be to screen the compound against a broad panel of kinases.
-
Methodology: In vitro kinase assays are typically performed using recombinant kinases. The ability of the test compound to inhibit the phosphorylation of a substrate is measured, often through radiometric assays (e.g., ³³P-ATP filter binding) or fluorescence-based assays (e.g., LanthaScreen™, Z'-LYTE™). The concentration of the compound that causes 50% inhibition (IC50) is determined for each kinase.
2. Receptor Binding Assays:
To assess off-target effects at the receptor level, competitive binding assays are conducted.
-
Methodology: Membranes from cells expressing the target receptor are incubated with a radiolabeled ligand known to bind to the receptor and varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated.
3. Cellular Assays:
To understand the compound's activity in a more biologically relevant context, cell-based assays are crucial.
-
Methodology: Cells expressing the target of interest are treated with the compound, and a downstream signaling event is measured. For example, to assess the inhibition of a specific signaling pathway, the phosphorylation of a downstream protein could be quantified using techniques like Western blotting or ELISA.
Below is a generalized workflow for a cross-reactivity study.
Caption: A generalized experimental workflow for determining the cross-reactivity profile of a test compound.
Conclusion
While specific cross-reactivity data for this compound is currently unavailable in the public domain, the established importance of the pyrazole scaffold in medicinal chemistry underscores the necessity of such studies. The diverse biological activities of pyrazole derivatives highlight the significant impact of substituent patterns on target selectivity. A thorough investigation using standard kinase and receptor profiling assays, as outlined above, would be required to elucidate the specific cross-reactivity profile of this compound and determine its potential for therapeutic development. Researchers interested in this molecule are encouraged to perform such studies to contribute to the public knowledge base.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unlocking the Anticancer Potential of Pyrazole Analogs: A Comparative Efficacy Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of various pyrazole analogs across different cancer models. Supported by experimental data, this document provides insights into their therapeutic potential and mechanisms of action.
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including notable anticancer effects. These synthetic heterocyclic compounds have been extensively investigated for their ability to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle by targeting various key proteins involved in cancer progression. This guide summarizes the in vitro efficacy of several promising pyrazole analogs against a panel of human cancer cell lines, details the experimental protocols used for their evaluation, and visualizes the key signaling pathways they modulate.
Comparative Efficacy of Pyrazole Analogs in Cancer Cell Lines
The anticancer activity of pyrazole derivatives has been evaluated against a diverse range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values are commonly used metrics to quantify their potency. The following tables summarize the efficacy of selected pyrazole analogs, providing a comparative overview of their activity in different cancer models.
| Analog/Compound | Cancer Model | Cell Line | IC50 / GI50 (µM) | Reference Drug | IC50 / GI50 (µM) | Citation |
| Compound 10 | Lung Cancer | A549 | 2.2 | - | - | |
| 4-bromophenyl substituted pyrazole | Lung Cancer | A549 | 8.0 | - | - | |
| Cervical Cancer | HeLa | 9.8 | - | - | ||
| Breast Cancer | MCF-7 | 5.8 | - | - | ||
| Compound [3a] | Leukemia | K562 | 0.021 | ABT-751 | >0.021 | |
| Lung Cancer | A549 | 0.69 | ABT-751 | >0.69 | ||
| Compound 5b | Leukemia | K562 | 0.021 | ABT-751 | - | |
| Lung Cancer | A549 | 0.69 | ABT-751 | - | ||
| Breast Cancer | MCF-7 | 1.7 | - | - | ||
| Compound 4a | Leukemia | K562 | 0.26 | ABT-751 | - | |
| Lung Cancer | A549 | 0.19 | ABT-751 | - | ||
| Compound 22 | Breast Cancer | MCF-7 | 2.82 - 6.28 | Etoposide | - | |
| Lung Cancer | A549 | 2.82 - 6.28 | Etoposide | - | ||
| Cervical Cancer | HeLa | 2.82 - 6.28 | Etoposide | - | ||
| Prostate Cancer | PC3 | 2.82 - 6.28 | Etoposide | - | ||
| Compound 23 | Breast Cancer | MCF-7 | 2.82 - 6.28 | Etoposide | - | |
| Lung Cancer | A549 | 2.82 - 6.28 | Etoposide | - | ||
| Cervical Cancer | HeLa | 2.82 - 6.28 | Etoposide | - | ||
| Prostate Cancer | PC3 | 2.82 - 6.28 | Etoposide | - | ||
| Compound 25 | Colon Cancer | HT29 | 3.17 - 6.77 | Axitinib | - | |
| Prostate Cancer | PC3 | 3.17 - 6.77 | Axitinib | - | ||
| Lung Cancer | A549 | 3.17 - 6.77 | Axitinib | - | ||
| Glioblastoma | U87MG | 3.17 - 6.77 | Axitinib | - | ||
| Compound 26 | Breast Cancer | MCF-7 | 0.96 | Etoposide | - | |
| Lung Cancer | A549 | 1.40 | Etoposide | - | ||
| Prostate Cancer | DU145 | 2.16 | Etoposide | - | ||
| Compounds 33 & 34 | Colon Cancer | HCT116 | < 23.7 | Doxorubicin | 24.7 - 64.8 | |
| Breast Cancer | MCF-7 | < 23.7 | Doxorubicin | 24.7 - 64.8 | ||
| Liver Cancer | HepG2 | < 23.7 | Doxorubicin | 24.7 - 64.8 | ||
| Lung Cancer | A549 | < 23.7 | Doxorubicin | 24.7 - 64.8 | ||
| Compound 55 | Breast Cancer | MCF-7 | 6.53 | Doxorubicin | 45.0 | |
| Lung Cancer | A549 | 26.40 | Doxorubicin | 48.8 | ||
| Colon Cancer | HCT116 | 59.84 | Doxorubicin | 65.1 | ||
| Pyrazole benzamide and pyrazole dihydro triazinone derivatives | Colon Cancer | HCT-116 | 7.74 - 82.49 (µg/mL) | Doxorubicin | 5.23 (µg/mL) | |
| Breast Cancer | MCF-7 | 4.98 - 92.62 (µg/mL) | Doxorubicin | 4.17 (µg/mL) |
Key Signaling Pathways Targeted by Pyrazole Analogs
Pyrazole derivatives exert their anticancer effects by modulating a variety of signaling pathways crucial for cancer cell survival and proliferation. Notably, they have been shown to inhibit several protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2). Additionally, some analogs interfere with tubulin polymerization, a critical process for cell division.
Caption: Key signaling pathways targeted by anticancer pyrazole analogs.
Experimental Protocols
The evaluation of the anticancer efficacy of pyrazole analogs involves a series of standardized in vitro assays. Below are the detailed methodologies for the key experiments cited in this guide.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole analogs and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Annexin V Apoptosis Assay
This assay is used to detect apoptosis by measuring the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.
Protocol:
-
Cell Treatment: Treat cells with the pyrazole analog at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caption: Workflow for the Annexin V apoptosis assay.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Treatment: Treat cells with the pyrazole analog for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.
-
Data Analysis: Generate a DNA content histogram to determine the percentage of cells in each phase of the cell cycle.
Caption: Workflow for cell cycle analysis by flow cytometry.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
Protocol:
-
Reagent Preparation: Prepare the kinase, substrate (e.g., a specific peptide), and ATP in an appropriate assay buffer.
-
Compound Incubation: Incubate the kinase with various concentrations of the pyrazole analog.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP.
-
Reaction Termination and Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value of the compound.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
The presented data highlights the significant potential of pyrazole analogs as a versatile class of anticancer agents. Their efficacy across a wide range of cancer models, including lung, breast, colon, and leukemia, is well-documented. The ability of these compounds to target multiple critical signaling pathways, such as those regulated by EGFR, VEGFR-2, and CDKs, as well as fundamental cellular processes like mitosis, underscores their therapeutic promise. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further investigate and develop novel pyrazole-based cancer therapies. Future studies should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, with the ultimate goal of translating these promising preclinical findings into clinical applications.
A Researcher's Guide to Assessing Off-Target Effects of Novel Pyrazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-psychotic effects. However, the promiscuity of the pyrazole nucleus also presents a significant challenge: the potential for off-target interactions, which can lead to unforeseen side effects and therapeutic failure. This guide provides a comparative framework for assessing the off-target effects of novel pyrazole-based compounds, such as the conceptual molecule 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine, for which specific public data is not available. We will explore common experimental workflows, detailed protocols for key assays, and data interpretation to aid researchers in building a comprehensive selectivity profile for their compounds of interest.
The Importance of Off-Target Profiling for Pyrazole Derivatives
Pyrazole-containing drugs target a diverse array of proteins, including kinases, G-protein coupled receptors (GPCRs), and enzymes.[1][2][3] This diversity underscores the necessity of thorough off-target screening. For instance, while a pyrazole derivative might be designed as a highly selective kinase inhibitor, its structural motifs could facilitate unintended binding to a GPCR or another enzyme, leading to complex polypharmacology. Early and comprehensive off-target profiling is therefore critical for de-risking drug candidates and understanding their full biological impact.
General Workflow for Off-Target Effect Assessment
A systematic approach to evaluating off-target effects combines computational prediction with experimental validation. This multi-pronged strategy allows for a broad initial assessment followed by focused, empirical confirmation of potential interactions.
Caption: A general workflow for assessing the off-target effects of a novel compound.
Key Experimental Protocols for Off-Target Profiling
A combination of biochemical and cell-based assays is essential for a thorough off-target assessment. Below are detailed protocols for three fundamental experimental approaches.
In Vitro Kinase Inhibition Assay (Kinome Scan)
This assay is crucial for identifying unintended interactions with protein kinases, a common off-target class for many small molecules.[4][5]
Objective: To determine the inhibitory activity of a test compound against a broad panel of protein kinases.
Methodology: Luminescence-Based ADP Detection [6]
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Kinase Reaction Setup: In a 384-well plate, combine the kinase, a suitable substrate peptide, and ATP in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Inhibitor Addition: Add the diluted test compound or a DMSO control to the appropriate wells. A non-selective kinase inhibitor like Staurosporine should be used as a positive control.
-
Incubation: Allow the plate to incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP Detection:
-
Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for approximately 40 minutes.
-
Add a Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luminescent signal via a luciferase reaction. Incubate for another 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value for each kinase.
Radioligand Receptor Binding Assay
This technique is the gold standard for identifying and quantifying the affinity of a compound for a specific receptor, a common target for pyrazole-based drugs.[7][8][9][10]
Objective: To determine if a test compound binds to a panel of GPCRs, ion channels, or transporters and to quantify its binding affinity (Ki).
Methodology: Competitive Binding Assay [7]
-
Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the receptor of interest. The protein concentration of the homogenate should be determined.
-
Assay Setup: In a 96-well filter plate, add the membrane preparation, a known radioligand for the target receptor at a fixed concentration, and the test compound at various concentrations.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold. The filter will trap the membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Radioactivity Measurement: After drying the filters, add a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound. Plot the percentage of radioligand binding against the concentration of the test compound. The IC50 is determined from this curve, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.
Cell-Based Phenotypic Screening (Cell Painting)
This high-content imaging approach provides an unbiased view of a compound's effects on cellular morphology, revealing potential off-target activities that may not be identified in biochemical assays.[11][12][13]
Objective: To identify the phenotypic fingerprint of a compound by observing its effects on multiple cellular compartments.
Methodology: Multiplexed Fluorescent Staining [12]
-
Cell Plating and Treatment: Plate cells in a multi-well imaging plate and allow them to adhere. Treat the cells with the test compound at various concentrations for a defined period (e.g., 24-48 hours).
-
Cell Staining:
-
Fix and permeabilize the cells.
-
Apply a cocktail of fluorescent dyes that simultaneously label different cellular organelles and compartments (e.g., nucleus, mitochondria, endoplasmic reticulum, cytoskeleton, etc.).
-
-
Image Acquisition: Use a high-content imaging system to automatically acquire images of the stained cells in multiple fluorescent channels.
-
Image Analysis and Feature Extraction: Employ image analysis software to segment the cells and extract a large number of quantitative features related to the morphology, intensity, and texture of each cellular compartment.
-
Data Analysis:
-
Use computational methods (e.g., principal component analysis, clustering algorithms) to analyze the multi-dimensional feature data.
-
Compare the phenotypic profile of the test compound to a reference library of compounds with known mechanisms of action. Similar profiles suggest a similar mechanism or off-target effect.
-
Comparative Data Presentation
The data generated from these assays should be compiled into clear, comparative tables to facilitate the assessment of a compound's selectivity.
Table 1: Kinase Selectivity Profile of a Hypothetical Pyrazole Compound
| Kinase Target | IC50 (nM) of Compound X | IC50 (nM) of Staurosporine (Control) |
| Primary Target (e.g., Kinase A) | 15 | 5 |
| Kinase B | 250 | 10 |
| Kinase C | >10,000 | 20 |
| Off-Target Hit (e.g., Kinase D) | 8 | 2 |
| Kinase E | 750 | 15 |
This table illustrates how to compare the potency of a test compound against its intended target versus potential off-targets. A low IC50 value for an unintended kinase indicates a potential off-target liability.
Table 2: GPCR Off-Target Binding Profile of a Hypothetical Pyrazole Compound
| Receptor Target | Ki (nM) of Compound Y |
| Primary Target (e.g., GPCR A) | 25 |
| GPCR B | 5,000 |
| Off-Target Hit (e.g., GPCR C) | 150 |
| GPCR D | >10,000 |
This table presents the binding affinities (Ki) of a test compound for various GPCRs. A low Ki value for an unintended receptor suggests a potential off-target interaction.
Visualizing Signaling Pathways and Experimental Logic
Understanding the context of potential off-target interactions is crucial. The following diagram illustrates a simplified signaling pathway that could be modulated by a pyrazole-based kinase inhibitor.
Caption: On-target vs. off-target effects of a hypothetical pyrazole kinase inhibitor.
Conclusion
For any novel pyrazole-based compound, a thorough assessment of off-target effects is not merely a regulatory hurdle but a fundamental aspect of understanding its therapeutic potential and safety profile. By employing a systematic workflow that integrates in silico predictions with robust experimental validation through kinase profiling, receptor binding assays, and phenotypic screening, researchers can build a comprehensive selectivity profile. This data-driven approach is essential for identifying promising lead candidates, mitigating potential adverse effects, and ultimately, developing safer and more effective medicines.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. sptlabtech.com [sptlabtech.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. revvitysignals.com [revvitysignals.com]
Safety Operating Guide
Safe Disposal of 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine: A Comprehensive Procedural Guide
Disclaimer: The following disposal procedures are a general guide based on the chemical's structure and information available for related compounds. A specific Safety Data Sheet (SDS) for 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine was not located. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations. This compound should be treated as hazardous waste.
This document provides essential safety and logistical information for the proper disposal of this compound. Due to its complex organic structure containing both a pyrazole ring and an amine group, it requires careful handling and disposal to mitigate potential environmental and health risks.[1][2] This guide is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
I. Hazard Profile and Personal Protective Equipment (PPE)
Before beginning any disposal procedures, it is crucial to handle this compound with care. While the specific hazards are not fully documented, related pyrazole and amine compounds exhibit a range of toxicities, including skin and eye irritation.[3][4][5] Therefore, treating this chemical as potentially hazardous is a prudent safety measure.[6]
Table 1: Inferred Hazard Profile and Required PPE
| Hazard Classification (Assumed) | GHS Code (Typical for Class) | Required Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | H302 (Harmful if swallowed) | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4][7] |
| Skin Irritation | H315 (Causes skin irritation) | Chemical-resistant gloves (e.g., nitrile rubber), lab coat.[3][4][8] |
| Serious Eye Irritation | H319 (Causes serious eye irritation) | Chemical safety goggles or a face shield.[3][4][8] |
| Respiratory Irritation | H335 (May cause respiratory irritation) | Use only in a well-ventilated area or a chemical fume hood.[3][4] |
| Aquatic Toxicity | H412 (Harmful to aquatic life) | Avoid release to the environment; do not dispose of down the drain.[5][6][9] |
II. Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[6][10] Attempting to neutralize the chemical in the lab is not advised without established protocols.[3]
Step 1: Waste Segregation
Proper segregation is the most critical first step to prevent unintended chemical reactions and ensure compliant disposal.[6]
-
Solid Waste: Collect all unused or contaminated solid this compound in a dedicated, clearly labeled, and sealable hazardous waste container.[10]
-
Liquid Waste: Solutions containing the compound must be collected in a separate, leak-proof, and chemically compatible container designated for liquid hazardous waste. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[2][6]
-
Contaminated Materials: Any items that have come into direct contact with the compound, such as gloves, weighing papers, pipette tips, and spill cleanup debris, must be placed in the designated solid hazardous waste container.[2][10]
Step 2: Container Selection and Labeling
The integrity and clear labeling of waste containers are essential for safe storage and transport.
-
Container Requirements: Use containers that are in good condition, chemically compatible with the waste, and have a secure, tight-fitting lid.[1] Do not overfill the container.[1]
-
Labeling: The container must be clearly labeled with the following information:
Step 3: Waste Storage
Proper storage of the sealed waste container is necessary until pickup.
-
Store the container in a designated hazardous waste accumulation area within the laboratory.[1][10]
-
This area should be well-ventilated, secure, and away from general lab traffic.[2][3]
-
Utilize secondary containment, such as a lab tray, to capture any potential leaks.[1]
-
Segregate the waste from incompatible materials, particularly strong oxidizing agents and acids.[1][7][11]
Step 4: Professional Disposal
The final disposal must be handled by qualified professionals.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[3][6]
-
Follow your institution's specific procedures for requesting a waste pickup, which typically involves submitting a detailed inventory of the waste.[1][10]
-
The ultimate disposal method for such compounds is often high-temperature incineration by a licensed facility.[10]
III. Spill Management Protocol
In the event of a spill, immediate action is required to mitigate exposure and contamination.
-
Evacuate and Ventilate: Clear the immediate area of all personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]
-
Contain: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[3]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste.[3]
-
Decontaminate: Clean the spill area according to your institution's established safety protocols. The first rinseate should be collected and disposed of as hazardous waste.[1]
-
Dispose: The collected spill debris must be treated and disposed of as hazardous waste, following the steps outlined above.[3]
Visualized Workflows
The following diagrams illustrate the logical flow of the disposal process and the rationale for treating the compound as hazardous.
Caption: Disposal workflow for this compound.
Caption: Rationale for treating the compound as hazardous based on its structure.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal protocols for 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine (CAS 514801-09-3). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the anticipated hazards of structurally similar pyrazole-amine compounds and general best practices for handling chemical amines in a laboratory setting.[1][2][3]
Hazard Assessment and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[2][3] Therefore, strict adherence to PPE protocols is mandatory to prevent exposure.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Specification and Use |
| Eye and Face Protection | Chemical Splash Goggles | Must meet ANSI Z.87.1 standards. Required for all handling operations.[1] |
| Face Shield | To be worn over goggles during procedures with a high risk of splashing or aerosol generation.[1] | |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Consult the manufacturer's compatibility chart for specific breakthrough times.[1][4] |
| Laboratory Coat | A long-sleeved lab coat must be worn and fully buttoned.[1][4] | |
| Closed-Toe Shoes | Required for all laboratory work; must cover the entire foot.[1][5] | |
| Respiratory Protection | Chemical Fume Hood | All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood.[4][6] |
| Respirator | May be necessary for cleaning up large spills or in poorly ventilated areas. Use requires a formal respiratory protection program, including fit testing and training.[1][5][7] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling procedures are critical to minimize exposure and maintain the integrity of the compound.
Storage:
-
Upon receipt, store the compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[8][9]
-
Store large containers on low shelves to prevent accidental dropping.[6][10]
Preparation and Use:
-
Pre-Experiment Check: Before handling, ensure all necessary PPE is available and in good condition. Verify that the chemical fume hood is functioning correctly.[6]
-
Work Area Setup: Conduct all work within a chemical fume hood.[1] Keep the work area clean and free of clutter.[11]
-
Weighing and Solution Preparation:
-
Handle the solid compound carefully to avoid generating dust.
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling, even if gloves were worn.[11]
-
Clean and decontaminate all equipment and work surfaces after use.
-
Emergency Procedures
In the event of an emergency, follow these procedures and seek medical attention if necessary.
Table 2: Emergency Response Plan
| Incident | Procedure |
| Spill | Minor Spill: Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material. Collect the contaminated material into a sealed container for hazardous waste disposal.[1][4] Major Spill: Evacuate the laboratory and notify the appropriate safety personnel. |
| Exposure | Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][7] Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][9] Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[4][7] Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] |
| Fire | Use a dry chemical, carbon dioxide, or foam extinguisher. As in any fire, wear self-contained breathing apparatus.[8] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[12]
Waste Segregation and Collection:
-
Solid Waste: Unused compound and any materials contaminated with the solid (e.g., weigh boats, gloves, absorbent pads) should be placed in a clearly labeled, sealed container for hazardous solid waste.[4]
-
Liquid Waste: Solutions containing the compound should be collected in a dedicated, leak-proof, and chemically compatible container labeled as hazardous liquid waste.[4][12] Do not mix with other waste streams unless compatibility is known.[13]
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.[13][14]
Disposal Procedure:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Follow your institution's guidelines for arranging the pickup and disposal of hazardous chemical waste by a licensed disposal company.[13][14]
-
Under no circumstances should this chemical or its solutions be disposed of down the drain.[12][14]
Visual Guides
Caption: Step-by-step workflow for handling the compound.
Caption: Decision guide for proper waste segregation.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 11. afd.calpoly.edu [afd.calpoly.edu]
- 12. benchchem.com [benchchem.com]
- 13. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]
- 14. collectandrecycle.com [collectandrecycle.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
